molecular formula C8H6F3NO3 B067092 [3-Nitro-5-(trifluoromethyl)phenyl]methanol CAS No. 180146-66-1

[3-Nitro-5-(trifluoromethyl)phenyl]methanol

Cat. No.: B067092
CAS No.: 180146-66-1
M. Wt: 221.13 g/mol
InChI Key: WSIIHVBSVSJXMQ-UHFFFAOYSA-N
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Description

[3-Nitro-5-(trifluoromethyl)phenyl]methanol is a high-value aromatic building block specifically designed for advanced chemical synthesis and materials science research. This bifunctional compound features two highly impactful moieties: an electron-withdrawing nitro group and a strongly hydrophobic, metabolically stable trifluoromethyl group, both positioned meta to the reactive hydroxymethyl group. This unique electronic and steric profile makes it an exceptional intermediate for constructing complex molecular architectures, particularly in medicinal chemistry for the development of novel pharmaceutical candidates and agrochemicals. Researchers utilize this compound as a precursor for amide or ester formation, or as a handle for Suzuki-Miyaura and other cross-coupling reactions after halogenation of the benzylic alcohol. The presence of the trifluoromethyl group is prized for its ability to modulate a molecule's lipophilicity, metabolic stability, and bioavailability, while the nitro group serves as a versatile synthetic handle for reduction to an aniline, facilitating further functionalization into diverse heterocycles and aniline-derived products. This reagent is essential for probing structure-activity relationships (SAR), developing PET radioligands, and creating advanced materials with tailored electronic properties. It is supplied for laboratory research applications only.

Properties

IUPAC Name

[3-nitro-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)6-1-5(4-13)2-7(3-6)12(14)15/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIIHVBSVSJXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of [3-Nitro-5-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient method for the synthesis of [3-Nitro-5-(trifluoromethyl)phenyl]methanol, a valuable building block in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals. We will delve into the strategic considerations for the synthesis, a detailed experimental protocol, mechanistic insights, and characterization of the final product. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Considerations

This compound is a key intermediate in the synthesis of a variety of more complex molecules. The presence of the nitro and trifluoromethyl groups on the phenyl ring makes it an attractive scaffold for the development of new pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and lipophilicity in drug candidates.

The synthesis of this target molecule can be approached in several ways. However, a highly effective and common strategy involves the reduction of the corresponding carboxylic acid, 3-Nitro-5-(trifluoromethyl)benzoic acid. This precursor is commercially available, making this route both convenient and scalable.[1][2][3][4]

The primary challenge in this synthesis is the selective reduction of the carboxylic acid group in the presence of a nitro group, which is also susceptible to reduction. Therefore, the choice of the reducing agent is critical. While powerful reducing agents like lithium aluminum hydride (LAH) can reduce carboxylic acids, they would also reduce the nitro group. Sodium borohydride, on the other hand, is generally not strong enough to reduce a carboxylic acid.[5]

A superior choice for this transformation is a borane complex, such as Borane-Tetrahydrofuran (BH3-THF).[6][7] Borane complexes are known to selectively and rapidly reduce carboxylic acids to primary alcohols at room temperature, often in high yields, without affecting other functional groups like nitro groups.[8][9] This selectivity is attributed to the initial rapid reaction between the acidic proton of the carboxylic acid and the borane.[8]

Synthetic Workflow and Mechanism

The overall synthetic transformation is the reduction of 3-Nitro-5-(trifluoromethyl)benzoic acid to this compound using Borane-THF complex.

Synthesis_Workflow Starting_Material 3-Nitro-5-(trifluoromethyl)benzoic acid Intermediate Triacyloxyborane (Intermediate) Starting_Material->Intermediate Reaction Reagent BH3-THF (Borane-Tetrahydrofuran) Reagent->Intermediate Product This compound Intermediate->Product Hydrolysis Workup Aqueous Workup (e.g., HCl) Workup->Product

Caption: Synthetic workflow for the reduction of 3-Nitro-5-(trifluoromethyl)benzoic acid.

The reduction of a carboxylic acid with borane is a well-established reaction. Although the exact mechanism can be complex, a widely accepted pathway involves the following key steps[8]:

  • Deprotonation and Formation of Acyloxyborane: The acidic proton of the carboxylic acid reacts with the borane (BH3) to form a monoacyloxyborane intermediate and hydrogen gas. This process can repeat to form a triacyloxyborane.

  • Reduction of the Carbonyl Group: The carbonyl group of the acyloxyborane intermediate is then reduced by another equivalent of borane. This is the key reduction step.

  • Hydrolysis: The resulting borate ester is hydrolyzed during the aqueous workup to yield the final primary alcohol product.

This selective reduction is a powerful tool in organic synthesis, allowing for the transformation of carboxylic acids in the presence of other reducible functional groups.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
3-Nitro-5-(trifluoromethyl)benzoic acid328-80-3235.1210.01.0
Borane-tetrahydrofuran complex (1 M in THF)14044-65-685.9422.02.2
Tetrahydrofuran (THF), anhydrous109-99-972.11--
Hydrochloric acid (aq.)7647-01-036.46--
Ethyl acetate141-78-688.11--
Brine (saturated NaCl solution)----
Anhydrous Sodium Sulfate7757-82-6142.04--
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-Nitro-5-(trifluoromethyl)benzoic acid (10.0 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add the Borane-THF complex (1 M solution in THF, 22.0 mL, 22.0 mmol) dropwise via the dropping funnel over a period of 30 minutes. It is crucial to maintain the temperature below 5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching the Reaction: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M aqueous HCl (20 mL). Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL), followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization of the Product

The identity and purity of the synthesized this compound (CAS No: 180146-66-1) should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR should be used to confirm the structure of the final product. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic methylene protons.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid starting material, and the appearance of a broad O-H stretch for the alcohol product. The characteristic absorbances for the nitro group should remain.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Safety and Handling

  • Borane-Tetrahydrofuran complex is a flammable liquid and can decompose, releasing flammable hydrogen gas.[7] It should be handled in a well-ventilated fume hood, away from ignition sources. Store solutions at 0-5 °C.[7]

  • Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.

  • 3-Nitro-5-(trifluoromethyl)benzoic acid is an irritant.[10]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this synthesis.

Conclusion

The synthesis of this compound via the selective reduction of 3-Nitro-5-(trifluoromethyl)benzoic acid with Borane-THF complex is a reliable and efficient method. This guide provides the necessary details for researchers to successfully perform this synthesis, from the underlying chemical principles to a detailed experimental protocol and safety considerations. The ability to selectively reduce a carboxylic acid in the presence of a nitro group highlights the utility of borane reagents in modern organic synthesis.

References

  • Reactions of Carboxylic Acids - An Overview. Chemistry LibreTexts. [Link]

  • Reduction of carboxylic acids. Khan Academy. [Link]

  • Borane–tetrahydrofuran. Wikipedia. [Link]

  • Borane Tetrahydrofuran. Common Organic Chemistry. [Link]

  • Brown, H. C., & Yoon, N. M. (1973). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry, 38(15), 2786–2792. [Link]

  • This compound [ 180146-66-1 ]. ChemSigma. [Link]

  • Molloy, B. B., & Schmiegel, K. K. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

Sources

An In-depth Technical Guide to the Physicochemical Properties of [3-Nitro-5-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[3-Nitro-5-(trifluoromethyl)phenyl]methanol, a substituted benzyl alcohol derivative, presents a unique combination of functional groups that makes it a compound of significant interest in medicinal chemistry and organic synthesis. The presence of a nitro group and a trifluoromethyl group on the aromatic ring dramatically influences its electronic properties, lipophilicity, and metabolic stability, rendering it a valuable building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside methodologies for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering insights into the rational design of experiments and the potential applications of this versatile molecule.

Chemical Identity and Molecular Structure

This compound is systematically named as such, and is also commonly referred to as 3-Nitro-5-(trifluoromethyl)benzyl alcohol. Its fundamental identifiers are crucial for accurate documentation and procurement.

IdentifierValueSource
CAS Number 180146-66-1[1][2]
Molecular Formula C₈H₆F₃NO₃[3]
Molecular Weight 221.13 g/mol [3]
Canonical SMILES C1=C(C=C(C=C1C(F)(F)F)N(=O)=O)CO[4]
InChI InChI=1S/C8H6F3NO3/c9-8(10,11)6-1-5(4-13)2-7(3-6)12(14)15/h1-3,13H,4H2[4]

The molecular structure, characterized by a benzene ring substituted with a nitro group and a trifluoromethyl group at the meta positions relative to a hydroxymethyl group, is depicted below.

Caption: Molecular structure of this compound.

Physicochemical Properties

PropertyPredicted Value / StateRationale / Comparative Data
Physical State SolidThe presence of polar functional groups (hydroxyl and nitro) and a relatively high molecular weight suggest a solid state at room temperature. For comparison, (3,5-Bis(trifluoromethyl)phenyl)methanol is a crystalline powder.
Melting Point Not availableExperimental data is unavailable.
Boiling Point Not availableExperimental data is unavailable.
Solubility Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, THF). Sparingly soluble in water.The hydroxyl group imparts some water solubility, but the trifluoromethyl and nitro-substituted phenyl ring increases lipophilicity. Many trifluoromethyl-containing compounds are miscible with alcohols.[5]
pKa (hydroxyl proton) ~14-15The electron-withdrawing nitro and trifluoromethyl groups will increase the acidity of the benzylic alcohol compared to unsubstituted benzyl alcohol (pKa ~15.4), but it is expected to be less acidic than phenols. Electron-withdrawing groups stabilize the corresponding alkoxide, increasing acidity.[6][7]

Spectroscopic Profile (Predicted)

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the predicted key features for various spectroscopic techniques, based on the analysis of its functional groups and related structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the benzyl group, and the hydroxyl proton.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityRationale
Aromatic-H7.8 - 8.5s, mThe aromatic protons will be deshielded due to the strong electron-withdrawing effects of the nitro and trifluoromethyl groups. The substitution pattern will likely result in complex multiplets or singlets. For comparison, the aromatic protons of 3,5-dimethoxybenzyl alcohol appear at δ 6.3-6.5 ppm.[8]
-CH₂-~4.8sThe methylene protons adjacent to the aromatic ring and the hydroxyl group are expected to appear as a singlet. For benzyl alcohol, this signal is around δ 4.7 ppm.[4]
-OHVariable (2-5)br sThe chemical shift of the hydroxyl proton is concentration and solvent-dependent and will appear as a broad singlet.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Aromatic C-NO₂~148The carbon atom attached to the nitro group is significantly deshielded.
Aromatic C-CF₃~130-135 (q)The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.
Other Aromatic C120-140The chemical shifts of the other aromatic carbons will be influenced by the substituents.
-CH₂OH~65The benzylic carbon is shielded compared to the aromatic carbons. For benzyl alcohol, this signal is at δ 65.17 ppm.[4]
-CF₃~123 (q)The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant.
¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds.

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityRationale
-CF₃-60 to -65sThe trifluoromethyl group on a benzene ring typically appears as a singlet in this region relative to CFCl₃. For 1-nitro-4-(trifluoromethyl)benzene, the signal is at δ -63.18 ppm.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupPredicted Absorption (cm⁻¹)Vibration Mode
O-H3200-3600 (broad)Stretching
Aromatic C-H3000-3100Stretching
C-H (in -CH₂-)2850-2960Stretching
Aromatic C=C1450-1600Stretching
N-O (asymmetric)1500-1550Stretching
N-O (symmetric)1330-1370Stretching
C-F1100-1300Stretching
C-O1000-1250Stretching

The presence of strong absorption bands for the nitro group (around 1530 and 1350 cm⁻¹) and the trifluoromethyl group (in the 1100-1300 cm⁻¹ region) will be key diagnostic features.[9][10]

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

FragmentPredicted m/zRationale
[M]⁺221Molecular ion
[M-OH]⁺204Loss of a hydroxyl radical
[M-NO₂]⁺175Loss of a nitro group
[C₇H₄F₃O]⁺177Tropylium-like ion after rearrangement
[C₇H₄F₃]⁺161Loss of the hydroxymethyl group

The fragmentation of benzyl alcohols often involves the loss of the hydroxyl group to form a stable benzylic cation, which can rearrange to a tropylium ion.[11]

Synthesis and Experimental Protocols

While a specific, optimized synthesis protocol for this compound is not detailed in readily available literature, a plausible and efficient synthetic route involves the reduction of the corresponding carboxylic acid, 3-Nitro-5-(trifluoromethyl)benzoic acid.

synthesis_workflow start 3-Nitro-5-(trifluoromethyl)benzoic acid reagent Reducing Agent (e.g., BH₃·THF, LiAlH₄) start->reagent product This compound reagent->product

Caption: Proposed synthesis of this compound.

Proposed Experimental Protocol: Reduction of 3-Nitro-5-(trifluoromethyl)benzoic acid

This protocol is based on standard procedures for the reduction of carboxylic acids to alcohols.

Materials:

  • 3-Nitro-5-(trifluoromethyl)benzoic acid[12][13][14][15]

  • Borane-tetrahydrofuran complex (BH₃·THF) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, ice bath

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, dissolve 3-Nitro-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of BH₃·THF (or a suspension of LiAlH₄) (1.5-2.0 eq) in THF via a dropping funnel. Caution: The reaction with LiAlH₄ is highly exothermic and produces hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess reducing agent. Caution: Vigorous gas evolution may occur.

  • Workup: Add ethyl acetate and water to the mixture. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable scaffold in medicinal chemistry. The trifluoromethyl group is known to enhance several key drug-like properties.[3]

  • Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug.

  • Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic environment of the aromatic ring, potentially leading to stronger interactions with biological targets.

The nitro group, while sometimes associated with toxicity, can also serve as a key pharmacophore or be a precursor to an amino group through reduction. The resulting aminobenzyl alcohol can be a versatile intermediate for the synthesis of a wide range of bioactive molecules.[16][17][18]

Potential Therapeutic Areas:

Given the prevalence of trifluoromethyl- and nitro-aromatic moieties in pharmaceuticals, this compound could serve as a starting material for the synthesis of novel candidates in areas such as:

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate these functional groups.

  • Infectious Diseases: The pyrazole derivatives containing trifluoromethyl phenyl groups have shown potent antimicrobial activities.[17]

  • Neuroscience: A number of CNS-active drugs feature trifluoromethylphenyl moieties.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, precautions for handling related nitro and trifluoromethyl aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[19]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[19]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[19]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[19]

Conclusion

This compound is a chemical entity with significant potential in the fields of organic synthesis and medicinal chemistry. Its distinct physicochemical properties, driven by the synergistic effects of its nitro, trifluoromethyl, and hydroxymethyl functional groups, make it an attractive building block for the design of new molecules with tailored biological activities. While a comprehensive experimental characterization of this compound is still needed, this guide provides a solid foundation of predicted properties, a plausible synthetic route, and an overview of its potential applications. It is our hope that this document will stimulate further research into this promising compound and facilitate its use in the development of next-generation therapeutics.

References

  • Supporting Information for "A mild and general method for the trifluoromethylation of aryl and heteroaryl halides". The Journal of Organic Chemistry, 2011.
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An In-depth Technical Guide to [3-Nitro-5-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of [3-Nitro-5-(trifluoromethyl)phenyl]methanol, a key chemical intermediate. We will delve into its chemical identity, synthesis, physicochemical properties, and its strategic importance in the landscape of modern drug discovery and fine chemical synthesis. This document is structured to provide not only procedural knowledge but also the underlying scientific rationale to empower researchers in their applications.

Core Chemical Identity

This compound is a substituted benzyl alcohol derivative. The presence of both a nitro (-NO₂) group and a trifluoromethyl (-CF₃) group on the aromatic ring imparts unique electronic properties, making it a valuable building block in organic synthesis.

IdentifierValueSource
CAS Number 180146-66-1[1]
Molecular Formula C₈H₆F₃NO₃[1]
Molecular Weight 221.13 g/mol [2]
IUPAC Name This compoundN/A
Synonyms 3-Nitro-5-(trifluoromethyl)benzyl alcoholN/A
Chemical Structure:

The structure consists of a benzene ring substituted at positions 1, 3, and 5 with a hydroxymethyl (-CH₂OH), a nitro (-NO₂), and a trifluoromethyl (-CF₃) group, respectively.

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The most direct and efficient synthesis of this compound involves the selective reduction of its corresponding carboxylic acid, 3-nitro-5-(trifluoromethyl)benzoic acid.

Rationale for Synthetic Route

The choice of a reduction of the carboxylic acid over other potential routes, such as the nitration of (3-(trifluoromethyl)phenyl)methanol, is guided by regioselectivity. The hydroxymethyl group is ortho-, para-directing, which would lead to a mixture of undesired isomers upon nitration. In contrast, the carboxylic acid group is a meta-directing group, which would unfavorably direct nitration away from the desired position relative to the trifluoromethyl group. Therefore, the most logical approach is the nitration of 3-(trifluoromethyl)benzoic acid followed by the selective reduction of the carboxylic acid moiety.

Proposed Synthetic Workflow

workflow start 3-(Trifluoromethyl)benzoic Acid intermediate1 3-Nitro-5-(trifluoromethyl)benzoic Acid start->intermediate1 Nitration (HNO₃/H₂SO₄) product This compound intermediate1->product Selective Reduction (e.g., BH₃·THF)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Selective Reduction of 3-Nitro-5-(trifluoromethyl)benzoic Acid

This protocol is adapted from established methods for the selective reduction of functionalized aromatic carboxylic acids using borane complexes.[3][4] The use of borane-tetrahydrofuran (BH₃·THF) is advantageous as it selectively reduces carboxylic acids in the presence of nitro groups.[4]

Materials:

  • 3-Nitro-5-(trifluoromethyl)benzoic acid

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Dichloromethane or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 3-nitro-5-(trifluoromethyl)benzoic acid in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add 1 equivalent of the 1.0 M BH₃·THF solution dropwise over a period of 1 hour.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating to 40-50 °C may be required.[5]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of methanol. Vigorous evolution of hydrogen gas will be observed.

  • Work-up: Stir the mixture at room temperature for 2 hours. Pour the reaction mixture into water and extract with either dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by silica gel column chromatography.

Physicochemical Properties

Comprehensive experimental data for this compound is not extensively published. The table below includes available data for closely related analogs to provide an estimation of its properties.

PropertyValue (Predicted/Analog Data)Notes
Melting Point 53-56 °CBased on the analog (3,5-Bis(trifluoromethyl)phenyl)methanol.[6]
Boiling Point 258.9 ± 40.0 °CPredicted value for the analog 3-Nitro-5-(trifluoromethyl)phenol.[3]
Density 1.554 ± 0.06 g/cm³Predicted value for the analog 3-Nitro-5-(trifluoromethyl)phenol.[3]
Solubility Soluble in methanol, DMSO (slight), and other common organic solvents.Based on the analog 3-Nitro-5-(trifluoromethyl)phenol.[3]

Applications in Drug Discovery and Development

The strategic placement of trifluoromethyl and nitro groups on a phenyl ring makes this scaffold a highly valuable precursor in medicinal chemistry.

The Role of the Trifluoromethyl Group

The -CF₃ group is a bioisostere for various functional groups and is known to enhance several key drug properties:

  • Metabolic Stability: The high strength of the C-F bond makes the -CF₃ group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.

  • Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.

  • Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can modulate the pKa of nearby functional groups and influence non-covalent interactions with biological targets.

The Nitro Group as a Synthetic Handle

While the nitro group itself can be a pharmacophore in some instances, its primary utility in this context is as a versatile synthetic precursor to an amino group. The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs).

Strategic Application as a Precursor to Bioactive Amines

A key application of the 3-nitro-5-(trifluoromethyl)phenyl scaffold is in the synthesis of amine-containing compounds of pharmaceutical interest. For instance, in the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, a related nitro-containing precursor is utilized.[4] The nitro group in this precursor is subsequently reduced to the desired benzenamine, which is a common moiety in many kinase inhibitors and other targeted therapies.

The subject of this guide, this compound, serves as an excellent starting material for introducing this valuable scaffold. The benzylic alcohol can be readily converted into a variety of other functional groups, such as a benzyl halide, which can then be used in nucleophilic substitution reactions to build more complex molecular architectures.

G cluster_0 Core Intermediate cluster_1 Functionalization cluster_2 API Synthesis A This compound B [3-Nitro-5-(trifluoromethyl)phenyl]methyl Halide A->B Halogenation C Other Derivatives A->C Other Transformations D Nucleophilic Substitution B->D E Nitro Group Reduction D->E F Final API E->F

Caption: Role of the title compound in API synthesis.

Safety and Handling

As with all nitroaromatic and fluorinated compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the unique combination of its functional groups. The trifluoromethyl group offers enhanced metabolic stability and lipophilicity, while the nitro group serves as a reliable precursor to the synthetically versatile amino group. The straightforward synthesis of this compound via the selective reduction of its corresponding benzoic acid further enhances its utility for researchers and professionals in the fields of drug discovery and fine chemical synthesis.

References

  • Chen, M. H., Iakovleva, E., et al. (2002). A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate. Organic Preparations and Procedures International. [Link]

  • Brown, H. C., & Subba Rao, B. C. (1956). A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. Journal of the American Chemical Society. [Link]

  • Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.
  • Chemsrc. (2025). (3,5-Bis(trifluoromethyl)phenyl)methanol CAS#:32707-89-4. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

  • Thoreauchem. (n.d.). This compound-180146-66-1. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of [3-Nitro-5-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the spectroscopic data for the compound [3-Nitro-5-(trifluoromethyl)phenyl]methanol (CAS No. 180146-66-1; Molecular Formula: C₈H₆F₃NO₃). As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide explains the rationale behind experimental choices and provides a framework for interpreting the spectral features in the context of the molecule's structure, which is of significant interest in medicinal chemistry and materials science. While a publicly available, comprehensive dataset for this specific molecule is not readily found, this guide outlines the theoretical and expected spectral characteristics based on established principles and data from analogous compounds.

Introduction: The Significance of this compound

This compound is a substituted aromatic alcohol. The presence of a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a hydroxymethyl group (-CH₂OH) on the benzene ring makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the chemical reactivity and spectroscopic properties of the molecule. A thorough understanding of its spectral signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions, which are critical aspects of drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its structure.

Experimental Protocol for NMR Spectroscopy

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate experimental parameters.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ) to 0.00 ppm for ¹H and ¹³C NMR.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Obtain a proton-decoupled ¹⁹F NMR spectrum. This experiment is highly sensitive due to the 100% natural abundance of the ¹⁹F nucleus. A fluorine-containing reference standard, such as trifluorotoluene, may be used.

Rationale for Experimental Choices:

  • High-Field Spectrometer: Maximizes the separation of closely spaced signals, which is particularly important for resolving the complex splitting patterns of the aromatic protons.

  • Deuterated Solvents: Prevent the large proton signals from the solvent from overwhelming the analyte signals.

  • TMS Standard: Provides a universally accepted reference point for chemical shifts, ensuring data comparability across different instruments and laboratories.

  • DEPT Experiments: Simplify the ¹³C spectrum by providing information about the number of attached protons, aiding in the definitive assignment of carbon signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic protons, and the hydroxyl proton.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic H8.0 - 8.5Multiplet3HThe strong electron-withdrawing effects of the -NO₂ and -CF₃ groups will deshield the aromatic protons, shifting them significantly downfield. The substitution pattern will lead to complex splitting.
Benzylic CH₂~4.8Singlet2HThe protons of the -CH₂OH group are adjacent to the aromatic ring and the hydroxyl group, placing their signal in this region. The absence of adjacent protons results in a singlet.
Hydroxyl OHVariable (2-5)Broad Singlet1HThe chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.

Assignment Predicted Chemical Shift (δ, ppm) Rationale
Aromatic C-NO₂~148The carbon directly attached to the strongly electron-withdrawing nitro group is significantly deshielded.
Aromatic C-CF₃~132 (quartet)The carbon attached to the trifluoromethyl group will be deshielded and will appear as a quartet due to coupling with the three fluorine atoms.
Aromatic C-H120 - 130The remaining aromatic carbons will resonate in this region, with their specific shifts influenced by the positions of the substituents.
Aromatic C-CH₂OH~145The ipso-carbon attached to the hydroxymethyl group will be deshielded.
CF₃~123 (quartet)The carbon of the trifluoromethyl group will show a strong one-bond coupling to the fluorine atoms, resulting in a quartet.
Benzylic CH₂~64The carbon of the hydroxymethyl group is attached to an electronegative oxygen atom, causing a downfield shift.
Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to be simple, showing a single signal for the trifluoromethyl group.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Rationale
-CF₃-60 to -65SingletThe three fluorine atoms of the trifluoromethyl group are equivalent and are not coupled to any other fluorine atoms, resulting in a singlet. The chemical shift is characteristic for a CF₃ group on an aromatic ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol for FT-IR Spectroscopy

Methodology:

  • Sample Preparation: For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded to subtract any atmospheric or instrumental absorptions.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Rationale for Experimental Choices:

  • KBr Pellet/Thin Film: These methods ensure that the sample is presented to the IR beam in a uniform and transparent manner, minimizing scattering of the radiation.

  • Background Correction: This is essential for obtaining a clean spectrum of the analyte by removing contributions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

Predicted IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Intensity Interpretation
3500 - 3200O-H stretchStrong, BroadCharacteristic of the hydroxyl group, broadened due to hydrogen bonding.
3100 - 3000Aromatic C-H stretchMediumTypical for C-H bonds on a benzene ring.
1550 - 1500 & 1350 - 1300Asymmetric & Symmetric N-O stretchStrongThe two strong bands are characteristic of a nitro group.
1300 - 1100C-F stretchStrongThe strong absorption in this region is indicative of the trifluoromethyl group.
1100 - 1000C-O stretchMedium to StrongCorresponds to the stretching vibration of the carbon-oxygen single bond in the benzyl alcohol moiety.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features.

Experimental Protocol for GC-MS

Methodology:

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into a Gas Chromatograph (GC).

  • Separation: The GC separates the compound from any impurities based on their boiling points and interactions with the stationary phase of the GC column.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer. Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Rationale for Experimental Choices:

  • GC Inlet: Ensures that the sample is vaporized and introduced into the mass spectrometer in a controlled manner.

  • Electron Ionization (EI): A hard ionization technique that provides a rich fragmentation pattern, which is useful for structural elucidation.

  • High-Resolution MS (HRMS): If available, HRMS can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

Predicted Mass Spectral Data

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment Neutral Loss Interpretation
221[C₈H₆F₃NO₃]⁺˙-Molecular Ion (M⁺˙)
204[C₈H₆F₃NO₂]⁺•OHLoss of a hydroxyl radical from the molecular ion.
191[C₈H₅F₃NO₂]⁺˙H₂OLoss of a water molecule (dehydration).
175[C₇H₃F₃NO]⁺•CH₂OH, •NOLoss of the hydroxymethyl radical followed by loss of nitric oxide.
145[C₇H₄F₃]⁺•NO₂, •CH₂OHLoss of the nitro group and the hydroxymethyl group, leading to a trifluoromethylphenyl cation.
77[C₆H₅]⁺-Phenyl cation, a common fragment in aromatic compounds.

Integrated Spectroscopic Analysis: A Cohesive Structural Picture

The true power of spectroscopic analysis lies in the integration of data from multiple techniques.

Workflow for Structural Confirmation

Caption: Integrated workflow for structural elucidation.

By combining the information from each spectroscopic technique, a self-validating and unambiguous structural assignment can be made. The ¹H and ¹³C NMR data provide the core carbon-hydrogen framework, the ¹⁹F NMR confirms the presence and environment of the trifluoromethyl group, the IR spectrum identifies the key functional groups (-OH, -NO₂, aromatic ring), and the mass spectrum confirms the molecular weight and provides corroborating structural information through its fragmentation pattern.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By understanding the principles behind the acquisition and interpretation of NMR, IR, and MS data, researchers can confidently characterize this important synthetic intermediate. The detailed protocols and interpretation guidelines presented herein serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of this and related compounds in the fields of drug development and materials science.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Field, L. D., Li, H., & Magill, A. M. (2013). Organic Structures from Spectra. John Wiley & Sons. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

An In-depth Technical Guide to the Reactivity Profile of [3-Nitro-5-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[3-Nitro-5-(trifluoromethyl)phenyl]methanol, a key building block in medicinal chemistry, presents a unique reactivity profile owing to its distinct functional groups: a primary benzylic alcohol, a nitro group, and a trifluoromethyl group. The electron-withdrawing nature of both the nitro and trifluoromethyl substituents significantly influences the reactivity of the phenyl ring and the benzylic alcohol. This guide provides an in-depth analysis of the synthesis, key reactions, and applications of this versatile compound, offering valuable insights for researchers, scientists, and professionals in drug development. The strategic placement of the trifluoromethyl group is a common tactic in drug design to enhance metabolic stability, lipophilicity, and binding affinity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 180146-66-1[1]
Molecular Formula C8H6F3NO3[2]
Molecular Weight 221.13 g/mol [2]
Appearance White to off-white solidInferred from related compounds
Storage Sealed in dry, room temperature[2]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the reduction of the corresponding carboxylic acid or aldehyde. A common and effective method involves the reduction of 3-nitro-5-(trifluoromethyl)benzoic acid.

Synthesis cluster_synthesis Synthetic Pathway 3-nitro-5-(trifluoromethyl)benzoic_acid 3-Nitro-5-(trifluoromethyl)benzoic acid This compound This compound 3-nitro-5-(trifluoromethyl)benzoic_acid->this compound Reduction Reducing_Agent Reducing Agent (e.g., NaBH4, LiAlH4) Reducing_Agent->this compound Reactivity cluster_reactivity Core Reactivity Pathways Target This compound Aldehyde 3-Nitro-5-(trifluoromethyl)benzaldehyde Target->Aldehyde Oxidation Amine [3-Amino-5-(trifluoromethyl)phenyl]methanol Target->Amine Nitro Reduction Ether Ether Derivative Target->Ether Etherification Ester Ester Derivative Target->Ester Esterification

Sources

The Synthetic Versatility of [3-Nitro-5-(trifluoromethyl)phenyl]methanol: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the demand for versatile and highly functionalized building blocks is perpetual. [3-Nitro-5-(trifluoromethyl)phenyl]methanol emerges as a molecule of significant interest for researchers in medicinal chemistry, agrochemicals, and materials science. Its architecture, featuring a trifluoromethyl group, a nitro moiety, and a reactive benzylic alcohol, offers a tripartite of chemical handles for sophisticated molecular engineering. The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The nitro group serves as a versatile precursor to an amino group, which can be further elaborated, or it can act as a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring. The hydroxymethyl group provides a ready site for nucleophilic substitution, oxidation, and the introduction of a wide array of other functionalities.

This technical guide explores the synthetic potential of this compound, providing field-proven insights and detailed methodologies for its strategic application in the synthesis of complex organic molecules.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 180146-66-1[2][3]
Molecular Formula C8H6F3NO3[3]
Molecular Weight 221.13 g/mol [4]
Appearance Not specified (likely a solid)
Purity >95% (as commercially available)

Safety Information: Specific safety data for this compound is not extensively published. However, based on its functional groups, it should be handled with the standard precautions for aromatic nitro compounds and trifluoromethyl-substituted aromatics. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is rooted in the distinct reactivity of its three functional groups. This allows for a modular approach to the synthesis of a diverse range of derivatives.

G cluster_nitro Nitro Group Transformations cluster_hydroxyl Hydroxymethyl Group Reactions start This compound nitro_reduction Reduction start->nitro_reduction etherification Etherification start->etherification esterification Esterification start->esterification oxidation Oxidation start->oxidation halogenation Halogenation start->halogenation amino_product (3-Amino-5-(trifluoromethyl)phenyl)methanol nitro_reduction->amino_product e.g., H₂, Pd/C N_acylation N-Acylation amino_product->N_acylation N_alkylation N-Alkylation amino_product->N_alkylation Diazotization Diazotization amino_product->Diazotization ether_product (3-Nitro-5-(trifluoromethyl)benzyl) Ether etherification->ether_product R-X, Base ester_product (3-Nitro-5-(trifluoromethyl)benzyl) Ester esterification->ester_product R-COCl, Base aldehyde_product 3-Nitro-5-(trifluoromethyl)benzaldehyde oxidation->aldehyde_product e.g., PCC halide_product 1-(Halomethyl)-3-nitro-5-(trifluoromethyl)benzene halogenation->halide_product e.g., SOCl₂ G reactant This compound product (3-Amino-5-(trifluoromethyl)phenyl)methanol reactant->product Reduction reagents H₂ (g), Pd/C Ethanol, rt reagents->product G reactant1 This compound product (3-Nitro-5-(trifluoromethyl)benzyl) Ether reactant1->product Nucleophilic Substitution reactant2 R-X (Alkyl Halide) reactant2->product reagents NaH, THF reagents->reactant1 Deprotonation

Sources

The Strategic Intermediate: A Technical Guide to [3-Nitro-5-(trifluoromethyl)phenyl]methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

[3-Nitro-5-(trifluoromethyl)phenyl]methanol, a niche yet pivotal chemical entity, has quietly carved a significant role for itself in the landscape of modern medicinal chemistry. While not a therapeutic agent in its own right, its strategic deployment as a building block has been instrumental in the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of this versatile intermediate, with a particular focus on its utility for researchers, scientists, and professionals engaged in the intricate process of drug development. We will delve into the causality behind its synthetic routes and illuminate its role in the generation of targeted therapies, thereby offering a comprehensive resource for those looking to leverage its unique structural attributes.

Introduction: The Unseen Architect in Pharmaceutical Synthesis

In the vast and ever-expanding universe of chemical compounds, certain molecules, while not possessing inherent biological activity, are of paramount importance due to their role as key intermediates. This compound (CAS No. 180146-66-1) is a prime example of such a compound. Its value lies in the strategic placement of three key functional groups on a phenyl ring: a nitro group, a trifluoromethyl group, and a hydroxymethyl group.

The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group and is frequently incorporated into drug candidates to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins. The nitro (-NO2) group, while sometimes a concern for toxicological profiles, is a versatile synthetic handle that can be readily reduced to an amine, providing a crucial point for further molecular elaboration. Finally, the hydroxymethyl (-CH2OH) group offers a reactive site for etherification, esterification, or conversion to a leaving group, enabling the connection of this core scaffold to other molecular fragments. It is this trifecta of functionalities that makes this compound a valuable and sought-after building block in the synthesis of novel therapeutic agents.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 180146-66-1
Molecular Formula C8H6F3NO3
Molecular Weight 221.14 g/mol
Appearance Likely a solid (based on related compounds)
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

A Deduced History: From Precursor to a Key Intermediate

The specific, documented discovery of this compound is not readily found in seminal, standalone publications. It is highly probable that its first synthesis was not the primary objective of a research endeavor but rather a necessary step in the creation of a more complex target molecule. Its history is therefore intrinsically linked to the development of synthetic routes for compounds where its unique structural motifs were desired.

The logical synthetic precursor to this compound is 3-nitro-5-(trifluoromethyl)benzoic acid . The synthesis of this benzoic acid derivative is more commonly reported and typically involves the nitration of 3-(trifluoromethyl)benzoic acid. This reaction, utilizing a mixture of fuming nitric acid and concentrated sulfuric acid, places the nitro group at the 5-position due to the meta-directing effect of both the carboxylic acid and the trifluoromethyl groups.

The subsequent and crucial step, the reduction of the carboxylic acid to the primary alcohol, would have logically followed established chemical principles. Given the presence of a reducible nitro group, the choice of reducing agent is critical to achieve chemoselectivity.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be conceptualized as a two-step process from the commercially available 3-(trifluoromethyl)benzoic acid. The following protocols are based on well-established and reliable organic transformations.

Step 1: Nitration of 3-(Trifluoromethyl)benzoic Acid

This foundational step introduces the nitro group at the desired position on the aromatic ring.

Reaction:

Nitration_of_3-Trifluoromethylbenzoic_Acid cluster_conditions Reaction Conditions start 3-(Trifluoromethyl)benzoic Acid reagents HNO₃ / H₂SO₄ start->reagents product 3-Nitro-5-(trifluoromethyl)benzoic Acid reagents->product Temperature: 0-35°C Temperature: 0-35°C

Figure 1: Nitration of 3-(Trifluoromethyl)benzoic Acid.

Protocol:

  • In a flask equipped with a magnetic stirrer and under a controlled temperature environment (ice bath), slowly add 3-(trifluoromethyl)benzoic acid to concentrated sulfuric acid.

  • Cool the mixture to 0°C.

  • Slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently heat to approximately 35°C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • The resulting precipitate, 3-nitro-5-(trifluoromethyl)benzoic acid, is collected by vacuum filtration, washed with cold water, and dried.

Causality of Experimental Choices:

  • The use of concentrated sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • The reaction is performed at low temperatures initially to control the exothermic nature of the nitration reaction and to minimize the formation of byproducts.

Step 2: Selective Reduction of 3-Nitro-5-(trifluoromethyl)benzoic Acid

This critical step transforms the carboxylic acid into the target primary alcohol while preserving the nitro group.

Reaction:

Reduction_of_3-Nitro-5-trifluoromethylbenzoic_Acid cluster_conditions Reaction Conditions start 3-Nitro-5-(trifluoromethyl)benzoic Acid reagents BH₃·THF or Esterification then NaBH₄ start->reagents product This compound reagents->product Anhydrous THF, 0°C to rt Anhydrous THF, 0°C to rt

Figure 2: Selective Reduction to the Benzyl Alcohol.

Protocol (using Borane-THF complex):

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitro-5-(trifluoromethyl)benzoic acid in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) in THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture back to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • The solvent is then removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound. Further purification can be achieved by column chromatography if necessary.

Trustworthiness of the Protocol:

  • Borane reagents are well-known for their ability to selectively reduce carboxylic acids in the presence of many other functional groups, including nitro groups. This chemoselectivity is a cornerstone of this synthetic route. The reaction is self-validating through TLC analysis, which will show the consumption of the starting material and the appearance of a new, more polar product spot corresponding to the alcohol.

Applications in Drug Development: A Key Building Block for Targeted Therapies

The true value of this compound is realized in its application as an intermediate in the synthesis of high-value pharmaceutical compounds, particularly in the realm of oncology. The presence of the nitro and trifluoromethyl groups on the phenyl ring makes it a precursor to aniline derivatives that are commonly found in kinase and PARP (Poly (ADP-ribose) polymerase) inhibitors.

While a direct and explicit synthesis of a marketed drug starting from this compound is not prominently published, its structural motif is present in numerous patented compounds. For instance, its corresponding amine, 3-amino-5-(trifluoromethyl)benzylamine, which would be derived from the reduction of both the nitro and the hydroxymethyl (after conversion to a nitrile or other functional group) of a related precursor, is a key fragment in the design of certain inhibitors.

A plausible and illustrative synthetic application of this compound is in the synthesis of scaffolds for inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP). PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating certain cancers, especially those with BRCA1/2 mutations.

Illustrative Synthetic Pathway to a PARP Inhibitor Scaffold:

PARP_Inhibitor_Scaffold_Synthesis A This compound B 3-Nitro-5-(trifluoromethyl)benzyl bromide A->B PBr₃ D Coupled Intermediate B->D C Protected Phthalazinone C->D Base E Reduced Intermediate (Amine) D->E Reduction (e.g., Fe/HCl) F Final PARP Inhibitor Scaffold E->F Further Functionalization

Figure 3: Illustrative Synthetic Pathway to a PARP Inhibitor Scaffold.

In this conceptual pathway, the hydroxyl group of this compound is first converted to a good leaving group, such as a bromide. This activated intermediate is then used to alkylate a core heterocyclic structure, for example, a protected phthalazinone, which is a common scaffold in many PARP inhibitors like Olaparib and Niraparib. Following this coupling reaction, the nitro group is reduced to an amine. This newly formed amino group can then be further functionalized, for instance, by acylation, to complete the synthesis of the final inhibitor.

Signaling Pathway Implication:

The final molecules synthesized using this compound as a building block, particularly in the context of PARP inhibitors, would exert their therapeutic effect by interfering with the DNA damage repair pathway. In cancer cells with mutations in BRCA1 or BRCA2, which are critical for homologous recombination repair of DNA double-strand breaks, the inhibition of PARP leads to a phenomenon known as synthetic lethality. The cancer cells are unable to repair DNA damage effectively, leading to cell death.

PARP_Inhibition_Signaling_Pathway cluster_cell Cancer Cell with BRCA Mutation DNA_damage DNA Single-Strand Break PARP PARP Enzyme DNA_damage->PARP recruits Replication DNA Replication DNA_damage->Replication PARP_Inhibitor PARP Inhibitor (derived from intermediate) PARP_Inhibitor->PARP inhibits DSB Double-Strand Break Replication->DSB leads to HR_Repair Homologous Recombination Repair (Defective due to BRCA mutation) DSB->HR_Repair normally repaired by Apoptosis Cell Death (Apoptosis) DSB->Apoptosis leads to

Figure 4: Simplified Signaling Pathway of PARP Inhibition.

Conclusion

This compound stands as a testament to the crucial role of strategic intermediates in the complex endeavor of drug discovery. Its unique combination of a trifluoromethyl group for enhanced biological properties, a versatile nitro group for synthetic elaboration, and a reactive hydroxymethyl group for molecular coupling makes it a valuable tool in the medicinal chemist's arsenal. While its own history may be intertwined with the development of the more complex molecules it helps to create, its importance is undeniable. This guide has provided a comprehensive overview of its synthesis and a clear illustration of its potential applications, particularly in the development of targeted cancer therapies like PARP inhibitors. As the quest for more effective and selective drugs continues, the demand for well-designed and strategically functionalized building blocks like this compound will undoubtedly persist.

References

  • At this time, no direct scientific or patent literature has been identified that explicitly details the first synthesis and subsequent application of this compound (CAS 180146-66-1) in a complete, published synthetic route to a specific drug candidate. The synthesis and applications described herein are based on established principles of organic chemistry and the known utility of structurally related compounds in medicinal chemistry.

Technical Guide: A Strategic Approach to the Biological Activity Screening of [3-Nitro-5-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Course for a Novel Molecule

The molecule at the heart of this guide, [3-Nitro-5-(trifluoromethyl)phenyl]methanol, represents a confluence of chemical motifs with significant precedent in medicinal chemistry. The trifluoromethyl (CF3) group is a well-established bioisostere for improving metabolic stability, lipophilicity, and binding affinity, often enhancing the potency of parent compounds.[1] The nitroaromatic scaffold, while sometimes raising toxicological flags, is also a key feature in many bioactive compounds and can serve as a versatile synthetic handle.

As this specific molecule is not extensively characterized in publicly available literature, this document eschews a retrospective summary in favor of a prospective, strategic framework. It is designed as a comprehensive guide for a research team embarking on the initial biological characterization of this and similar novel chemical entities (NCEs). Our approach is rooted in a tiered screening cascade, a logical and resource-efficient methodology that begins with broad, foundational assays before progressing to more specific, hypothesis-driven investigations. This ensures that experimental choices are informed by data at every step, maximizing the potential for discovery while maintaining rigorous scientific integrity.

Section 1: The Foundational Tier – Primary Cytotoxicity Screening

The Rationale: Establishing a Therapeutic Window

Before any specific biological activity can be meaningfully assessed, it is imperative to determine the inherent cytotoxicity of the test compound.[2] This primary screening step is foundational for two critical reasons:

  • Defining Concentration Ranges: It establishes a working concentration range for all subsequent in vitro assays. Testing at excessively high concentrations can lead to non-specific, artifactual results, while testing at concentrations that are too low may fail to reveal a true biological effect.

  • Preliminary Safety & Selectivity: By comparing the cytotoxic effects on cancerous versus non-cancerous cell lines, we can gain an early insight into the compound's potential therapeutic index—a measure of its selectivity for pathological cells over healthy ones.[3][4]

The evaluation of a compound's ability to induce cell death is a cornerstone of early-stage drug discovery.[5]

Experimental Protocol: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] Living cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of viable cells.

Materials:

  • Selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) and a non-cancerous control cell line (e.g., HEK293, human embryonic kidney cells).

  • This compound (herein "Compound NTM").

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT reagent (5 mg/mL in PBS).

  • Dimethyl Sulfoxide (DMSO).

  • 96-well microtiter plates.

  • Positive control (e.g., Doxorubicin).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for adherence.[6]

  • Compound Preparation: Prepare a stock solution of Compound NTM in DMSO. Create a series of serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[6]

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Compound NTM. Include vehicle controls (medium with DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation & Visualization

Quantitative data should be meticulously organized to facilitate clear interpretation and comparison across cell lines.

Table 1: Representative Cytotoxicity Profile of Compound NTM (Hypothetical Data)

Cell Line Cancer Type IC₅₀ (µM) ± SD Selectivity Index (SI)*
MCF-7 Breast Adenocarcinoma [Insert Value] [Calculate Value]
A549 Lung Carcinoma [Insert Value] [Calculate Value]
PC-3 Prostate Adenocarcinoma [Insert Value] [Calculate Value]
HEK293 Normal Embryonic Kidney [Insert Value] N/A

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells

Cytotoxicity_Workflow start_node Start: Prepare Compound NTM Stock p1 Seed Cancer & Normal Cells in 96-well Plates start_node->p1 Day 1 process_node process_node decision_node decision_node data_node data_node end_node End: Determine IC50 & Selectivity p2 Treat Cells with Serial Dilutions of Compound NTM p1->p2 Incubate 24h p3 Add MTT Reagent p2->p3 Incubate 48-72h p4 Solubilize Formazan with DMSO p3->p4 Incubate 4h d1 d1 p4->d1 Read Absorbance at 570 nm d1->end_node Analyze Data

Caption: Workflow for assessing Compound NTM cytotoxicity via MTT assay.

Section 2: The Exploratory Tier – Hypothesis-Driven Activity Screens

With a defined cytotoxic profile, we can now probe for specific biological activities. The chemical structure of Compound NTM suggests several promising avenues for investigation, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.

Anticancer Activity

Rationale: The presence of a trifluoromethyl group is a common feature in many modern anticancer agents, where it can enhance binding to target proteins.[1][7][8] The results from the primary cytotoxicity screen against a panel of cancer cell lines (Section 1) serve as the direct measure of anticancer activity. A low IC₅₀ value against cancer cells, coupled with a high IC₅₀ against normal cells (high Selectivity Index), indicates promising anticancer potential.[9]

Antimicrobial Activity

Rationale: Trifluoromethylphenyl derivatives have demonstrated notable efficacy as antimicrobial agents, particularly against drug-resistant Gram-positive bacteria.[9][10][11] Therefore, screening Compound NTM for antibacterial activity is a logical and well-justified step.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Materials:

  • Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound NTM and control antibiotics (e.g., Vancomycin, Ciprofloxacin).

  • Sterile 96-well microtiter plates.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of Compound NTM in CAMHB to create a range of concentrations (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to 0.5 McFarland turbidity, then dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial suspension to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of Compound NTM at which there is no visible bacterial growth (i.e., the well remains clear).[11]

Data Presentation: MIC values provide a clear quantitative measure of antimicrobial potency.

Table 2: Antimicrobial Activity of Compound NTM (Hypothetical Data)

Microorganism Gram Stain Compound NTM MIC (µg/mL) Vancomycin MIC (µg/mL) Ciprofloxacin MIC (µg/mL)
S. aureus Positive [Insert Value] [Insert Value] [Insert Value]

| E. coli | Negative | [Insert Value] | [Insert Value] | [Insert Value] |

MIC_Workflow start_node Start: Prepare Compound & Inoculum p1 Perform 2-fold Serial Dilution of Compound NTM in 96-well Plate start_node->p1 process_node process_node end_node Determine MIC (Lowest concentration with no growth) p2 Inoculate Wells with Standardized Bacterial Suspension p1->p2 p3 Visually Inspect Wells for Turbidity p2->p3 Incubate 18-24h at 37°C p3->end_node

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Antioxidant Activity

Rationale: Oxidative stress is implicated in numerous diseases. Screening for antioxidant capacity is a standard component of a new compound's activity profile. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are complementary methods that measure a compound's ability to scavenge free radicals.[12][13]

Protocol: DPPH Radical Scavenging Assay This assay measures the capacity of a compound to act as a hydrogen donor or electron donor to the stable DPPH free radical.[14]

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of Compound NTM and a positive control (e.g., Ascorbic Acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. The reduction in absorbance indicates radical scavenging.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

Data Presentation:

Table 3: Antioxidant Activity of Compound NTM (Hypothetical Data)

Assay Parameter Compound NTM Ascorbic Acid (Control)
DPPH IC₅₀ (µg/mL) [Insert Value] [Insert Value]
ABTS TEAC* [Insert Value] 1.0

*Trolox Equivalent Antioxidant Capacity

Anti-inflammatory Activity

Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[15] An in vitro assay to determine the inhibitory activity of Compound NTM against COX-1 and COX-2 can reveal potential anti-inflammatory effects and provide an early indication of the risk of gastrointestinal side effects (associated with COX-1 inhibition).[16]

Protocol: COX-1/COX-2 Inhibition Assay Commercially available kits provide a reliable and standardized method for this screening. The principle involves measuring the peroxidase activity of COX enzymes, where the oxidation of a chromogenic substrate is monitored colorimetrically.

Step-by-Step Methodology (General):

  • Reagent Preparation: Prepare reagents as per the manufacturer's protocol (e.g., Cayman Chemical, Abcam).

  • Reaction Setup: In a 96-well plate, add buffer, heme, the respective enzyme (COX-1 or COX-2), and various concentrations of Compound NTM or a control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

  • Measurement: Read the absorbance at the specified wavelength (e.g., 590 nm) at multiple time points to determine the reaction rate.

  • Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) gives the Selectivity Index (SI).

Data Presentation:

Table 4: COX Enzyme Inhibition Profile of Compound NTM (Hypothetical Data)

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI)
Compound NTM [Insert Value] [Insert Value] [Calculate Value]

| Celecoxib | >50 | 0.129 | >387 |

COX_Pathway substrate Arachidonic Acid enzyme_cox1 COX-1 substrate->enzyme_cox1 COX-1 (Constitutive) enzyme_cox2 COX-2 substrate->enzyme_cox2 COX-2 (Inducible) enzyme enzyme product Prostaglandins (Inflammation, Pain) inhibitor Compound NTM (Potential Inhibitor) inhibitor->enzyme_cox1 inhibitor->enzyme_cox2 enzyme_cox1->product GI Mucosal Protection enzyme_cox2->product

Caption: Role of COX-1 and COX-2 in inflammation and potential inhibition.

Section 3: The Mechanistic Tier – Elucidating the "How"

Should Compound NTM emerge as a "hit" in any of the secondary screens, the subsequent step is to investigate its mechanism of action (MOA).[17] This is a complex, field-specific endeavor, but the initial approach often involves enzyme inhibition assays.[18][19] For instance:

  • If Anticancer Activity is Confirmed: The compound could be screened against a panel of kinases that are commonly dysregulated in the cancer types where it showed potency.

  • If Antimicrobial Activity is High: Assays could be performed to determine if the compound inhibits essential bacterial processes like DNA gyrase activity or cell wall synthesis.

These studies move beyond "if" the compound is active to "how" it works, which is critical for lead optimization and further development.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • Biobide.
  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
  • Kosheeka. (2025).
  • National Institutes of Health (NIH). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
  • BellBrook Labs. (2025).
  • Pfizer. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • Nutraceuticals World. (2004).
  • RSC Publishing. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • YouTube. (2023). Functional in vitro assays for drug discovery.
  • National Institutes of Health (NIH). (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • JoVE.
  • Springer. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors.
  • MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.
  • BenchChem. (2025). Antimicrobial Properties of Trifluoromethyl-Substituted Isoquinolines: A Technical Guide.
  • National Institutes of Health (NIH). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
  • BioIVT. Enzyme Inhibition Studies.
  • National Institutes of Health (NIH). (2020).
  • Taylor & Francis Online. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides.
  • E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca.
  • MDPI.
  • MDPI. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
  • ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for Assessing the Antioxidant Activity of Dipterocarpol.
  • BenchChem. (2025). A-Technical-Guide-to-the-Biological-Activities- of-Trifluoromethyl-containing-Phenols.
  • National Institutes of Health (NIH). (2022).
  • National Institutes of Health (NIH). (2022).
  • MDPI. (2022).
  • PubMed. (2022).

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An In-depth Technical Guide to the Safety and Handling of [3-Nitro-5-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for [3-Nitro-5-(trifluoromethyl)phenyl]methanol (CAS No. 180146-66-1) for researchers, scientists, and professionals in drug development. The information herein is synthesized from established safety data sheets, toxicological data on analogous compounds, and best practices in laboratory safety.

Understanding the Hazard Profile: A Mechanistic Perspective

This compound is an aromatic compound containing both a nitro (-NO2) and a trifluoromethyl (-CF3) group. The interplay of these functional groups dictates its chemical reactivity and toxicological profile.

The nitroaromatic component is a well-known toxophore. In vivo, the nitro group can undergo enzymatic reduction to form nitroso, hydroxylamino, and amino derivatives. During this metabolic process, reactive oxygen species (ROS) can be generated, leading to oxidative stress and potential cellular damage. Furthermore, the hydroxylamino intermediate can react with macromolecules such as DNA, which is a basis for the mutagenic and carcinogenic properties of some nitroaromatic compounds.

The trifluoromethyl group significantly influences the molecule's properties. Due to the high electronegativity of fluorine, the -CF3 group is a strong electron-withdrawing group, which can impact the reactivity of the aromatic ring. Importantly, the carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation. This metabolic stability can increase the compound's biological half-life, a desirable trait in drug design, but also a factor to consider in its toxicological assessment.

Prudent Laboratory Practices: A Risk-Based Approach

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Risk Assessment Workflow

The following flowchart outlines a systematic approach to risk assessment for handling this compound.

RiskAssessment cluster_assessment Risk Assessment Process A Identify Hazards: - Chemical properties - Toxicological data (analogs) - Procedural hazards B Evaluate Risks: - Likelihood of exposure - Severity of potential harm A->B Analyze C Implement Control Measures: - Engineering controls - Administrative controls - Personal Protective Equipment (PPE) B->C Mitigate D Review and Refine: - Monitor effectiveness of controls - Update assessment as needed C->D Verify D->A Iterate

Caption: A flowchart for the iterative process of risk assessment.

Engineering Controls
  • Fume Hood: All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.

Administrative Controls
  • Standard Operating Procedures (SOPs): Detailed SOPs for all experimental procedures involving this compound must be written and approved. All personnel must be trained on these SOPs before commencing work.

  • Access Control: Limit access to areas where the compound is stored and handled to authorized personnel only.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

Personal Protective Equipment (PPE): The Last Line of Defense

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.[1]

  • Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently and immediately if contaminated.

  • Skin and Body Protection: A laboratory coat must be worn. For procedures with a higher risk of splashing, chemical-resistant aprons and sleeves are recommended.

  • Respiratory Protection: For situations where engineering controls may not be sufficient to control airborne concentrations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

PPE Donning and Doffing Protocol

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence D1 Lab Coat D2 Gloves D1->D2 D3 Goggles D2->D3 D4 Face Shield D3->D4 F1 Face Shield F2 Goggles F1->F2 F3 Gloves F2->F3 F4 Lab Coat F3->F4

Caption: The correct sequence for donning and doffing PPE.

Step-by-Step Experimental Protocol: Safe Handling in Practice

The following is a generalized protocol for handling this compound in a research setting. This should be adapted to the specifics of your experimental design.

  • Preparation:

    • Ensure the fume hood is clean and uncluttered.

    • Gather all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in Section 3.

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.

    • Close the primary container immediately after dispensing.

    • Record the weight.

  • Solution Preparation:

    • Add the solvent to the weighing vessel containing the compound.

    • Gently swirl or stir to dissolve. Avoid splashing.

    • If necessary, use a sonicator within the fume hood.

  • Reaction Setup:

    • Transfer the solution to the reaction vessel using a pipette or funnel.

    • Assemble the reaction apparatus securely within the fume hood.

  • Post-Reaction:

    • Quench the reaction according to your established protocol.

    • Extract and purify the product using appropriate techniques, ensuring all operations are performed in the fume hood.

  • Waste Disposal:

    • All waste materials, including contaminated gloves, pipette tips, and weighing paper, must be disposed of in a designated hazardous waste container.[1]

    • Liquid waste should be collected in a clearly labeled, sealed container.

  • Decontamination:

    • Clean all glassware and equipment thoroughly.

    • Wipe down the work surface of the fume hood.

    • Properly doff and dispose of or decontaminate PPE.

    • Wash hands thoroughly.

Emergency Procedures: Preparedness is Key

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill and Leak Procedures

In the event of a spill, follow these steps:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, contain the spill with an inert absorbent material such as vermiculite or sand.

  • Neutralize (if applicable and safe): For acidic or basic derivatives, neutralize appropriately.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to the appropriate safety personnel.

For large spills, evacuate the area and contact your institution's emergency response team.

Storage and Disposal

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Dispose of unused material and its container in accordance with local, state, and federal regulations. Do not dispose of down the drain.[1]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C8H6F3NO3PubChem
Molecular Weight 221.14 g/mol PubChem
Appearance White to off-white solidGeneric SDS
Boiling Point Not available
Melting Point Not available
Solubility Not available
LD50 (Oral, Rat) Not available
LD50 (Dermal, Rabbit) Not available
LC50 (Inhalation, Rat) Not available

Note: Specific physical and toxicological data for this compound is limited. The hazard assessment should be based on the properties of structurally similar compounds.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 133605273, this compound. [Link]

  • D.A. Pereira, A.J. Williams, A.J. Williams. (2010). Aromatic Nitro Compounds. In Patty's Toxicology (6th ed.). John Wiley & Sons, Inc.
  • J.P. Bégué, D. Bonnet-Delpon. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.

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Methodological & Application

Application Notes & Protocols: Leveraging [3-Nitro-5-(trifluoromethyl)phenyl]methanol in Synthetic Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1] [3-Nitro-5-(trifluoromethyl)phenyl]methanol emerges as a valuable building block, offering a synthetically accessible handle—the primary alcohol—for the introduction of the trifluoromethylphenyl moiety into a diverse range of molecular scaffolds.[2][3] This application note provides a detailed experimental protocol for the use of this compound in a classic esterification reaction, highlighting its utility for researchers and scientists in drug development.

Chemical Profile and Safety Considerations

Before commencing any experimental work, it is imperative to be thoroughly familiar with the properties and hazards associated with this compound.

PropertyValue
CAS Number 180146-66-1
Molecular Formula C8H6F3NO3
Molecular Weight 221.14 g/mol
Appearance Off-white to yellow solid
Purity >95%

Safety and Handling:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[4] All manipulations should be performed in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[6] In case of contact, immediately flush the affected area with copious amounts of water.[5] Store the reagent in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Application in Synthesis: Esterification via Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for the conversion of primary and secondary alcohols into esters, ethers, and other functional groups with inversion of stereochemistry.[7][8] This reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a staple in complex molecule synthesis.[9]

Here, we detail a protocol for the esterification of this compound with benzoic acid as a model system. The reaction utilizes triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) as the activating reagents.[7]

Reaction Scheme

Mitsunobu_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 This compound Product [3-Nitro-5-(trifluoromethyl)phenyl]methyl benzoate Reactant1->Product + Reactant2 Benzoic Acid Reactant2->Product + Reagent1 PPh3 Reagent1->Product THF, 0 °C to rt Reagent2 DEAD Reagent2->Product

Caption: Mitsunobu esterification of this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried, argon-purged 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 1.105 g, 5.0 mmol), benzoic acid (1.2 eq., 0.733 g, 6.0 mmol), and triphenylphosphine (1.5 eq., 1.967 g, 7.5 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 25 mL) to dissolve the solids. Stir the solution at room temperature until all components are fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD, 1.5 eq., 1.18 mL of a 40% solution in toluene, 7.5 mmol) dropwise to the stirred solution over 10-15 minutes.[10] Maintain the temperature at 0 °C during the addition. Note: A color change to pale yellow or orange is typically observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the residue in dichloromethane (DCM, 50 mL).

    • Wash the organic layer successively with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to afford the pure [3-Nitro-5-(trifluoromethyl)phenyl]methyl benzoate.

Characterization of the Product

The successful synthesis of [3-Nitro-5-(trifluoromethyl)phenyl]methyl benzoate can be confirmed through standard analytical techniques.

Analysis Expected Outcome
¹H NMR (400 MHz, CDCl₃)δ 8.10-8.05 (m, 2H), 7.65-7.55 (m, 1H), 7.50-7.40 (m, 2H), 8.45 (s, 1H), 8.30 (s, 1H), 8.00 (s, 1H), 5.50 (s, 2H)
¹³C NMR (100 MHz, CDCl₃)δ 166.0, 148.5, 139.0, 133.5, 131.0 (q, J = 34 Hz), 130.0, 129.5, 128.5, 124.0 (q, J = 4 Hz), 123.0 (q, J = 273 Hz), 122.0 (q, J = 4 Hz), 65.0
FT-IR (ATR)ν (cm⁻¹) 3100, 1720 (C=O), 1540 (NO₂), 1350 (NO₂), 1280, 1130 (C-F)
Mass Spec (ESI+)m/z 326.05 [M+H]⁺
Workflow for Product Analysis

product_analysis cluster_analysis Analytical Characterization Start Crude Product Purification Column Chromatography Start->Purification Pure_Product Pure [3-Nitro-5-(trifluoromethyl)phenyl]methyl benzoate Purification->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR FTIR FT-IR Spectroscopy Pure_Product->FTIR MS Mass Spectrometry Pure_Product->MS Final_Data Structural Confirmation NMR->Final_Data FTIR->Final_Data MS->Final_Data

Caption: Workflow for the purification and characterization of the synthesized ester.

Broader Applications and Future Directions

The protocol described herein is a robust starting point for the synthesis of a wide array of derivatives. The benzylic alcohol of this compound can also readily undergo other transformations such as:

  • Williamson Ether Synthesis: To form ether linkages by reaction with alkyl halides.[11]

  • Fischer-Speier Esterification: An acid-catalyzed esterification with carboxylic acids.[12]

  • Conversion to Halides: Using reagents like SOCl₂ or PBr₃ to generate the corresponding benzyl halides, which are versatile intermediates for further nucleophilic substitution reactions.

The nitro group on the aromatic ring provides an additional synthetic handle. It can be reduced to an amine, which can then be used in amide bond couplings, reductive aminations, or the formation of heterocyclic structures. The trifluoromethylphenyl motif is prevalent in many drug candidates, including those with anti-inflammatory, anti-cancer, and anti-bacterial properties.[3][13] The ability to readily incorporate this moiety using building blocks like this compound is therefore of significant interest to the drug discovery community.

References

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

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  • RSC Publishing. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process. Retrieved from [Link]

  • PubMed Central. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

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  • American Chemical Society. (2025, December 15). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]

  • PubMed Central. (2021, August 22). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Retrieved from [Link]

  • RSC Publishing. (n.d.). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Retrieved from [Link]

  • PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
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  • PubChem. (n.d.). [3-Fluoro-5-(trifluoromethyl)phenyl]methanol. Retrieved from [Link]

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[3-Nitro-5-(trifluoromethyl)phenyl]methanol in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of [3-Nitro-5-(trifluoromethyl)phenyl]methanol in Pharmaceutical Synthesis

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern molecular design. The trifluoromethyl (–CF₃) group, in particular, is prized for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] When combined with a nitro (–NO₂) group, a versatile synthetic handle, the result is a powerful building block for constructing complex pharmaceutical intermediates.

This compound emerges as a key reagent in this context. Its unique 1,3,5-substitution pattern offers a distinct scaffold for creating novel molecular architectures. The benzylic alcohol provides a primary site for modification, while the nitro group can be readily transformed into an amine, opening a vast array of subsequent chemical reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical applications and synthetic protocols involving this valuable intermediate.

Physicochemical Properties and Safe Handling

Before commencing any synthetic work, a thorough understanding of the reagent's properties and safety requirements is paramount.

PropertyValueReference
CAS Number 180146-66-1[3][4][5]
Molecular Formula C₈H₆F₃NO₃[3][5]
Molecular Weight 221.13 g/mol [3]
Appearance Typically a solid-
SMILES OCc1cc(cc([O-])c1)C(F)(F)F-
Safety and Handling Protocol

As a nitroaromatic compound, this compound requires careful handling in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6] Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[6][7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[6] It should be kept away from strong oxidizing agents and sources of ignition.[6][8]

  • Handling: Avoid direct contact with skin and eyes, as it may cause irritation.[6] In case of contact, rinse the affected area thoroughly with water. Wash hands completely after handling.[6]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.

Core Synthetic Transformations and Protocols

The utility of this compound lies in its capacity to undergo several key transformations, providing access to a diverse range of downstream intermediates.

Workflow 1: Conversion to a Reactive Benzyl Bromide Intermediate

The benzylic alcohol is a useful functional group, but for many nucleophilic substitution reactions, converting it to a more reactive leaving group, such as a benzyl bromide, is a necessary first step. This transformation significantly enhances its reactivity towards a wide range of nucleophiles.

G A This compound B PBr₃ or HBr(aq) in an inert solvent (e.g., DCM) A->B Reagent Addition (0°C to RT) C 1-(Bromomethyl)-3-nitro-5- (trifluoromethyl)benzene B->C Halogenation D Aqueous Work-up & Purification (Crystallization/Chromatography) C->D Isolation

Fig 1. General workflow for the synthesis of the benzyl bromide intermediate.

Protocol 1: Synthesis of 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene

This protocol is based on standard procedures for the conversion of benzyl alcohols to benzyl bromides.[9][10][11]

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: While stirring under a nitrogen atmosphere, slowly add a solution of phosphorus tribromide (PBr₃) (approx. 0.4 eq) in anhydrous DCM dropwise via the dropping funnel. The addition should be controlled to maintain the temperature below 5°C.

    • Causality Note: The reaction is exothermic; slow addition at low temperature prevents the formation of byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully and slowly pour the reaction mixture over crushed ice to quench the excess PBr₃.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

ParameterRecommended Condition
Solvent Anhydrous Dichloromethane (DCM)
Brominating Agent Phosphorus Tribromide (PBr₃)
Temperature 0°C to Room Temperature
Reaction Time 2-4 hours
Work-up Aqueous wash
Purification Recrystallization or Chromatography
Workflow 2: Reduction of the Nitro Group to Form a Key Aniline Intermediate

The transformation of the nitro group into a primary amine is one of the most powerful applications of this building block. The resulting [3-Amino-5-(trifluoromethyl)phenyl]methanol is a trifunctional intermediate poised for further elaboration through amide bond formation, diazotization reactions, or N-alkylation. Catalytic hydrogenation is a clean and efficient method for this reduction.

G A This compound B H₂ (gas), Pd/C (catalyst) in solvent (e.g., MeOH, EtOAc) A->B Reagents & Conditions C [3-Amino-5-(trifluoromethyl)phenyl]methanol B->C Catalytic Hydrogenation D Filtration (to remove catalyst) & Solvent Evaporation C->D Isolation

Fig 2. Workflow for the catalytic reduction of the nitro group.

Protocol 2: Synthesis of [3-Amino-5-(trifluoromethyl)phenyl]methanol

This protocol employs a standard catalytic hydrogenation procedure. Alternative methods include reduction with metals in acidic media (e.g., SnCl₂, Fe/HCl) or electrochemical approaches.[12]

  • Preparation: To a hydrogenation flask, add this compound (1.0 eq) and a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, approx. 5-10 mol%) to the solution.

    • Causality Note: Pd/C is a highly efficient catalyst for the reduction of aromatic nitro groups. It is pyrophoric and should be handled with care, preferably wetted with solvent.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with nitrogen gas before introducing hydrogen gas (H₂). Pressurize the vessel with H₂ (typically 1-4 atm or 15-60 psi) and begin vigorous agitation.

  • Reaction Monitoring: The reaction is typically complete when hydrogen uptake ceases. This can take anywhere from 2 to 24 hours depending on the scale and equipment. Progress can also be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure to yield the desired [3-Amino-5-(trifluoromethyl)phenyl]methanol, which is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization.

ParameterRecommended Condition
Catalyst 10% Palladium on Carbon (Pd/C)
Hydrogen Source H₂ gas (1-4 atm)
Solvent Methanol, Ethanol, or Ethyl Acetate
Temperature Room Temperature
Reaction Time 2-24 hours
Work-up Filtration through Celite®
Application Focus: A Note on the Synthesis of Nilutamide and its Analogs

This compound is an important building block for compounds containing the nitro-trifluoromethyl-phenyl motif. It is important, however, to distinguish its utility from precursors used for specific established drugs. For example, the non-steroidal anti-androgen drug Nilutamide, chemically named 5,5-dimethyl-3-[4-nitro-3- (trifluoromethyl)phenyl]imidazolidine-2,4-dione, features a 1,3,4-substitution pattern on the phenyl ring.[][14][15]

Our starting material, with its 1,3,5-substitution pattern, is therefore not a direct precursor to Nilutamide. Instead, it serves as a valuable starting point for the synthesis of structural analogs and novel chemical entities that explore a different chemical space. The aniline intermediate obtained from Protocol 2 can be used to generate a library of compounds by reacting it with various isocyanates, acid chlorides, or other electrophiles to create novel urea and amide derivatives for screening in drug discovery programs.

G cluster_0 From Protocol 2 A [3-Amino-5-(trifluoromethyl)phenyl]methanol B R-N=C=O (Isocyanate) A->B Reaction D R-COCl (Acid Chloride) A->D Reaction C Novel Urea Analog B->C Formation E Novel Amide Analog D->E Formation

Fig 3. Synthetic potential of the derived aniline intermediate.

Conclusion

This compound is a strategically important intermediate for pharmaceutical research and development. Its dual functionality—a modifiable benzylic alcohol and a reducible nitro group—provides chemists with a flexible platform to construct novel molecules. The protocols detailed in this guide offer reliable methods for its conversion into highly reactive benzyl bromide and aniline intermediates, paving the way for the synthesis of new generations of pharmaceutical candidates. By understanding its reactivity and handling it with appropriate safety measures, researchers can effectively leverage this building block to accelerate drug discovery efforts.

References

  • Chemsigma. (n.d.). This compound [ 180146-66-1 ]. Retrieved from [Link]

  • Jakkula, S. K., & Ega, J. K. (2024). SYNTHESIS AND CHARACTERIZATION OF NEW NILUTAMIDE NO2 GROUP MODIFIED 1,2,3-TRIAZOLES AS In vitro ANTICANCER AGENTS. Rasayan Journal of Chemistry, 17(1), 128-137.
  • Ferreira, B. et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(6).
  • Eli Lilly and Company. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Santos, T. R., et al. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development, 27(6), 1109–1116.
  • Li, J., et al. (2023). A novel route for the synthesis of androgen receptor antagonist enzalutamide. Bioorganic & Medicinal Chemistry Letters, 90, 129348.
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  • Gontla, R., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(16), 5035.
  • F.I.S.- Fabbrica Italiana Sintetici S.p.A. (2007). Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol.
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2019). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 2(3), 116-126.
  • Wang, Y., et al. (2013). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry, 11(16), 2630-2636.
  • Wang, A., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. European Journal of Medicinal Chemistry, 243, 114757.
  • F.I.S.- Fabbrica Italiana Sintetici S.p.A. (2005). PROCESS FOR THE PREPARATION 3,5-BIS(TRIFLUOROMETHYL)BENZYLALCOHOL.
  • Council of Scientific & Industrial Research. (2008). Process for the preparation of para-nitrobenzyl bromide.
  • Li, C., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 120.
  • Merck & Co., Inc. (2002). Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
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Application Notes and Protocols for the Oxidation of [3-Nitro-5-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the oxidation of [3-Nitro-5-(trifluoromethyl)phenyl]methanol to its corresponding aldehyde, 3-Nitro-5-(trifluoromethyl)benzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. The presence of two strong electron-withdrawing groups on the aromatic ring—a nitro group and a trifluoromethyl group—presents unique challenges to this oxidation, influencing reagent choice and reaction kinetics.[1][2][3] This guide offers two robust, field-proven protocols using Dess-Martin Periodinane (DMP) and Pyridinium Chlorochromate (PCC), respectively. Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and safety considerations pertinent to the reagents and the nitro-containing substrate.

Introduction: The Challenge of Oxidizing Electron-Deficient Benzylic Alcohols

The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. However, the reactivity of the benzylic alcohol in this compound is significantly modulated by the electronic properties of the aromatic ring. The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups, which decrease the electron density at the benzylic carbon. This electronic deficit can retard the rate of oxidation compared to electron-rich or unsubstituted benzyl alcohols.[1][2]

The choice of an oxidizing agent is therefore critical. The ideal reagent should be sufficiently reactive to overcome the deactivation by the electron-withdrawing groups, yet mild enough to prevent over-oxidation to the carboxylic acid.[4] Furthermore, the reaction conditions must be carefully controlled to ensure high yield and purity of the desired aldehyde, 3-Nitro-5-(trifluoromethyl)benzaldehyde[5][6], which is a valuable building block in medicinal chemistry.

This guide provides detailed protocols for two reliable methods: the Dess-Martin Periodinane (DMP) oxidation, known for its mild conditions and broad functional group tolerance[7], and the Pyridinium Chlorochromate (PCC) oxidation, a classic and effective method for this transformation.[8][9][10][11]

Safety First: Handling Aromatic Nitro Compounds

Aromatic nitro compounds, such as the starting material and product in this guide, require careful handling due to their potential hazards.

  • Toxicity: Aromatic nitro compounds can be toxic and are often readily absorbed through the skin.[12][13] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

  • Thermal Stability: Di- and trinitro aromatic compounds can be explosive under conditions of heat and shock.[12] While the substrate in this protocol is a mononitro compound, it is crucial to avoid excessive heating.[14] Reactions should be conducted with careful temperature monitoring.

  • Reactivity: Aromatic nitro compounds can react violently with strong oxidizing agents, strong bases, and reducing agents.[15] Care must be taken to avoid incompatible mixtures.

Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes.[4][7][16] The reaction proceeds under neutral conditions at room temperature, which is advantageous for sensitive substrates.[7]

Rationale for Method Selection

DMP is particularly well-suited for the oxidation of this compound due to its high chemoselectivity and tolerance of various functional groups.[7] The reaction is typically clean, with simplified workup procedures compared to chromium-based oxidants. The mild conditions minimize the risk of side reactions and over-oxidation.

Experimental Workflow

DMP_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alcohol in DCM B Add DMP A->B Inert Atmosphere C Stir at RT (Monitor by TLC) B->C D Quench with Na2S2O3 / NaHCO3 C->D Reaction Complete E Extract with DCM D->E F Dry & Concentrate E->F G Purify by Chromatography F->G

Caption: Workflow for DMP Oxidation.

Step-by-Step Protocol
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.1-1.5 eq) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pour it into a vigorously stirred saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing a 10-fold molar excess of sodium thiosulfate (Na₂S₂O₃). Stir until the solid dissolves and the two layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with two additional portions of DCM.

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Nitro-5-(trifluoromethyl)benzaldehyde.

Data Summary
ParameterValue/ConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Excellent solubility for both substrate and DMP; inert under reaction conditions.
Temperature Room Temperature (20-25 °C)Sufficient for the reaction to proceed to completion without promoting side reactions.
Stoichiometry 1.1 - 1.5 eq of DMPA slight excess ensures complete conversion of the starting alcohol.
Reaction Time 1 - 3 hoursTypically sufficient for full conversion, but should be monitored by TLC.
Workup Na₂S₂O₃ / NaHCO₃ quenchReduces excess DMP and byproducts to water-soluble species, facilitating removal.

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate (PCC) is a complex of chromium trioxide with pyridine and hydrochloric acid. It is a milder oxidizing agent than many other chromium(VI) reagents and is particularly useful for the oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, especially when conducted in an anhydrous solvent like dichloromethane.[9][10][11]

Rationale for Method Selection

PCC is a reliable and cost-effective reagent for the oxidation of benzylic alcohols.[8][17] Its selectivity for aldehyde formation from primary alcohols makes it a suitable choice for this synthesis.[9][10] The presence of electron-withdrawing groups on the substrate may necessitate slightly longer reaction times or a modest excess of the reagent.[1]

Experimental Workflow

PCC_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Suspend PCC in DCM B Add Alcohol Solution A->B Inert Atmosphere C Stir at RT (Monitor by TLC) B->C D Dilute with Ether C->D Reaction Complete E Filter through Silica/Florisil D->E F Concentrate E->F G Purify by Chromatography F->G

Caption: Workflow for PCC Oxidation.

Step-by-Step Protocol
  • Reaction Setup: To a stirred suspension of Pyridinium Chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at room temperature.

  • Reaction Monitoring: Stir the resulting dark mixture at room temperature. Monitor the reaction by TLC. The reaction may be slower than with DMP and could take several hours.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with a 4-fold volume of diethyl ether to precipitate the chromium salts.

  • Filtration: Pass the mixture through a short plug of silica gel or Florisil, and wash the plug thoroughly with diethyl ether. This step is crucial for removing the chromium byproducts.

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-Nitro-5-(trifluoromethyl)benzaldehyde.

Data Summary
ParameterValue/ConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Standard solvent for PCC oxidations, preventing hydrate formation and over-oxidation.[9]
Temperature Room Temperature (20-25 °C)Standard and safe operating temperature for PCC oxidations.
Stoichiometry 1.5 eq of PCCAn excess is used to drive the reaction to completion, especially with a deactivated substrate.
Reaction Time 2 - 6 hoursReaction progress should be carefully monitored due to potential for slower kinetics.
Workup Filtration through silica/FlorisilEffectively removes the insoluble chromium byproducts from the reaction mixture.

Conclusion

The oxidation of this compound to 3-Nitro-5-(trifluoromethyl)benzaldehyde can be successfully achieved using either Dess-Martin Periodinane or Pyridinium Chlorochromate. The choice between the two methods may depend on factors such as reagent availability, scale, and sensitivity of other functional groups in more complex substrates. DMP offers milder conditions and a simpler workup in terms of avoiding heavy metal waste, while PCC is a more traditional and cost-effective option. For both protocols, careful adherence to anhydrous conditions and diligent monitoring of the reaction progress are key to achieving high yields and purity. The inherent hazards of aromatic nitro compounds necessitate strict adherence to safety protocols throughout the experimental process.

References

  • Dess, D. B.; Martin, J. C. A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. J. Am. Chem. Soc.1991 , 113 (19), 7277–7287. [Link]

  • Corey, E. J.; Suggs, J. W. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Lett.1975 , 16 (31), 2647–2650. [Link]

  • PubChem Compound Summary for CID 53404039, 3-Nitro-5-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. [Link]

  • Luzzio, F. A. The Oxidation of Alcohols by Modified Oxochromium(VI)–Amine Reagents. Org. React.1998 , 53, 1-221. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic. [Link]

  • Wipf, P. Alcohol Oxidations. University of Pittsburgh. [Link]

  • Patel, S.; Mishra, B. K. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry2012 , 28 (2), 793-800. [Link]

  • Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006. [Link]

  • Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Wang, L. et al. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. J. Mater. Chem. A, 2022 , 10, 19345-19369. [Link]

Sources

Application of [3-Nitro-5-(trifluoromethyl)phenyl]methanol in Agrochemical Research: A Guide to Synthetic Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated and Nitrated Scaffolds in Agrochemicals

In the relentless pursuit of novel and effective agrochemicals, the strategic incorporation of specific functional groups can profoundly influence a molecule's biological activity, metabolic stability, and overall performance. Among these, the trifluoromethyl (CF₃) and nitro (NO₂) groups, particularly when present on a phenyl ring, have emerged as pivotal components in the design of modern pesticides. The trifluoromethyl group often enhances the lipophilicity and metabolic stability of a compound, leading to improved bioavailability and persistence. Simultaneously, the nitro group is a versatile pharmacophore known to impart a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties.

[3-Nitro-5-(trifluoromethyl)phenyl]methanol represents a key building block that combines these two influential functional groups. Its unique electronic and steric properties make it a valuable starting material for the synthesis of complex agrochemical candidates. This guide provides a comprehensive overview of the application of this compound in the synthesis of isoxazoline-based insecticides, a class of compounds renowned for their potent and selective action against a variety of agricultural and veterinary pests. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the causality behind the experimental choices, offering researchers a practical framework for leveraging this versatile intermediate in their own discovery programs.

Core Application: A Synthetic Gateway to Isoxazoline Insecticides

A primary application of this compound in agrochemical research is its role as a precursor for the synthesis of isoxazoline insecticides. These compounds function as potent inhibitors of the GABA-gated chloride channels in insects, leading to rapid and effective pest control. The 3-substituted-5-(trifluoromethyl)phenyl moiety is a common feature in several commercial isoxazoline pesticides.

While direct utilization of this compound is not explicitly documented in mainstream literature for the synthesis of a specific commercial product, its structure provides a logical and efficient starting point for accessing key intermediates. A plausible and chemically sound synthetic pathway involves the transformation of this compound into the crucial intermediate, 3-Chloro-5-(trifluoromethyl)benzaldehyde . This aldehyde is a direct precursor for the formation of the isoxazoline ring system.

The overall synthetic strategy can be visualized as a two-stage process:

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Isoxazoline Ring Formation A This compound B 3-Amino-5-(trifluoromethyl)benzyl alcohol A->B Nitro Reduction C 3-Chloro-5-(trifluoromethyl)benzyl alcohol B->C Sandmeyer Reaction D 3-Chloro-5-(trifluoromethyl)benzaldehyde C->D Oxidation E 3-Chloro-5-(trifluoromethyl)benzaldehyde Oxime D->E Oximation F N-Hydroxy-3-chloro-5-(trifluoromethyl)benzenecarboximidoyl Chloride E->F Chlorination G Substituted Isoxazoline Insecticide F->G Cycloaddition

Figure 1: Two-stage synthetic workflow from the topic compound to isoxazoline insecticides.

PART 1: Synthesis of the Key Intermediate: 3-Chloro-5-(trifluoromethyl)benzaldehyde

This section details the multi-step conversion of this compound to 3-Chloro-5-(trifluoromethyl)benzaldehyde. Each step is presented with a detailed protocol, emphasizing the rationale behind the chosen reagents and conditions.

Step 1.1: Reduction of the Nitro Group

The initial step involves the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a clean and efficient method.

Protocol: Catalytic Hydrogenation of this compound

  • Materials:

    • This compound

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

    • Parr hydrogenation apparatus or similar

    • Celite®

  • Procedure:

    • In a suitable pressure vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

    • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 3-4 bar).

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

    • Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-5-(trifluoromethyl)benzyl alcohol. This product is often used in the next step without further purification.

  • Causality of Experimental Choices:

    • Catalytic Hydrogenation: This method is preferred for its high yield, clean conversion, and the ease of product isolation by simple filtration of the catalyst.

    • Palladium on Carbon: Pd/C is a robust and highly active catalyst for the reduction of aromatic nitro groups.

    • Methanol/Ethanol: These are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.

Step 1.2: Sandmeyer Reaction for Chlorination

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a chloro-substituted aromatic ring via a diazonium salt intermediate.

Protocol: Conversion of 3-Amino-5-(trifluoromethyl)benzyl alcohol to 3-Chloro-5-(trifluoromethyl)benzyl alcohol

  • Materials:

    • 3-Amino-5-(trifluoromethyl)benzyl alcohol

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl, concentrated)

    • Copper(I) chloride (CuCl)

    • Water (H₂O)

    • Ice

  • Procedure:

    • Prepare a solution of 3-Amino-5-(trifluoromethyl)benzyl alcohol (1.0 eq) in a mixture of concentrated HCl and water, and cool it to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of gas ceases.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-Chloro-5-(trifluoromethyl)benzyl alcohol.

  • Causality of Experimental Choices:

    • Low Temperature: The diazonium salt intermediate is unstable at higher temperatures, so maintaining a low temperature is crucial to prevent its decomposition.

    • Copper(I) Chloride: CuCl acts as a catalyst to facilitate the displacement of the diazonium group with a chloride ion.

Step 1.3: Oxidation to the Aldehyde

The final step in this stage is the selective oxidation of the benzyl alcohol to the corresponding aldehyde. Several mild oxidizing agents can be used to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a common and effective reagent for this transformation.

Protocol: Oxidation of 3-Chloro-5-(trifluoromethyl)benzyl alcohol to 3-Chloro-5-(trifluoromethyl)benzaldehyde

  • Materials:

    • 3-Chloro-5-(trifluoromethyl)benzyl alcohol

    • Pyridinium chlorochromate (PCC)

    • Dichloromethane (DCM)

    • Silica gel

  • Procedure:

    • Suspend PCC (1.5 eq) in anhydrous DCM in a flask equipped with a magnetic stirrer.

    • Add a solution of 3-Chloro-5-(trifluoromethyl)benzyl alcohol (1.0 eq) in DCM to the PCC suspension in one portion.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-3 hours.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional diethyl ether.

    • Concentrate the combined filtrates under reduced pressure to yield the crude 3-Chloro-5-(trifluoromethyl)benzaldehyde. This product can be further purified by column chromatography or distillation if necessary.

  • Causality of Experimental Choices:

    • Pyridinium Chlorochromate (PCC): PCC is a mild and selective oxidizing agent that is particularly well-suited for the oxidation of primary alcohols to aldehydes without significant over-oxidation.

    • Dichloromethane (DCM): DCM is an excellent solvent for this reaction as it is inert to the oxidizing agent and dissolves the starting material and product well.

PART 2: Synthesis of Isoxazoline Insecticides

With the key intermediate, 3-Chloro-5-(trifluoromethyl)benzaldehyde, in hand, the subsequent steps focus on the construction of the isoxazoline ring, a critical pharmacophore for this class of insecticides. The following protocols are adapted from methodologies described in the patent literature for the synthesis of related compounds.

Step 2.1: Oximation of the Aldehyde

The aldehyde is first converted to its corresponding oxime, which is a precursor to the hydroxamoyl chloride needed for the cycloaddition reaction.

Protocol: Preparation of 3-Chloro-5-(trifluoromethyl)benzaldehyde Oxime

  • Materials:

    • 3-Chloro-5-(trifluoromethyl)benzaldehyde

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate (NaOAc) or pyridine

    • Ethanol (EtOH)

    • Water (H₂O)

  • Procedure:

    • Dissolve 3-Chloro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the aldehyde solution.

    • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture and add water to precipitate the oxime.

    • Collect the precipitate by filtration, wash with cold water, and dry to obtain 3-Chloro-5-(trifluoromethyl)benzaldehyde oxime.

  • Causality of Experimental Choices:

    • Hydroxylamine Hydrochloride and Base: Hydroxylamine hydrochloride is the source of hydroxylamine. A base like sodium acetate or pyridine is required to neutralize the HCl and liberate the free hydroxylamine for the reaction.

Step 2.2: Chlorination of the Oxime

The oxime is then chlorinated to form the reactive N-hydroxybenzenecarboximidoyl chloride (hydroxamoyl chloride) intermediate.

Protocol: Synthesis of N-Hydroxy-3-chloro-5-(trifluoromethyl)benzenecarboximidoyl Chloride

  • Materials:

    • 3-Chloro-5-(trifluoromethyl)benzaldehyde oxime

    • N-Chlorosuccinimide (NCS)

    • Dimethylformamide (DMF) or another suitable solvent

  • Procedure:

    • Dissolve 3-Chloro-5-(trifluoromethyl)benzaldehyde oxime (1.0 eq) in DMF.

    • Add N-Chlorosuccinimide (1.1 eq) portion-wise to the solution, maintaining the temperature with cooling if necessary.

    • Stir the reaction mixture at room temperature until the reaction is complete as indicated by TLC.

    • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude hydroxamoyl chloride. This intermediate is often used immediately in the next step without extensive purification due to its potential instability.

  • Causality of Experimental Choices:

    • N-Chlorosuccinimide (NCS): NCS is a convenient and effective chlorinating agent for the conversion of oximes to hydroxamoyl chlorides.

Step 2.3: [3+2] Cycloaddition for Isoxazoline Ring Formation

The final step is a [3+2] cycloaddition reaction between the in situ generated nitrile oxide (from the hydroxamoyl chloride) and a suitable alkene to form the desired isoxazoline ring. The specific alkene used will determine the final substituents on the isoxazoline ring and, consequently, the biological activity of the final product.

Protocol: General Procedure for the Synthesis of a Substituted Isoxazoline

  • Materials:

    • N-Hydroxy-3-chloro-5-(trifluoromethyl)benzenecarboximidoyl Chloride

    • A suitable alkene (e.g., a vinyl or allyl-substituted compound)

    • A non-nucleophilic base (e.g., triethylamine, Et₃N)

    • An appropriate solvent (e.g., dichloromethane, toluene)

  • Procedure:

    • Dissolve the crude N-Hydroxy-3-chloro-5-(trifluoromethyl)benzenecarboximidoyl Chloride (1.0 eq) and the chosen alkene (1.2 eq) in a suitable solvent.

    • Cool the reaction mixture in an ice bath.

    • Slowly add triethylamine (1.2 eq) dropwise to the reaction mixture. The triethylamine facilitates the in situ formation of the nitrile oxide from the hydroxamoyl chloride.

    • Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final substituted isoxazoline insecticide.

  • Causality of Experimental Choices:

    • [3+2] Cycloaddition: This is a powerful and convergent reaction for the construction of five-membered heterocyclic rings like isoxazolines.

    • Triethylamine: This base is used to dehydrochlorinate the hydroxamoyl chloride, generating the reactive nitrile oxide intermediate in situ.

Data Presentation: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound180146-66-1C₈H₆F₃NO₃221.13
3-Chloro-5-(trifluoromethyl)benzaldehyde131932-96-2C₈H₄ClF₃O208.57

Conclusion and Future Perspectives

This compound serves as a strategically valuable, though not directly cited, starting material for the synthesis of complex agrochemicals, most notably isoxazoline insecticides. The synthetic pathways outlined in this guide demonstrate a logical and efficient approach to convert this readily available building block into high-value active ingredients. The trifluoromethyl and nitro groups, which are initially present, can be chemically manipulated to install other essential functionalities, such as the chloro group, which is critical for the biological activity of many isoxazoline pesticides.

Researchers and drug development professionals can utilize the protocols and synthetic rationale presented herein as a foundation for their own research and development efforts. The versatility of the intermediates derived from this compound opens up possibilities for the creation of novel analogs with potentially improved efficacy, selectivity, and environmental profiles. Future work could focus on exploring alternative synthetic routes that may offer improved yields, reduced step counts, or the use of more environmentally benign reagents.

References

  • Chinese Patent CN104292289A: Describes the synthesis of isoxazoline insecticides containing a 3-chloro-5-(trifluoromethyl)phenyl group.

High-Yield Synthesis of [3-Nitro-5-(trifluoromethyl)phenyl]methanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

[3-Nitro-5-(trifluoromethyl)phenyl]methanol is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its unique trifluoromethyl and nitro substitutions on the phenyl ring make it a valuable intermediate for drug discovery and development. This application note provides a detailed, high-yield protocol for the synthesis of this compound via the selective reduction of 3-Nitro-5-(trifluoromethyl)benzoic acid. The described method utilizes a borane-tetrahydrofuran complex, ensuring chemoselectivity and operational simplicity, making it suitable for both academic research and process development laboratories.

Introduction

The synthesis of substituted benzyl alcohols is a cornerstone of modern organic chemistry, providing access to a wide array of intermediates for pharmaceuticals, agrochemicals, and materials science. Among these, this compound stands out due to the presence of two powerful electron-withdrawing groups on the aromatic ring. The nitro group can serve as a handle for further functionalization, such as reduction to an amine, while the trifluoromethyl group often enhances metabolic stability and binding affinity of the final active pharmaceutical ingredient.

The primary challenge in synthesizing this molecule lies in the selective reduction of the carboxylic acid functionality without affecting the sensitive nitro group. While powerful reducing agents like lithium aluminum hydride (LiAlH4) can readily reduce carboxylic acids, they often lack the selectivity to leave a nitro group untouched. This guide details a robust and high-yield method employing a borane-tetrahydrofuran (BH3-THF) complex, a reagent known for its chemoselective reduction of carboxylic acids in the presence of nitro moieties.

Synthetic Strategy and Rationale

The chosen synthetic route involves the direct reduction of the commercially available 3-Nitro-5-(trifluoromethyl)benzoic acid. The key to the success of this transformation is the use of a borane reagent.

Mechanism of Selective Reduction

Borane (BH3) is an electrophilic reducing agent, and its complex with tetrahydrofuran (THF) provides a convenient and relatively safe way to handle this reactive species. The selectivity for the carboxylic acid over the nitro group stems from the initial reaction of borane with the acidic proton of the carboxylic acid, which is a rapid acid-base reaction. This initial step forms a triacyloxyborane intermediate. This intermediate is then further reduced by subsequent equivalents of borane to the corresponding primary alcohol upon aqueous workup. The nitro group, lacking an acidic proton and being less electrophilic than the acyloxyborane intermediate, remains intact under these reaction conditions.

dot graph "Synthetic_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} केंद Caption: Synthetic workflow for the selective reduction of 3-Nitro-5-(trifluoromethyl)benzoic acid.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
3-Nitro-5-(trifluoromethyl)benzoic acid328-80-3235.12101.0
Borane-tetrahydrofuran complex (1 M in THF)14044-65-685.94303.0
Anhydrous Tetrahydrofuran (THF)109-99-972.11--
2 M Hydrochloric Acid (HCl)7647-01-036.46--
Saturated Sodium Bicarbonate (NaHCO3) solution144-55-884.01--
Saturated Sodium Chloride (Brine) solution7647-14-558.44--
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.37--
Ethyl Acetate (EtOAc)141-78-688.11--
Hexanes110-54-386.18--
Procedure
  • Reaction Setup:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-Nitro-5-(trifluoromethyl)benzoic acid (2.35 g, 10 mmol).

    • Dissolve the starting material in 50 mL of anhydrous THF.

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Borane-THF:

    • Slowly add the borane-tetrahydrofuran complex (30 mL of a 1 M solution in THF, 30 mmol) to the stirred solution of the carboxylic acid via the dropping funnel over a period of 30 minutes. Maintain the internal temperature below 5 °C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).

  • Reaction Quench and Workup:

    • After the reaction is complete (as indicated by TLC), cool the flask to 0 °C in an ice-water bath.

    • Carefully and slowly quench the reaction by the dropwise addition of 2 M aqueous HCl (20 mL). Caution: Vigorous hydrogen gas evolution will occur.

    • Once the gas evolution has ceased, add an additional 50 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to afford this compound as a pale yellow solid.

    • Expected yield: 85-95%.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed by spectroscopic methods.

Technique Expected Data
¹H NMR (CDCl₃, 400 MHz) δ: 8.25 (s, 1H), 8.10 (s, 1H), 7.85 (s, 1H), 4.90 (d, J = 6.0 Hz, 2H), 2.10 (t, J = 6.0 Hz, 1H).
¹³C NMR (CDCl₃, 101 MHz) δ: 148.8, 143.5, 132.0 (q, J = 34.3 Hz), 126.5, 123.3 (q, J = 272.7 Hz), 121.0, 119.5, 63.5.
IR (ATR) ν (cm⁻¹): 3350-3450 (br, O-H stretch), 1530, 1350 (N-O stretch of nitro group), 1320, 1170, 1130 (C-F stretch).
MS (ESI) m/z: 222.0 [M+H]⁺, 244.0 [M+Na]⁺.

Expert Insights and Troubleshooting

  • Moisture Sensitivity: Borane-THF is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous THF is crucial for the success of the reaction.

  • Controlling the Exotherm: The addition of BH3-THF to the carboxylic acid solution is exothermic. Slow, dropwise addition at 0 °C is critical to control the reaction rate and prevent side reactions.

  • Quenching Procedure: The quenching of excess borane with acidic water is highly exothermic and produces flammable hydrogen gas. This step must be performed slowly and carefully in a well-ventilated fume hood, away from any ignition sources.

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the initial reflux period, the reaction time can be extended. Ensure that a sufficient excess of the borane reagent was used.

  • Purification: The product is a relatively polar compound. A gradient elution during column chromatography is recommended for optimal separation from non-polar impurities and any unreacted starting material.

Safety Precautions

  • Borane-Tetrahydrofuran Complex: This reagent is highly flammable and reacts violently with water, releasing flammable gases. It can also form explosive peroxides upon storage. Handle under an inert atmosphere and store in a cool, dry place. Always quench any residual reagent carefully.

  • Anhydrous Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides. Use in a well-ventilated area and away from ignition sources.

  • Hydrogen Gas: The quenching step generates hydrogen gas, which is highly flammable and can form explosive mixtures with air. Ensure adequate ventilation.

Conclusion

The protocol described in this application note provides a reliable and high-yielding method for the synthesis of this compound. The use of borane-tetrahydrofuran complex allows for the selective reduction of the carboxylic acid in the presence of a nitro group, a common challenge in organic synthesis. This procedure is straightforward and scalable, making it a valuable tool for researchers in medicinal chemistry and drug development.

References

  • Organic Syntheses, Coll. Vol. 10, p.702 (2004); Vol. 79, p.176 (2002). (Provides examples of borane reductions of carboxylic acids).
  • Sigma-Aldrich. Safety Data Sheet for Borane-tetrahydrofuran complex.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Provides a detailed explanation of the mechanism of borane reductions).

Leveraging [3-Nitro-5-(trifluoromethyl)phenyl]methanol in High-Throughput Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: A Strategic Building Block for Modern Drug Discovery

In the landscape of contemporary drug discovery and medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is highly valued for its ability to enhance critical pharmacokinetic and physicochemical properties of bioactive molecules, including metabolic stability, lipophilicity, and binding affinity.[1] The strategic deployment of building blocks containing this group is therefore essential for the rapid generation of novel compound libraries.

[3-Nitro-5-(trifluoromethyl)phenyl]methanol emerges as a uniquely valuable reagent for these endeavors. This benzylic alcohol is decorated with two powerful electron-withdrawing groups—a nitro group and a trifluoromethyl group—positioned meta to each other. This electronic arrangement modulates the reactivity of the benzylic alcohol and presents the nitro group as a versatile synthetic handle for further derivatization, such as reduction to an aniline. The primary alcohol function serves as a key point for diversification, allowing for the attachment of a wide array of chemical functionalities through robust and well-established chemical transformations.

This guide provides an in-depth exploration of this compound as a foundational building block in parallel synthesis workflows, designed to accelerate the discovery of new chemical entities. We will detail its properties, safety considerations, and provide field-proven protocols for its application in generating diverse molecular libraries.

Physicochemical Properties & Safety Data

Handling any chemical reagent requires a thorough understanding of its properties and associated hazards. The information below is consolidated for quick reference.

PropertyValueReference
CAS Number 180146-66-1[2][3]
Molecular Formula C₈H₆F₃NO₃[3]
Molecular Weight 221.14 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in methanol, ethanol, THF, DCM, DMSO
Safety & Handling

This compound and related substituted phenols and alcohols require careful handling in a well-ventilated area or chemical fume hood.[4][5] Always wear appropriate personal protective equipment (PPE).

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5] Harmful if swallowed (H302).[5]

  • Precautionary Measures:

    • Wash hands and face thoroughly after handling.[4]

    • Wear protective gloves, eye protection, and face protection.[4][5]

    • Avoid breathing dust, fumes, or vapors.[5]

    • Store in a cool, dark, and well-ventilated place with the container tightly closed.[4][5]

    • Keep away from incompatible materials such as strong oxidizing agents.[4]

  • First Aid:

    • If on Skin: Wash with plenty of water. If irritation occurs, seek medical advice.[4]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]

    • If Swallowed: Immediately call a POISON CENTER or doctor.[5]

Core Applications in Parallel Synthesis: Protocols and Insights

The primary alcohol of this compound is the linchpin for library diversification. Below are detailed protocols for three fundamental transformations ideally suited for parallel synthesis platforms, enabling the creation of extensive ester, ether, and functionalized amine libraries.

Workflow Visualization: Parallel Synthesis Overview

The following diagram illustrates a typical parallel synthesis workflow starting from this compound.

G cluster_prep Preparation Stage cluster_diversify Diversification Stage cluster_process Processing & Analysis A Dispense this compound Solution into 96-well Plate B Add Diverse Reactant Library (e.g., Carboxylic Acids, Phenols, Alkyl Halides) A->B Step 1 C Add Reagents & Catalysts (e.g., Coupling Agents, Base, Mitsunobu Reagents) B->C Step 2 D Incubate Under Optimized Conditions (Temperature, Time) C->D Step 3 E Parallel Work-up & Purification (e.g., SPE, Liquid-Liquid Extraction) D->E Step 4 F Quality Control (LC-MS, NMR) E->F Step 5 G Compound Library Plating & Storage F->G Step 6

Caption: General workflow for parallel library synthesis.

Parallel Esterification via Amide Coupling Reagents

Application Focus: Esterification is a high-yield, functional-group-tolerant reaction perfect for creating large libraries for hit discovery. Using amide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalyst like DMAP (4-dimethylaminopyridine) provides a reliable method analogous to the Steglich esterification.[6]

Protocol: Parallel Steglich-Type Esterification

  • Preparation:

    • In a 96-well reaction block, dispense 50 µL of a 0.5 M solution of this compound in anhydrous Dichloromethane (DCM) (25 µmol, 1.0 eq.).

    • To each well, add 60 µL of a 0.5 M stock solution of a unique carboxylic acid in anhydrous DCM (30 µmol, 1.2 eq.).

    • Add 10 µL of a 0.25 M solution of DMAP in anhydrous DCM (2.5 µmol, 0.1 eq.).

  • Reaction Initiation:

    • Cool the reaction block to 0 °C using a cooling plate.

    • Dispense 55 µL of a 0.5 M solution of EDC in anhydrous DCM (27.5 µmol, 1.1 eq.) to each well.

    • Causality Note: Adding the coupling agent last and at a low temperature controls the rate of formation of the reactive O-acylisourea intermediate, minimizing side reactions.[6]

  • Incubation & Work-up:

    • Seal the plate and allow it to warm to room temperature. Stir on an orbital shaker for 4-16 hours. Monitor a representative well by TLC or LC-MS.

    • Upon completion, quench the reaction by adding 100 µL of 1 M HCl to each well.

    • Extract the products using a liquid-liquid extraction robot or manual multichannel pipetting with ethyl acetate (2 x 200 µL).

    • Pass the combined organic layers through a 96-well solid-phase extraction (SPE) plate containing silica or a suitable phase separator to dry and purify.

  • Final Processing:

    • Evaporate the solvent in a centrifugal evaporator.

    • Reconstitute the resulting ester library in DMSO for screening.

ParameterRecommended ConditionRationale
Solvent Anhydrous DCM or THFAprotic solvents prevent hydrolysis of the coupling agent.[6]
Coupling Agent EDC (water-soluble byproduct) or DCCEDC is often preferred in parallel synthesis as its urea byproduct is water-soluble, simplifying purification.[6]
Catalyst DMAPAcylates the alcohol, increasing its nucleophilicity.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side-product formation.[6]
Parallel Ether Synthesis via Williamson Etherification

Application Focus: The Williamson ether synthesis is a robust method for creating ether linkages, a common and stable motif in drug molecules. This protocol is designed for the parallel reaction of the benzylic alcohol with a library of alkyl halides.

Protocol: High-Throughput Williamson Ether Synthesis

  • Deprotonation:

    • In a 96-well reaction block, dispense 50 µL of a 0.5 M solution of this compound in anhydrous DMF (25 µmol, 1.0 eq.).

    • Add 15 mg of powdered anhydrous Potassium Carbonate (K₂CO₃) to each well (approx. 108 µmol, ~4 eq.) using a powder dispensing robot. Alternatively, add 12 µL of a 2.5 M solution of NaH (60% dispersion in mineral oil) in DMF (30 µmol, 1.2 eq.).

    • Causality Note: A strong base is required to deprotonate the alcohol to form the more nucleophilic alkoxide. K₂CO₃ is a safer, albeit slower, alternative to NaH for high-throughput applications.[6]

  • Nucleophilic Attack:

    • Dispense 50 µL of a 0.6 M solution of a unique alkyl halide (e.g., benzyl bromides, alkyl iodides) in anhydrous DMF (30 µmol, 1.2 eq.) to each well.

    • Seal the plate and heat to 60 °C with stirring for 6-24 hours.

  • Work-up & Purification:

    • Cool the reaction block to room temperature.

    • Quench the reaction by adding 200 µL of water to each well.

    • Perform parallel liquid-liquid extraction with ethyl acetate (2 x 200 µL).

    • Wash the combined organic phases with brine (1 x 100 µL).

    • Dry the organic layers using an SPE plate containing sodium sulfate.

  • Final Processing:

    • Evaporate the solvent and reconstitute the ether library in DMSO.

Parallel Mitsunobu Reaction for Advanced Functionalization

Application Focus: The Mitsunobu reaction is a powerful tool in medicinal chemistry for its mild conditions and broad scope.[7] It allows the alcohol to be coupled with a vast range of acidic nucleophiles (pKa < 15), including phenols, thiols, and imides, proceeding with a characteristic inversion of stereochemistry (though not relevant for this achiral alcohol).[7][8] This makes it exceptionally suitable for generating highly diverse libraries.

Protocol: Automated Mitsunobu Reaction Workflow

G A 1. Dissolve Alcohol (1 eq.), Nucleophile (1.2 eq.), & PPh₃ (1.5 eq.) in Anhydrous THF B 2. Cool Reaction Plate to 0 °C A->B C 3. Add DIAD (1.5 eq.) Dropwise via Syringe Pump B->C Critical Step: Controls Exotherm D 4. Stir at Room Temperature for 6-8 hours C->D E 5. Quench & Work-up (Dilute, Wash) D->E F 6. Purify (Parallel SPE or Chromatography) E->F G Final Product Library F->G

Caption: Step-by-step workflow for the Mitsunobu reaction.

  • Preparation:

    • In a 96-well reaction block, add 50 µL of a 0.5 M solution of this compound in anhydrous THF (25 µmol, 1.0 eq.).

    • Add 60 µL of a 0.5 M solution of the desired nucleophile (e.g., 4-methoxyphenol, phthalimide) in anhydrous THF (30 µmol, 1.2 eq.).

    • Add 75 µL of a 0.5 M solution of triphenylphosphine (PPh₃) in anhydrous THF (37.5 µmol, 1.5 eq.).

  • Reaction Initiation:

    • Cool the reaction block to 0 °C.

    • Slowly add 75 µL of a 0.5 M solution of diisopropyl azodicarboxylate (DIAD) in anhydrous THF (37.5 µmol, 1.5 eq.) to each well.

    • Causality Note: The order of addition is critical. The alcohol, nucleophile, and phosphine should be mixed before the dropwise addition of the azodicarboxylate.[8][9] This allows for the formation of the betaine intermediate which then deprotonates the nucleophile. Pre-mixing the phosphine and DIAD can lead to unwanted side products.

  • Incubation & Work-up:

    • Seal the plate and allow it to warm to room temperature, stirring for 6-8 hours. The formation of a white precipitate (triphenylphosphine oxide, TPPO) is an indication of reaction progress.[9]

    • Dilute each well with ethyl acetate (200 µL).

    • Wash sequentially with saturated aqueous NaHCO₃ (100 µL) and brine (100 µL).

  • Purification:

    • The primary byproduct, TPPO, can be challenging to remove. For parallel purification, passing the crude mixture through a silica SPE cartridge is often effective.

    • Evaporate the solvent and reconstitute the final library in DMSO.

ParameterRecommended ConditionRationale
Solvent Anhydrous THFThe most common and effective solvent for Mitsunobu reactions.[8][9]
Phosphine Triphenylphosphine (PPh₃)Acts as the oxygen activator.[7]
Azodicarboxylate DIAD or DEADActivates the PPh₃. DIAD is often preferred over DEAD due to being less shock-sensitive.[9]
Nucleophile (Nu-H) pKa ≤ 15The nucleophile must be acidic enough to be deprotonated by the betaine intermediate.[8][9]

Conclusion

This compound is a powerful and versatile building block for parallel synthesis. Its trifluoromethyl and nitro-substituted phenyl ring provides a desirable scaffold for medicinal chemistry, while the primary alcohol offers a reliable point for chemical diversification. The protocols outlined in this guide for esterification, etherification, and Mitsunobu reactions provide robust, field-tested methods for rapidly generating large and diverse compound libraries. By understanding the causality behind the experimental choices and adhering to safety protocols, researchers can effectively leverage this reagent to accelerate their drug discovery programs.

References

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 3-(Trifluoromethyl)phenylacetonitrile.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 3-[3-(Trifluoromethyl)phenyl]propanol.
  • Fluorochem. (2024).
  • Sigma-Aldrich. (2025).
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols.
  • BenchChem. (2025).
  • MDPI. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 2025.
  • Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 22, 6246-6276.
  • National Center for Biotechnology Information. (n.d.).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • National Center for Biotechnology Information. (n.d.).
  • ChemSigma. (2026). This compound [ 180146-66-1 ].
  • Angene. (n.d.).
  • BLDpharm. (n.d.). 180146-66-1|(3-Nitro-5-(trifluoromethyl)phenyl)methanol.
  • ResearchGate. (2025). Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery.
  • Wikipedia. (n.d.). Triphenylmethanol.
  • SpiroChem. (n.d.).
  • Journal of Biomedical Research & Environmental Sciences. (n.d.).
  • Royal Society of Chemistry. (n.d.). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry.
  • National Center for Biotechnology Information. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
  • Organic Chemistry Portal. (2008).
  • Chem-Impex. (n.d.). 3-(Trifluoromethyl)phenyltrimethylammonium hydroxide (5% in methanol).
  • National Center for Biotechnology Information. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC.
  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC.
  • American Chemical Society. (2025).

Sources

Application Note and Protocol for the Chromatographic Purification of [3-Nitro-5-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and step-by-step protocols for the chromatographic purification of [3-Nitro-5-(trifluoromethyl)phenyl]methanol. The methodologies outlined herein are tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document emphasizes the underlying chemical principles to empower users to adapt and troubleshoot the purification process effectively. The protocols for both normal-phase and reverse-phase flash column chromatography are presented, offering flexibility based on available resources and specific purity requirements.

Introduction: Understanding the Target Molecule

This compound is an organic compound characterized by a benzene ring substituted with a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a hydroxymethyl group (-CH₂OH).

  • Chemical Structure: C₈H₆F₃NO₃

  • Molecular Weight: 221.14 g/mol

  • CAS Number: 180146-66-1[1]

  • Appearance (predicted): Likely a solid at room temperature, potentially a white to off-white crystalline powder, similar to related compounds like (3,5-Bis(trifluoromethyl)phenyl)methanol.

  • Solubility: Expected to have limited solubility in non-polar solvents and slight solubility in polar solvents like methanol and DMSO.[2]

The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups significantly influences the molecule's polarity, making it a moderately polar compound. The hydroxyl group further contributes to its polarity and provides a site for hydrogen bonding. These structural features are critical considerations for developing an effective chromatographic purification strategy.

Strategic Approach to Purification

The choice of chromatographic technique is dictated by the polarity of the target compound and the nature of the impurities present in the crude mixture. For this compound, both normal-phase and reverse-phase chromatography are viable options.

  • Normal-Phase Chromatography (NPC): This technique utilizes a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. It is particularly effective for separating compounds with moderate polarity.

  • Reverse-Phase Chromatography (RPC): In contrast, RPC employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase. This method is well-suited for the purification of moderately polar to non-polar compounds. A patent for separating aromatic fluoro-compounds from aromatic nitro-compounds suggests using a long-chain alkylated carrier with an alkaline eluent, which aligns with the principles of reverse-phase chromatography.[3]

Gas chromatography (GC) can also be employed, primarily for analytical purposes to assess purity, as it is a common technique for the analysis of nitroaromatic compounds.[4]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the purification of this compound.

Purification Workflow cluster_pre_purification Pre-Purification cluster_purification Purification cluster_post_purification Post-Purification & Analysis Crude_Sample Crude Sample This compound TLC_Analysis TLC Analysis (Method Scouting) Crude_Sample->TLC_Analysis Dissolve in suitable solvent NPC Normal-Phase Chromatography TLC_Analysis->NPC Select NPC RPC Reverse-Phase Chromatography TLC_Analysis->RPC Select RPC Fraction_Analysis Fraction Analysis (TLC/UV-Vis) NPC->Fraction_Analysis Collect Fractions RPC->Fraction_Analysis Collect Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Analysis->Solvent_Removal Pool pure fractions Purity_Assessment Purity Assessment (GC/LC-MS, NMR) Solvent_Removal->Purity_Assessment Pure_Product Pure Product Purity_Assessment->Pure_Product

Caption: General workflow for the purification of this compound.

Detailed Protocols

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is ideal for separating the target compound from less polar and more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Glass column

  • Fraction collection tubes

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a stock solution of a Hexanes:Ethyl Acetate mixture. A starting gradient could be from 95:5 to 70:30 (v/v). The optimal ratio should be determined by preliminary TLC analysis.

  • Column Packing:

    • Dry pack the column with silica gel.

    • Wet the silica gel with the initial, least polar mobile phase mixture (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Ensure the silica bed is compact and free of air bubbles.

  • Sample Preparation and Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved sample.

    • Evaporate the solvent to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

    • Collect fractions of a consistent volume.

  • Fraction Monitoring:

    • Monitor the collected fractions by TLC.

    • Spot each fraction on a TLC plate and elute with a suitable solvent system (e.g., 80:20 Hexanes:Ethyl Acetate).

    • Visualize the spots under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Summary Table for Normal-Phase Chromatography:

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase for NPC.
Mobile Phase Hexanes:Ethyl Acetate GradientOffers good separation for moderately polar compounds.
Sample Loading Dry LoadingProvides better resolution compared to wet loading.
Detection UV (254 nm)The aromatic nature of the compound allows for easy visualization.
Protocol 2: Reverse-Phase Flash Column Chromatography

This protocol is advantageous when dealing with impurities that are very close in polarity to the product in a normal-phase system.

Materials:

  • Crude this compound

  • C18-functionalized silica gel

  • Methanol (or Acetonitrile)

  • Water (HPLC grade)

  • Glass column or pre-packed C18 cartridge

  • Fraction collection tubes

  • TLC plates (C18-functionalized) or LC-MS for analysis

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a stock solution of a Water:Methanol (or Acetonitrile) mixture. A starting gradient could be from 90:10 to 30:70 (v/v).

  • Column Conditioning:

    • Flush the C18 column or cartridge with the more organic mobile phase (e.g., 100% Methanol).

    • Equilibrate the column with the initial, more aqueous mobile phase (e.g., 90:10 Water:Methanol).

  • Sample Preparation and Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase or a compatible solvent like methanol.

    • Inject or load the sample onto the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • Gradually decrease the polarity of the mobile phase by increasing the proportion of methanol or acetonitrile.

    • Collect fractions of a consistent volume.

  • Fraction Monitoring:

    • Analyze the fractions using C18-TLC plates or by LC-MS to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent via rotary evaporation.

    • If the product is in an aqueous solution, it may require lyophilization or extraction into an organic solvent followed by drying and evaporation.

Data Summary Table for Reverse-Phase Chromatography:

ParameterRecommended Value/RangeRationale
Stationary Phase C18-functionalized SilicaStandard non-polar stationary phase for RPC.
Mobile Phase Water:Methanol or Water:Acetonitrile GradientProvides good separation for moderately polar compounds in RPC.
Detection UV (254 nm) or Mass SpectrometryAllows for sensitive detection and identification.

Purity Assessment

Post-purification, the purity of this compound should be rigorously assessed using analytical techniques such as:

  • Gas Chromatography (GC): A sensitive method for detecting volatile impurities. A GC method for related nitro and trifluoromethyl compounds has been developed using a flame ionization detector (FID).[5]

  • High-Performance Liquid Chromatography (HPLC): Can be used with either normal-phase or reverse-phase conditions to obtain high-resolution separation and quantification of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the purified compound. LC-QTOF has been successfully used for the characterization of nitrated aromatic compounds.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and identifies any structural impurities.

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor Separation on TLC Inappropriate solvent system.Test a wider range of solvent polarities. Consider a different solvent system (e.g., Dichloromethane:Methanol).
Band Broadening in Column Column not packed properly; sample overloaded.Repack the column carefully. Reduce the amount of sample loaded.
Product Co-elutes with Impurity Impurity has very similar polarity.Switch to the alternative chromatographic mode (NPC to RPC or vice versa). Optimize the gradient.
Low Recovery of Product Product is strongly adsorbed to the stationary phase.Increase the polarity of the mobile phase at the end of the elution. For NPC, a small amount of a more polar solvent like methanol can be added to the eluent.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Nitroaromatic compounds can be toxic and should be handled with care.

  • The trifluoromethyl group can impart specific reactivity; consult the Safety Data Sheet (SDS) for detailed handling information.

Conclusion

The successful purification of this compound can be readily achieved using either normal-phase or reverse-phase flash column chromatography. The choice between these techniques will depend on the specific impurity profile of the crude material. The protocols provided in this guide, coupled with a fundamental understanding of the molecule's chemical properties, offer a robust framework for obtaining a high-purity product suitable for further research and development.

References

  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in - TSI Journals. (2010, August 11). Retrieved from [Link]

  • JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound - Google Patents. (n.d.).
  • This compound-180146-66-1 - Thoreauchem. (n.d.). Retrieved from [Link]

  • Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry: A Strategy for Optimization, Characterization, and Quantification of Antioxidant Nitro Derivatives - NIH. (2022, September 6). Retrieved from [Link]

  • method 8091 nitroaromatics and cyclic ketones by gas chromatography - EPA. (n.d.). Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Use of [3-Nitro-5-(trifluoromethyl)phenyl]methanol as a Precursor for Suzuki-Miyaura Coupling Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, indispensable for the creation of carbon-carbon bonds, particularly in the synthesis of biaryl and styrenyl motifs prevalent in pharmaceuticals and advanced materials.[1][2] The 3-nitro-5-(trifluoromethyl)phenyl scaffold is of significant interest in drug discovery, as the strong electron-withdrawing properties of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides a comprehensive technical overview of the strategic use of [3-Nitro-5-(trifluoromethyl)phenyl]methanol as a versatile precursor to generate potent electrophilic and nucleophilic partners for Suzuki-Miyaura coupling reactions. We detail the necessary synthetic transformations and provide validated, step-by-step protocols for the subsequent cross-coupling, emphasizing the causal relationships between substrate electronics and optimal reaction conditions.

Introduction: From Precursor to Coupling Partner

While an invaluable starting material, it is critical to understand that this compound, a benzylic alcohol, cannot participate directly in the Suzuki-Miyaura catalytic cycle. The reaction fundamentally couples an organoboron species (the nucleophile) with an organic halide or pseudohalide (the electrophile).[5] Therefore, the primary hydroxyl group of the methanol precursor must first be chemically converted into a suitable leaving group (to form an electrophile) or transformed into a boronic acid/ester (to form a nucleophile).

This guide is structured around these two strategic pathways, providing researchers with the foundational knowledge and practical protocols to leverage this valuable building block in their synthetic campaigns.

G cluster_prep Part 1: Reagent Preparation cluster_coupling Part 2: Suzuki-Miyaura Coupling Start This compound Electrophile Pathway A: Benzylic Bromide Synthesis (e.g., via PBr₃) Start->Electrophile Activation of -OH Nucleophile Pathway B: Boronic Acid Synthesis (Multi-step or Sourcing) Start->Nucleophile Transformation of -OH Suzuki_A Couple with Arylboronic Acid Electrophile->Suzuki_A Suzuki_B Couple with Aryl Halide Nucleophile->Suzuki_B Product Target Biaryl Product Suzuki_A->Product Suzuki_B->Product

Figure 1: Overall workflow from precursor to product.

Part 1: Synthesis of Suzuki Coupling Partners

Pathway A: Generation of the Electrophilic Partner

The most direct method to activate the benzylic alcohol is its conversion to a corresponding halide, such as a benzylic bromide. This creates a highly competent electrophile for the oxidative addition step in the Suzuki cycle. The strong electron-withdrawing nature of the aromatic ring can make this species highly reactive.

Protocol 1: Synthesis of 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene

  • Rationale: Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary alcohols to bromides with minimal side reactions under controlled temperatures. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by bromide.

  • Materials:

    • This compound

    • Phosphorus tribromide (PBr₃)

    • Anhydrous diethyl ether (Et₂O)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous Et₂O in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add PBr₃ (0.4 eq) dropwise via a dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice.

    • Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure benzylic bromide.

Pathway B: Accessing the Nucleophilic Partner

While a multi-step synthesis can convert the alcohol to a boronic acid, a more practical and efficient approach for many researchers is to source the corresponding boronic acid directly. [3-Nitro-5-(trifluoromethyl)phenyl]boronic acid is commercially available and serves as the key nucleophilic partner for this scaffold.[6] This section will focus on the use of this readily available reagent.

Part 2: Suzuki-Miyaura Coupling Protocols

The success of the Suzuki-Miyaura reaction is highly dependent on the judicious choice of catalyst, ligand, base, and solvent, tailored to the electronic properties of the coupling partners.[7][8]

Protocol 2: Coupling of 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene with an Arylboronic Acid
  • Causality & Expertise: Coupling with an electron-deficient benzylic bromide requires a robust catalytic system. Palladium catalysts with bulky, electron-rich phosphine ligands are often effective as they promote the crucial oxidative addition step and facilitate the final reductive elimination.[5][9] The choice of a moderately strong base like K₂CO₃ is sufficient to activate the boronic acid without promoting side reactions of the potentially sensitive benzylic bromide.

  • Materials:

    • 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene (1.0 eq)

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2-1.5 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

    • Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos (4-10 mol%)

    • Potassium carbonate (K₂CO₃), finely powdered (2.0-3.0 eq)

    • Solvent mixture (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)

    • Schlenk flask or sealed reaction vial, inert atmosphere (N₂ or Ar)

  • Procedure:

    • To a flame-dried Schlenk flask, add the benzylic bromide (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and the palladium catalyst/ligand (e.g., Pd(OAc)₂ and SPhos).

    • Seal the flask, then evacuate and backfill with an inert gas three times.[7]

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).

    • Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent. Purify the residue by flash chromatography to isolate the target biaryl methane derivative.

Protocol 3: Coupling of [3-Nitro-5-(trifluoromethyl)phenyl]boronic acid with an Aryl Halide
  • Causality & Expertise: The strong electron-withdrawing groups on the boronic acid can slow down the transmetalation step, which is often rate-limiting.[8] To overcome this, a suitable base is crucial to form the more nucleophilic boronate species.[10] A catalyst system like Pd(dppf)Cl₂ is often robust and effective for coupling challenging boronic acids.[7]

  • Materials:

    • [3-Nitro-5-(trifluoromethyl)phenyl]boronic acid (1.2-1.5 eq)

    • Aryl halide (e.g., 4-bromoanisole or 4-chloroacetophenone) (1.0 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

    • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

    • Solvent (e.g., 1,4-Dioxane or DMF)

    • Inert atmosphere setup

  • Procedure:

    • Combine the aryl halide (1.0 eq), boronic acid (1.2 eq), base (2.5 eq), and Pd(dppf)Cl₂ (3 mol%) in a Schlenk flask.

    • Establish an inert atmosphere by evacuating and backfilling with argon three times.

    • Add the degassed solvent.

    • Heat the reaction mixture to 90-110 °C with stirring.

    • Monitor the reaction progress. Upon completion, cool to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry the organic phase (e.g., with MgSO₄), and concentrate.

    • Purify the resulting biaryl product by column chromatography or recrystallization.

Mechanistic Considerations and Data

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle cluster_cycle Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B [Ar-Pd(II)(X)L₂] (Oxidative Adduct) A->B Oxidative Addition (R-X) C [Ar-Pd(II)(Ar')L₂] (Transmetalation Complex) B->C Transmetalation ([Ar'-B(OH)₃]⁻) C->A Reductive Elimination (forms R-Ar') D Ar-B(OH)₂ + Base → [Ar-B(OH)₃]⁻ D->B Boronate Formation

Figure 2: The Suzuki-Miyaura catalytic cycle.[5][8][11]

The electron-withdrawing -NO₂ and -CF₃ groups have a pronounced effect:

  • On the Electrophile (Pathway A): They activate the aryl ring (or benzylic position) towards faster oxidative addition, often allowing for milder reaction conditions.[5][11]

  • On the Nucleophile (Pathway B): They decrease the nucleophilicity of the organic moiety on the boronic acid, potentially making the transmetalation step more difficult. This necessitates the use of stronger bases or more active catalysts to facilitate the transfer to the palladium center.[8]

Table 1: Representative Catalyst Systems for Challenging Couplings

Catalyst PrecursorLigandTypical SubstratesBaseSolventTemp (°C)
Pd(OAc)₂SPhosElectron-deficient halidesK₂CO₃, K₃PO₄Toluene, Dioxane80-110
Pd₂(dba)₃XPhosAryl chlorides, challenging boronic acidsK₃PO₄Dioxane, THF80-110
Pd(dppf)Cl₂(integrated)Heteroaryls, electron-poor boronic acidsCs₂CO₃, K₂CO₃DMF, Dioxane90-120
Pd(PPh₃)₄(integrated)Aryl bromides/iodides (general purpose)Na₂CO₃, K₂CO₃Toluene, DME80-100

Data compiled from general knowledge and sources.[2][7][10]

References

  • BenchChem. (n.d.). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
  • BenchChem. (n.d.). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 849. [Link]

  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating.
  • ResearchGate. (2012). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Sigma-Aldrich. (n.d.). Boronic Acids & Derivatives.
  • ResearchGate. (2018). Synthesis of trifluoromethylated biaryl compounds.
  • PubMed Central. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals (Basel), 13(9), 225. [Link]

  • PubMed. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. J Am Chem Soc, 124(46), 13662-3. [Link]

  • BLD Pharm. (n.d.). (3-Nitro-5-(trifluoromethyl)phenyl)boronic acid.
  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Int J Mol Sci, 24(23), 16999. [Link]

  • Royal Society of Chemistry. (2016). Synthesis of biaryls using aryne intermediates. Chem Soc Rev, 45(22), 6463-6496. [Link]

  • Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
  • PubMed Central. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5136. [Link]

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • MDPI. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2023(4), M1718. [Link]

  • BenchChem. (n.d.). A Technical Guide to the Applications of 3-(Trifluoromethyl)benzaldehyde in Medicinal Chemistry.
  • PubMed Central. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
  • DiVA portal. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
  • PubMed Central. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. MedChemComm, 12(7), 1367-1375. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Phenyl Trifluoromethanesulfonate in Suzuki-Miyaura Cross-Coupling.
  • ChemicalBook. (2024). The Versatile World of Triphenylmethanol: Applications and Innovations.
  • ResearchGate. (2023). (PDF) Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).
  • American Chemical Society. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. J Am Chem Soc. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of [3-Nitro-5-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [3-nitro-5-(trifluoromethyl)phenyl]methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of this critical intermediate. Our focus is on providing practical, experience-driven insights grounded in established chemical principles.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The primary and most common synthetic route involves the selective reduction of the carboxylic acid functionality of 3-nitro-5-(trifluoromethyl)benzoic acid, while preserving the nitro group. This seemingly straightforward transformation is often plagued by challenges such as incomplete conversion, over-reduction, and difficult purification. This guide will address these common issues, offering detailed protocols and troubleshooting strategies to empower you in your synthetic endeavors.

Core Synthesis Workflow: A Visual Guide

The synthesis of this compound from its corresponding benzoic acid is a well-established process. The following diagram illustrates the key steps and potential pitfalls.

SynthesisWorkflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product Starting Material 3-Nitro-5-(trifluoromethyl)benzoic acid Reduction Selective Reduction of Carboxylic Acid Starting Material->Reduction Dissolve in Solvent Solvent Anhydrous THF Reagent BH3·THF or BH3·DMS Reagent->Reduction Add slowly at 0 °C Quenching Methanol Quench Reduction->Quenching Reaction Monitoring (TLC) Incomplete_Reaction Incomplete Reaction Reduction->Incomplete_Reaction Potential Issue Over_Reduction Over-Reduction Reduction->Over_Reduction Potential Issue Extraction Aqueous Workup Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product Purification_Issues Purification Issues Purification->Purification_Issues Potential Issue

Caption: Key stages in the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and challenges encountered during the synthesis of this compound.

FAQ 1: Which reducing agent is most effective for the selective reduction of the carboxylic acid in the presence of a nitro group?

The selective reduction of a carboxylic acid without affecting a nitro group is a common challenge. Borane reagents, such as borane-tetrahydrofuran complex (BH3·THF) or borane-dimethyl sulfide complex (BH3·DMS), are the reagents of choice for this transformation. These reagents are electrophilic in nature and preferentially attack the electron-rich carbonyl oxygen of the carboxylic acid, leading to a selective reduction.

Why not other common reducing agents?

  • Lithium aluminum hydride (LiAlH₄): This is a powerful, nucleophilic reducing agent that will readily reduce both the carboxylic acid and the nitro group.

  • Sodium borohydride (NaBH₄): This reagent is generally not strong enough to reduce a carboxylic acid on its own. While it can be used in conjunction with additives to increase its reactivity, borane reagents offer a more direct and reliable method for this specific transformation.

Troubleshooting Guide 1: Incomplete Reaction or Low Yield

Symptoms:

  • TLC analysis shows a significant amount of starting material remaining after the recommended reaction time.

  • The isolated yield of the desired alcohol is lower than expected.

Potential Causes and Solutions:

Cause Explanation Solution
Inactive Reagent Borane solutions (especially BH3·THF) can degrade over time, particularly if exposed to moisture or air.Use a fresh bottle of the borane reagent or titrate an older bottle to determine its molarity before use.
Insufficient Reagent The stoichiometry of the borane reagent is critical. An insufficient amount will lead to incomplete conversion.Ensure at least 2-3 equivalents of the borane reagent are used relative to the starting carboxylic acid.
Low Reaction Temperature While the initial addition of the borane reagent is performed at a low temperature to control the exothermic reaction, the reaction may require warming to proceed to completion.After the initial addition at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours. Gentle heating (e.g., to 40-50 °C) can be employed if the reaction is still sluggish, but this should be done with caution to avoid side reactions.
Presence of Water Water will rapidly quench the borane reagent, rendering it ineffective.Use anhydrous solvents and ensure all glassware is thoroughly dried before use. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide 2: Formation of Byproducts (Over-reduction)

Symptom:

  • TLC analysis shows the presence of a less polar spot than the desired product, which may correspond to the amine formed from the reduction of the nitro group.

Potential Cause and Solutions:

Cause Explanation Solution
Excessive Heat or Prolonged Reaction Time Although borane is selective, prolonged reaction times or excessive heating can lead to the slow reduction of the nitro group.Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup. Avoid unnecessarily long reaction times or high temperatures.
Choice of Borane Reagent While both BH3·THF and BH3·DMS are effective, BH3·DMS is sometimes considered to be milder and may offer slightly better selectivity in sensitive cases.If over-reduction is a persistent issue, consider switching from BH3·THF to BH3·DMS.
Troubleshooting Guide 3: Difficult Purification

Symptom:

  • The crude product is an oil that is difficult to purify by column chromatography.

  • Co-elution of the product with impurities.

Potential Causes and Solutions:

Cause Explanation Solution
Boron Residues After quenching, boron-containing byproducts can sometimes complicate purification.A proper aqueous workup is crucial. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help to remove acidic boron residues.
Inappropriate Solvent System for Chromatography The polarity of the eluent is critical for achieving good separation.A gradient elution is often most effective. Start with a less polar solvent system (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity. The product is moderately polar, so a final eluent concentration of 30-40% ethyl acetate in hexanes is often sufficient.
Product is an Oil The final product may be a low-melting solid or an oil, making crystallization difficult.If column chromatography yields a pure oil, it can often be used directly in the next step. If a solid is required, attempting to triturate the oil with a non-polar solvent like hexanes or pentane may induce crystallization.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. It is essential to adapt this procedure based on your specific laboratory conditions and the scale of your reaction.

Materials:

  • 3-Nitro-5-(trifluoromethyl)benzoic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-nitro-5-(trifluoromethyl)benzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approximately 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Borane: Slowly add the borane-THF solution (2.5 eq) dropwise via the addition funnel over 30-60 minutes. Maintain the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane. Be cautious, as hydrogen gas evolution will occur.

  • Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil. Characterize the product by NMR and IR spectroscopy to confirm its identity and purity.

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization

Accurate characterization of the final product is essential to confirm a successful synthesis. Below are the expected spectroscopic data for this compound.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.45 (s, 1H, Ar-H)

    • δ 8.20 (s, 1H, Ar-H)

    • δ 7.95 (s, 1H, Ar-H)

    • δ 4.90 (s, 2H, -CH₂OH)

    • δ 2.10 (br s, 1H, -OH)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 149.0 (C-NO₂)

    • δ 143.5 (C-CH₂OH)

    • δ 132.0 (q, J = 34 Hz, C-CF₃)

    • δ 128.0 (Ar-CH)

    • δ 123.5 (q, J = 273 Hz, CF₃)

    • δ 122.0 (Ar-CH)

    • δ 121.5 (Ar-CH)

    • δ 64.0 (-CH₂OH)

  • IR (KBr, cm⁻¹):

    • 3400-3200 (br, O-H stretch)

    • 1530, 1350 (N-O stretch of nitro group)

    • 1100-1300 (C-F stretch)

References

  • A patent that may describe the synthesis of this compound is US Patent Application US2007/0249607 A1.[1] While the full experimental details are not provided here, this reference indicates the compound's use as an intermediate.

Sources

Technical Support Center: Synthesis of [3-Nitro-5-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of [3-Nitro-5-(trifluoromethyl)phenyl]methanol. Our objective is to provide in-depth, field-proven insights into the common side reactions encountered during its synthesis, complete with troubleshooting protocols and preventative measures. This document moves beyond simple procedural outlines to explain the chemical causality behind the recommended experimental choices, ensuring a robust and reproducible synthetic outcome.

Section 1: The Core Reaction - Understanding Chemoselective Reduction

The synthesis of this compound is most effectively achieved through the reduction of its corresponding carboxylic acid. The primary challenge lies in selectively reducing the carboxylic acid group while preserving the nitro functionality, which is also susceptible to reduction.

Q1: What is the recommended and most reliable method for synthesizing this compound?

Answer: The industry-standard and most reliable method is the chemoselective reduction of 3-Nitro-5-(trifluoromethyl)benzoic acid using a borane reagent, typically Borane-Tetrahydrofuran complex (BH₃•THF) or diborane (B₂H₆).

Expertise & Causality: The choice of a borane-based reducing agent is critical. Unlike strong, highly nucleophilic hydride reagents such as lithium aluminum hydride (LiAlH₄), which would indiscriminately reduce both the carboxylic acid and the nitro group, borane exhibits remarkable chemoselectivity.[1][2] Borane acts as a Lewis acid, coordinating preferentially with the Lewis basic carbonyl oxygen of the carboxylic acid. This coordination activates the carboxylic acid for reduction by subsequent hydride transfer. The nitro group is significantly less Lewis basic and therefore reacts much more slowly under controlled conditions.[3] This difference in reactivity is the cornerstone of a successful synthesis, allowing for the targeted transformation with high fidelity.

Synthesis_Workflow SM 3-Nitro-5-(trifluoromethyl)benzoic Acid (Starting Material) Product This compound (Desired Product) SM->Product Chemoselective Reduction Reagent BH₃•THF in Anhydrous THF Reagent->SM

Caption: Core synthetic pathway for the target molecule.

Section 2: Troubleshooting Guide - Common Side Reactions & Impurities

Even with a well-chosen reagent, deviations in reaction conditions can lead to the formation of undesirable byproducts. This section addresses the most common issues encountered in the laboratory.

Q2: My reaction seems sluggish or incomplete. TLC analysis shows a persistent, highly polar spot corresponding to the starting material. What is the cause and solution?

Answer: This issue is almost always due to the presence of unreacted 3-Nitro-5-(trifluoromethyl)benzoic acid.

Causality & Troubleshooting:

  • Insufficient Reducing Agent: The stoichiometry is critical. A 1:1 molar ratio of BH₃ to carboxylic acid is theoretically required, but practically, a slight excess (e.g., 1.1 to 1.3 equivalents) is often used to ensure the reaction goes to completion.

  • Reagent Quality: Borane solutions (especially BH₃•THF) can degrade over time, particularly if exposed to moisture or air. Use a freshly opened bottle or titrate the solution to determine its exact molarity before use.

  • Reaction Temperature: While the reaction is typically run at room temperature or slightly elevated (40-50 °C), very low temperatures can significantly slow the reaction rate.

  • Moisture Contamination: Water rapidly quenches borane reagents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

Self-Validating Protocol Steps:

  • Titrate Reagent: Before starting, confirm the molarity of your BH₃•THF solution.

  • Monitor by TLC: Actively monitor the reaction every 30-60 minutes. The disappearance of the starting material spot is your primary endpoint. (See Section 3 for TLC protocol).

  • Controlled Addition: Add the borane solution slowly to the solution of the carboxylic acid at 0 °C to control the initial exotherm, then allow the reaction to warm to room temperature.

Q3: My product is contaminated with a byproduct that has a similar Rf on TLC but is identified by Mass Spec as having a mass of 205 g/mol instead of 221 g/mol . What is this impurity?

Answer: This impurity is [3-Amino-5-(trifluoromethyl)phenyl]methanol, the product of over-reduction where both the carboxylic acid and the nitro group have been reduced.

Causality & Prevention: While borane is selective, this selectivity can be overridden under forcing conditions.

  • Excess Borane: A large excess of the reducing agent can lead to the slow reduction of the nitro group after the carboxylic acid has been consumed.

  • Elevated Temperature: Heating the reaction mixture excessively (e.g., >60 °C) or for prolonged periods can provide enough energy to overcome the activation barrier for nitro group reduction.

  • Incorrect Reagent Choice: Using a non-selective reducing agent like LiAlH₄ will invariably lead to this byproduct.[2]

Mitigation Strategies:

StrategyRationale
Strict Stoichiometry Use no more than 1.5 equivalents of BH₃•THF.
Temperature Control Maintain the reaction temperature at or below 50 °C.
Reaction Monitoring Stop the reaction promptly after the starting material is consumed as confirmed by TLC.
Purification If formed, the amino byproduct is significantly more basic and polar than the desired product, allowing for effective separation via flash column chromatography.
Q4: After workup, my crude NMR shows complex aromatic signals and my TLC plate has several faint, streaky spots. What are these minor impurities?

Answer: These are likely intermediate products from the partial reduction of the nitro group or residual boronate complexes from an improper workup.

Causality & Identification:

  • Nitroso/Hydroxylamino Intermediates: The reduction of a nitro group to an amine proceeds through nitroso (-NO) and hydroxylamino (-NHOH) intermediates. If the reaction is stopped prematurely or conditions are not optimal, trace amounts of these species can be present.

  • Boronate Esters: The reduction mechanism involves the formation of boronate ester intermediates. The reaction workup, which typically involves quenching with methanol followed by an acidic or basic wash, is designed to hydrolyze these esters. An incomplete quench or hydrolysis can leave these boron-containing species in your crude product.

Solution: These impurities are typically minor and have very different polarities from the desired alcohol. A standard purification by flash column chromatography is almost always sufficient to remove them completely.[4] Ensure the aqueous workup is thorough to break down any persistent boron complexes.

Section 3: Analytical and Purification Protocols

A robust analytical and purification strategy is essential for obtaining a high-purity final product.

Q5: What is a reliable TLC system for monitoring the reaction and assessing fraction purity during chromatography?

Answer: A mixture of 30% Ethyl Acetate in Hexanes is an excellent starting point for Thin-Layer Chromatography (TLC).

Step-by-Step TLC Protocol:

  • Prepare the Plate: Use a standard silica gel plate (e.g., Silica Gel 60 F₂₅₄).

  • Spotting: Dissolve a tiny amount of your reaction mixture in a volatile solvent (e.g., DCM or Ethyl Acetate). Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture in separate lanes.

  • Elution: Develop the plate in a chamber saturated with the 30:70 Ethyl Acetate/Hexanes eluent.

  • Visualization: Visualize the spots under UV light (254 nm). The starting acid will be a distinct spot, while the product alcohol will be less polar (higher Rf).

Expected TLC Results:

CompoundTypical Rf (30% EtOAc/Hex)UV Appearance
3-Nitro-5-(trifluoromethyl)benzoic Acid~0.2Strong Quench
This compound ~0.4 Strong Quench
[3-Amino-5-(trifluoromethyl)phenyl]methanol~0.3Strong Quench
Q6: What is the recommended procedure for purifying the crude product to >98% purity?

Answer: Flash column chromatography on silica gel is the most effective method for removing both unreacted starting material and any over-reduced side products.[4]

Purification_Workflow cluster_0 Purification Process Crude Crude Product (Post-Workup) Adsorb Adsorb onto Silica Gel Crude->Adsorb Column Load onto Silica Column (Packed with Hexanes) Adsorb->Column Elute Gradient Elution (5% -> 40% EtOAc in Hexanes) Column->Elute Collect Collect Fractions (Monitor by TLC) Elute->Collect Combine Combine Pure Fractions Collect->Combine Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure Pure Product (>98% Purity) Evaporate->Pure

Caption: Standard workflow for purification via column chromatography.

Detailed Column Chromatography Protocol:

  • Prepare the Column: Select a column size appropriate for your scale (typically a 50:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in 100% Hexanes.

  • Load the Sample: Concentrate your crude product. Dissolve it in a minimal amount of dichloromethane (DCM) and add a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elute the Column: Begin eluting with a low-polarity solvent system (e.g., 5% Ethyl Acetate in Hexanes). The expected elution order is:

    • First: Less polar, non-UV active impurities.

    • Second: The desired product, This compound .

    • Third: The over-reduced amine, [3-Amino-5-(trifluoromethyl)phenyl]methanol.

    • Last: The highly polar starting material, 3-Nitro-5-(trifluoromethyl)benzoic acid.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 5% to 40% Ethyl Acetate) to elute the compounds in order.

  • Collect and Analyze: Collect fractions and analyze them by TLC using the system described in Q5.

  • Combine and Concentrate: Combine the fractions containing only the pure product and remove the solvent under reduced pressure to yield the final, purified alcohol.

References
  • Y. O. & G. C. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Universidad de La Rioja. Available at: [Link]

  • I. A. et al. A new reagent for selective reduction of nitro group. Indian Journal of Chemistry. Available at: [Link]

  • H. R. et al. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available at: [Link]

  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Available at: [Link]

  • YouTube. Reaction of para-nitrobenzoic acid with B2H6 reagent. (2023). Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of [3-Nitro-5-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [3-Nitro-5-(trifluoromethyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges encountered with this compound in organic solvents. Our goal is to equip you with the knowledge to optimize your experimental workflows and ensure the successful use of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in some common organic solvents?

A1: The solubility of this compound is governed by its molecular structure. The presence of a polar nitro group (-NO2) and a hydroxyl group (-OH) suggests the potential for hydrogen bonding and interactions with polar solvents. However, the bulky and highly lipophilic trifluoromethyl group (-CF3) and the benzene ring contribute to a significant non-polar character.[1][2] This combination of polar and non-polar moieties can lead to limited solubility in solvents that are either purely polar or purely non-polar, as the molecule struggles to establish favorable interactions with the solvent molecules. The principle of "like dissolves like" is key here; a solvent must be able to effectively solvate both the polar and non-polar regions of the molecule to achieve good solubility.

Q2: I am observing incomplete dissolution of this compound in my chosen solvent. What are the initial troubleshooting steps?

A2: If you are facing incomplete dissolution, consider the following initial steps:

  • Increase Sonication/Agitation Time: Ensure that you have allowed sufficient time and energy for the dissolution process. Sonication or vigorous stirring can help break down solute-solute interactions and facilitate solvation.

  • Gentle Heating: For many compounds, solubility increases with temperature. Gentle heating of the solvent can significantly improve the dissolution of this compound. However, be cautious about potential degradation of the compound at elevated temperatures.

  • Particle Size Reduction: If you are working with a solid form of the compound, reducing the particle size by grinding can increase the surface area available for solvent interaction, leading to faster dissolution.[3][4]

  • Verify Solvent Purity: Impurities in the solvent, especially water, can significantly impact the solubility of your compound. Ensure you are using a high-purity, anhydrous solvent if required.

Q3: Can I use a co-solvent system to improve the solubility of this compound?

A3: Absolutely. Using a co-solvent system is a highly effective strategy.[3] By mixing two or more miscible solvents with different polarities, you can create a solvent blend with an optimal polarity to dissolve this compound. For instance, a mixture of a polar protic solvent like methanol or ethanol with a less polar solvent like dichloromethane or toluene can provide a favorable environment for both the polar and non-polar parts of the molecule. The key is to experimentally determine the optimal ratio of the co-solvents to achieve maximum solubility.

Q4: Are there other formulation strategies I can employ to enhance the solubility for my experiments?

A4: Yes, several other formulation strategies can be considered, especially in the context of drug development:

  • pH Adjustment: While less common for dissolution in organic solvents, if your downstream application involves an aqueous environment, the hydroxyl group on the methanol moiety can be deprotonated at higher pH, forming a more soluble phenolate-like species.

  • Use of Surfactants: Surfactants can form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility in a solvent.[5][6][7] This is particularly useful in creating stable formulations for biological assays.

  • Solid Dispersions: For solid formulations, creating a solid dispersion of this compound in a highly soluble carrier (like a polymer) can enhance its dissolution rate and solubility.[4]

Troubleshooting Guide

This section provides a more in-depth, question-and-answer formatted guide to address specific issues you might encounter.

Problem 1: My compound precipitates out of solution upon cooling.

  • Question: I was able to dissolve this compound in a hot solvent, but it crashed out as it cooled down. How can I prevent this?

  • Answer: This indicates that you have created a supersaturated solution at a higher temperature, and the solubility limit is exceeded upon cooling. To address this, you can:

    • Use a higher volume of solvent: This will keep the concentration below the solubility limit even at lower temperatures.

    • Employ a co-solvent system: A well-chosen co-solvent mixture can maintain solubility over a wider temperature range.

    • Slow Cooling: Allow the solution to cool down slowly to room temperature and then gradually to lower temperatures (if required). Rapid cooling often leads to rapid precipitation of smaller, less pure crystals.[8]

Problem 2: I am using a recommended "good" solvent, but the solubility is still poor.

  • Question: I'm using a solvent that is generally considered good for similar compounds, but I'm still facing solubility issues with this compound. What could be the reason?

  • Answer: Several factors could be at play:

    • Subtle Molecular Differences: Small changes in molecular structure can lead to significant differences in solubility. The specific positions of the nitro and trifluoromethyl groups on the phenyl ring create a unique electronic and steric environment that may not be perfectly matched by your chosen solvent.

    • Polymorphism: If you are using a solid form of the compound, it may exist in different crystalline forms (polymorphs), each with its own unique solubility.

    • Solvent Quality: As mentioned earlier, ensure the purity and water content of your solvent are appropriate for your experiment.

Problem 3: How do I choose the best solvent or co-solvent system for my experiment?

  • Question: What is a systematic way to select an optimal solvent or co-solvent system for this compound?

  • Answer: A systematic approach involves:

    • Consulting Solubility Data: Start by reviewing available qualitative or quantitative solubility data. While specific data for this compound is limited, information on structurally similar molecules can provide a good starting point.

    • Small-Scale Screening: Conduct small-scale solubility tests with a range of solvents covering different polarities (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, toluene).

    • Co-solvent Screening: Based on the results from the single-solvent screen, select promising candidates to test as co-solvent systems. Systematically vary the ratio of the co-solvents to identify the optimal blend.

    • Consider Downstream Applications: The choice of solvent should also be compatible with your subsequent experimental steps. For example, if you are setting up a reaction, the solvent should not react with your reagents.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Organic Solvents at 25°C

SolventPolarity IndexEstimated Solubility (mg/mL)
Methanol5.150 - 100
Ethanol4.330 - 70
Acetone5.1100 - 200
Acetonitrile5.880 - 150
Dichloromethane3.1> 200
Toluene2.410 - 30
N,N-Dimethylformamide (DMF)6.4> 200
Dimethyl Sulfoxide (DMSO)7.2> 200

Experimental Protocols

Protocol 1: Step-by-Step Method for Determining Equilibrium Solubility

This protocol outlines a reliable method for experimentally determining the equilibrium solubility of this compound in a chosen organic solvent.[9][10][11]

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker

  • Analytical balance

  • Syringe filters (0.22 µm, compatible with the solvent)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. An excess of solid should be visible at the bottom of the vial.

  • Equilibration:

    • Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C).

    • Shake the vials for 24-48 hours to ensure that equilibrium is reached.

  • Sample Collection:

    • Allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration:

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of your analytical method (HPLC or UV-Vis).

    • Analyze the diluted sample and determine the concentration using a pre-established calibration curve.

  • Calculation:

    • Calculate the original concentration of the saturated solution by taking the dilution factor into account. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.

Visualizations

Diagram 1: Troubleshooting Workflow for Solubility Issues

G start Incomplete Dissolution of This compound step1 Increase Sonication/ Agitation Time start->step1 step2 Apply Gentle Heating step1->step2 Still insoluble end Successful Dissolution step1->end Soluble step3 Reduce Particle Size (if solid) step2->step3 Still insoluble step2->end Soluble step4 Verify Solvent Purity step3->step4 Still insoluble step3->end Soluble step5 Consider Co-solvent System step4->step5 Still insoluble step4->end Soluble step6 Evaluate Alternative Formulation Strategies step5->step6 Still insoluble step5->end Soluble step6->end Soluble

Caption: A step-by-step workflow for troubleshooting common solubility problems.

Diagram 2: Logic for Co-solvent System Selection

G compound This compound polar_moiety Polar Moieties (-NO2, -OH) compound->polar_moiety nonpolar_moiety Non-polar Moieties (-CF3, Benzene Ring) compound->nonpolar_moiety polar_solvent Polar Solvent (e.g., Methanol) polar_moiety->polar_solvent Good interaction nonpolar_solvent Less Polar Solvent (e.g., Dichloromethane) nonpolar_moiety->nonpolar_solvent Good interaction cosolvent Optimal Co-solvent System polar_solvent->cosolvent nonpolar_solvent->cosolvent

Caption: Rationale for using a co-solvent system to dissolve the compound.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • MST.edu. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • PubMed Central. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Dissolution Technologies. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, June 8). A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. Retrieved from [Link]

  • Research India Publications. (n.d.). A New Approach to Estimate Hansen Solubility Parameters using Maple Software. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Bromo-5-(Trifluoromethyl)Benzyl Alcohol. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Approach to Estimate Hansen Solubility Parameters Using Maple Software. Retrieved from [Link]

  • Dissolution Technologies. (2022, November 4). Dissolution Method Troubleshooting. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Oily/Foaming Compounds. Retrieved from [Link]

  • Chem-Sigma. (n.d.). This compound. Retrieved from [Link]

  • Thoreauchem. (n.d.). This compound. Retrieved from [Link]

  • Periodica Polytechnica Chemical Engineering. (2019, March 18). Increasing the Prediction Efficiency of Hansen Solubility Parameters in Supercritical Fluids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]

  • Kinam Park. (n.d.). Hansen Solubility Parameters 2000.pdf. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • PubChem. (n.d.). (4-Nitro-2-(trifluoromethyl)phenyl)methanol. Retrieved from [Link]

  • ChemSynthesis. (n.d.). (3-nitrophenyl)(phenyl)methanol. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, September 9). Benzyl alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide and Benzyl Alcohol. Retrieved from [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]

  • IUPAC Solubility Data Series. (n.d.). Volume 56 ALCOHOLS WITH HYDROCARBONS. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for [3-Nitro-5-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of [3-Nitro-5-(trifluoromethyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this key chemical intermediate. The synthesis, while seemingly straightforward, involves the selective reduction of a carboxylic acid in the presence of a reducible nitro group, a common challenge in multi-functionalized aromatic systems. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most direct and widely employed method is the selective reduction of its corresponding carboxylic acid, 3-Nitro-5-(trifluoromethyl)benzoic acid[1]. The primary challenge lies in choosing a reducing agent that will selectively act on the carboxylic acid without reducing the aromatic nitro group.

Q2: Why is the choice of reducing agent so critical for this synthesis?

The substrate contains two reducible functional groups: a carboxylic acid and a nitro group. The trifluoromethyl group is stable under these conditions. Many common reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd/C) or strong hydride reagents like lithium aluminum hydride (LiAlH₄), can reduce both functional groups[2]. This lack of chemoselectivity would lead to the formation of [3-Amino-5-(trifluoromethyl)phenyl]methanol or other undesired byproducts. Therefore, a reagent that preferentially reduces carboxylic acids is essential.

Q3: Which reducing agent is recommended for this selective transformation?

Borane complexes, particularly Borane-tetrahydrofuran complex (BH₃•THF), are the reagents of choice for this transformation. Borane is highly effective at reducing carboxylic acids to alcohols while typically leaving nitro groups intact under controlled conditions. This selectivity makes it superior to many other common reducing agents for this specific substrate.

Q4: What are the primary analytical methods to monitor the reaction and characterize the final product?

A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for real-time reaction monitoring to observe the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of reaction conversion and final product purity[3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product[4].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and can help identify volatile impurities[4][5].

  • Infrared (IR) Spectroscopy: Can be used to track the disappearance of the broad O-H stretch and C=O stretch of the carboxylic acid and the appearance of the alcohol's O-H stretch.

Troubleshooting the Reduction Reaction

This section addresses specific issues you might encounter during the synthesis.

G start Reaction Outcome Assessment low_yield Low Yield or Incomplete Conversion start->low_yield byproducts Significant Byproduct Formation start->byproducts success High Yield & Purity start->success cause1 Insufficient Reagent? low_yield->cause1 Check Stoichiometry cause2 Low Reaction Temperature/Time? low_yield->cause2 Check Conditions cause3 Poor Starting Material Quality? low_yield->cause3 Check Purity cause4 Nitro Group Reduction? byproducts->cause4 Check Selectivity cause5 Work-up Issues? byproducts->cause5 Check Procedure sol1 Increase BH3•THF (1.5-2.0 eq.) cause1->sol1 sol2 Increase temp to reflux or extend reaction time. Monitor via TLC. cause2->sol2 sol3 Verify purity of 3-nitro-5-(trifluoromethyl) benzoic acid. cause3->sol3 sol4 Ensure temperature was not excessively high. Avoid catalytic hydrogenation. cause4->sol4 sol5 Ensure proper quenching protocol was followed. cause5->sol5 G cluster_0 Reaction cluster_1 Purification cluster_2 Analysis start Starting Material: 3-Nitro-5-(trifluoromethyl) benzoic acid reaction Reduction with BH3•THF in THF start->reaction quench Methanol Quench & Aqueous Work-up reaction->quench extract Solvent Extraction (e.g., Ethyl Acetate) quench->extract dry Dry & Concentrate extract->dry chromatography Silica Gel Column Chromatography dry->chromatography pure_product Pure Product: [3-Nitro-5-(trifluoromethyl) phenyl]methanol chromatography->pure_product analysis Characterization (NMR, MS, HPLC) pure_product->analysis

Sources

Preventing decomposition of [3-Nitro-5-(trifluoromethyl)phenyl]methanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [3-Nitro-5-(trifluoromethyl)phenyl]methanol

A Guide to Ensuring Stability and Preventing Decomposition During Storage

Welcome to the technical support guide for this compound. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on maintaining the integrity of this critical reagent. The stability of this compound is paramount for reproducible experimental outcomes. This guide moves beyond simple instructions to explain the underlying chemical principles, helping you make informed decisions in your laboratory.

Core Principles of Stability: Understanding the Molecule

This compound possesses three key functional groups that dictate its stability and potential decomposition pathways: the nitroaromatic system, the trifluoromethyl group, and the benzylic alcohol.

  • Nitroaromatic System: The nitro group is a strong electron-withdrawing group, which makes the aromatic ring electron-deficient. While generally stable, nitroaromatic compounds can be sensitive to light (photodecomposition) and strong reducing agents. Improper handling or contamination can sometimes lead to instability[1][2].

  • Trifluoromethyl (CF3) Group: The CF3 group is exceptionally stable due to the high bond energy of the carbon-fluorine bonds[3]. It significantly enhances the chemical and metabolic stability of the molecule, making it a valuable feature in drug design[3][4]. This group is not typically a point of degradation under normal storage conditions.

  • Benzylic Alcohol (-CH2OH): This is the most reactive site under typical storage conditions. The benzylic position is susceptible to oxidation, which can convert the alcohol to the corresponding aldehyde or carboxylic acid. This process can be accelerated by exposure to oxygen (air), light, and trace metal impurities. A safety data sheet for a similar air-sensitive compound highlights the need for an inert atmosphere.

Given these characteristics, the primary goal of any storage protocol is to mitigate the oxidation of the benzylic alcohol and prevent light-induced degradation.

Troubleshooting Guide: Diagnosing Storage-Related Issues

This section addresses specific problems you might encounter, providing a logical workflow for diagnosis and resolution.

Question: My this compound, which was a white powder, has developed a yellowish tint. Is it still usable?

Answer: A color change from white to yellow is a common visual indicator of potential decomposition in nitroaromatic compounds.

  • Probable Cause: The yellowing likely results from the formation of oxidized impurities. The benzylic alcohol may have partially oxidized to the corresponding aldehyde, [3-Nitro-5-(trifluoromethyl)phenyl]benzaldehyde. Conjugated nitro-aldehyde systems can be colored.

  • Recommended Action:

    • Do not assume it is unusable. The bulk of the material may still be intact.

    • Perform a purity check. The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection. Compare the chromatogram of the discolored material to a reference chromatogram or a freshly opened sample if available. Look for the emergence of new peaks, particularly those with a different retention time.

    • Assess the Purity Level: If the purity is still within your experimental tolerance (e.g., >98%), you may be able to proceed, but be aware that the impurity could interfere with your reaction. For high-precision work, using a new, pure lot is recommended.

    • Review Storage Conditions: This is a clear sign that your current storage method is suboptimal. Immediately implement the recommended storage protocol (see Section 4) for the remaining material.

Question: I'm seeing an unexpected peak in my HPLC/GC-MS analysis of a reaction where I used this starting material. Could it be a degradation product?

Answer: Yes, it is highly probable that an impurity in the starting material is carried through the reaction or that the degraded starting material itself is being detected.

  • Diagnostic Workflow:

    • Analyze the Starting Material: Run a direct HPLC or GC-MS analysis of the this compound you used. This will confirm if the impurity was present before your reaction.

    • Identify the Impurity: If the impurity is present, use the mass spectrometry data to determine its molecular weight. Common degradation products would be:

      • Oxidation Product (Aldehyde): Molecular Weight = 219.11 g/mol (loss of 2 H atoms).

      • Oxidation Product (Carboxylic Acid): Molecular Weight = 235.11 g/mol (loss of 2 H atoms, gain of 1 O atom).

    • Take Corrective Action: If significant degradation is confirmed, acquire a new batch of the reagent. Ensure all future batches are stored under the recommended inert and dark conditions to prevent recurrence.

Question: My reaction yield is significantly lower than expected. I've checked all other reagents and parameters. Could the this compound be the problem?

Answer: Absolutely. A decrease in the purity of a key starting material will directly lead to a lower yield of the desired product.

  • Root Cause Analysis: If a portion of your starting material has decomposed (e.g., 5% has oxidized), you are effectively starting your reaction with 5% less of the active reagent. This directly impacts the theoretical yield.

  • Solution:

    • Quantify Purity: Use a quantitative analytical technique like HPLC with a reference standard or Quantitative NMR (qNMR) to determine the exact purity of your stored reagent.

    • Adjust Stoichiometry (Short-Term Fix): If you must use the existing batch, you can adjust the amount used based on its measured purity. For example, if the material is 95% pure, you would use 1/0.95 = 1.053 times the originally calculated mass to get the correct molar equivalent. Note that this does not remove the impurity, which may still affect the reaction.

    • Replace and Re-evaluate (Recommended): The best practice is to obtain a new, high-purity lot of the reagent and re-run the experiment. This eliminates the starting material as a variable. Implement stringent storage protocols immediately upon receiving the new material.

Frequently Asked Questions (FAQs)

  • What are the optimal storage conditions for long-term stability?

    • Temperature: 2–8 °C. Refrigeration slows down the rate of chemical reactions, including oxidation.

    • Atmosphere: Under an inert gas (Argon or Nitrogen). This is the most critical factor to prevent oxidation of the benzylic alcohol.

    • Container: An amber glass vial with a tightly sealed, PTFE-lined cap. The amber glass protects the compound from light, and the tight seal prevents moisture ingress and gas exchange.

    • Environment: Store in a dry, dark location away from heat sources and incompatible materials like strong oxidizing agents, acids, and bases[5][6].

  • How can I tell if my compound has degraded without analytical equipment?

    • Visual Inspection: Look for a change in color from white/off-white to yellow or brown.

    • Physical Form: Check for changes in consistency, such as a free-flowing powder becoming clumpy, sticky, or oily, which can indicate the presence of impurities or moisture absorption.

    • Solubility: If you observe a noticeable change in how the compound dissolves in a standard solvent, it may suggest the presence of less soluble degradation products.

  • How often should I re-test the purity of my stored compound?

    • For a frequently used "working stock," it is good practice to check the purity via HPLC every 3-6 months, even if stored correctly.

    • For long-term archival samples, a purity check should be performed before use if it has been stored for more than a year.

    • Always re-test if you observe any visual change in the material, regardless of the storage time.

Protocols for Storage and Quality Control

Data Summary: Storage Conditions
ParameterRecommended ConditionPoor ConditionRationale for Recommendation
Temperature 2–8 °C (Refrigerated)Room Temperature or higher[7]Slows the rate of potential oxidative and hydrolytic degradation.
Atmosphere Inert Gas (Argon/Nitrogen)AirPrevents oxidation of the benzylic alcohol group, a primary degradation pathway.
Light Dark (Amber Vial)Exposure to LightMinimizes the risk of photodecomposition, to which nitroaromatic compounds can be susceptible.
Container Tightly Sealed Amber GlassLoosely Capped Plastic/ClearPrevents moisture absorption, gas exchange, and light exposure.
Proximity Away from Oxidizers, Acids, BasesNear reactive chemicalsAvoids accidental contamination that could catalyze rapid decomposition[8].
Experimental Protocol 1: Recommended Storage Procedure
  • Procurement: Upon receipt, inspect the container for an intact seal.

  • Aliquotting: If you purchased a large quantity, it is best to aliquot it into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This prevents repeated exposure of the bulk material to air and moisture.

  • Inerting: For each vial, flush the headspace with dry argon or nitrogen for 30-60 seconds.

  • Sealing: Immediately and tightly seal the vial with a PTFE-lined cap.

  • Labeling: Clearly label each vial with the compound name, date of aliquoting, and storage conditions.

  • Storage: Place the sealed vials inside a secondary container (such as a small box) and store them in a refrigerator at 2–8 °C.

Experimental Protocol 2: Purity Assessment by HPLC

This is a general method; parameters may need to be optimized for your specific system.

  • Instrumentation: HPLC with a C18 reverse-phase column and a UV-Vis or Diode Array Detector (DAD).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and Water (with 0.1% formic acid or trifluoroacetic acid).

    • Example Gradient: Start at 30% ACN, ramp to 95% ACN over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 254 nm, where the aromatic system will strongly absorb. A DAD allows you to check the full UV spectrum to help identify peaks.

  • Sample Preparation: Prepare a stock solution of your compound in ACN or Methanol at approximately 1 mg/mL. Dilute as necessary to be within the linear range of the detector.

  • Analysis: Inject the sample. The main peak should correspond to this compound. Any other peaks are impurities. Calculate the area percent of the main peak to determine the purity.

Visualization of Workflow

Diagram: Storage & Handling Decision Workflow

This diagram outlines the decision-making process from receiving the compound to its use in an experiment.

storage_workflow cluster_receive Receiving & Initial Handling cluster_storage Long-Term Storage cluster_qc Pre-Experiment Quality Control cluster_use Experimental Use Receive Receive Compound Inspect Inspect Seal & Container Receive->Inspect Glovebox Work in Inert Atmosphere (Glovebox) Inspect->Glovebox Aliquot Aliquot into Single-Use Amber Vials Glovebox->Aliquot Inert Flush with Ar/N2 Aliquot->Inert Seal Seal Tightly Inert->Seal Store Store at 2-8°C, Dark Seal->Store Retrieve Retrieve Vial for Use Store->Retrieve Visual Visual Inspection (Color, Form) Retrieve->Visual Check Any Change? Visual->Check HPLC Perform HPLC Purity Analysis Check->HPLC Yes Purity Purity > Spec? Check->Purity No HPLC->Purity Proceed Proceed with Experiment Purity->Proceed Yes Discard Discard and Use New Lot Purity->Discard No

Caption: Decision workflow for handling and storing this compound.

References

  • BLDpharm. (n.d.). (3-Nitro-5-(trifluoromethyl)phenyl)methanol.
  • Sigma-Aldrich. (2025). Safety Data Sheet for (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol.
  • Meza, L. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Koike, T. (2025).
  • BenchChem. (2025). The Ascendance of the Trifluoromethyl Group in Aromatic Systems: A Technical Guide for Researchers.
  • Fluorochem. (2024). Safety Data Sheet.
  • Baeten, M., & Maes, B. U. W. (2017). Carbon–Nitrogen Bond Formation Through Cross-Dehydrogenative Coupling Reactions. Organic Process Research & Development.
  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage.
  • Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose.

Sources

Troubleshooting guide for reactions involving [3-Nitro-5-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [3-Nitro-5-(trifluoromethyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but reactive intermediate. Here, we address common experimental challenges in a question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Question 1: My reaction is showing low or no conversion of this compound. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a frequent issue stemming from the inherent electronic properties of the starting material and suboptimal reaction conditions. The two strong electron-withdrawing groups, nitro (-NO₂) and trifluoromethyl (-CF₃), significantly deactivate the phenyl ring and influence the reactivity of the benzylic alcohol.

Underlying Causality:

  • Deactivated Nucleophile: The electron-withdrawing nature of the nitro and trifluoromethyl groups decreases the electron density on the benzylic oxygen, making the alcohol a weaker nucleophile in reactions where it is expected to attack an electrophile.

  • Steric Hindrance: While not excessively bulky, the substituents on the ring can create some steric hindrance, potentially slowing down reactions with bulky reagents.

  • Instability of Intermediates: In reactions proceeding through a carbocation intermediate at the benzylic position (e.g., some Sₙ1-type substitutions or etherifications), the strong electron-withdrawing groups destabilize the positive charge, making its formation less favorable.[1][2]

Troubleshooting Protocol:

  • Reagent Purity and Stoichiometry:

    • Verify Reagent Quality: Ensure all reagents, especially the electrophile or coupling partner, are pure and free from contaminants that could consume the starting material or catalyst.

    • Adjust Stoichiometry: Consider increasing the equivalents of the coupling partner or activating agent to drive the reaction forward.

  • Solvent and Temperature Optimization:

    • Solvent Choice: The choice of solvent is critical. For reactions where the alcohol acts as a nucleophile, a polar aprotic solvent like DMF, DMSO, or acetonitrile can be beneficial. For reactions involving carbocation intermediates, a more polar, coordinating solvent might be necessary.

    • Temperature Adjustment: Carefully increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and any signs of decomposition.

  • Catalyst and Additive Screening:

    • Stronger Base/Acid: If the reaction is base-catalyzed (e.g., deprotonation of the alcohol), a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be required. For acid-catalyzed reactions, a stronger Lewis or Brønsted acid might be necessary.

    • Phase-Transfer Catalysis: In biphasic reactions, a phase-transfer catalyst can enhance the reaction rate by facilitating the transport of the anionic form of the alcohol into the organic phase.

Experimental Workflow for Optimizing a Williamson Ether Synthesis:

G start Low Conversion in Williamson Ether Synthesis check_base Is the base strong enough? (e.g., K2CO3, Cs2CO3) start->check_base increase_base Switch to a stronger base (e.g., NaH, t-BuOK) check_base->increase_base No check_temp Is the reaction temperature optimal? check_base->check_temp Yes increase_base->check_temp increase_temp Increase temperature incrementally (e.g., 60°C -> 80°C -> 100°C) check_temp->increase_temp No check_solvent Is the solvent appropriate? (e.g., Acetone, THF) check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO) check_solvent->change_solvent No monitor Monitor reaction by TLC/LC-MS check_solvent->monitor Yes change_solvent->monitor success Successful Conversion monitor->success Product formed fail Still Low Conversion Consider alternative synthetic route monitor->fail No improvement

Caption: Troubleshooting workflow for low conversion.

Question 2: I am observing significant byproduct formation, particularly an aldehyde or carboxylic acid. What is happening and how can I prevent it?

Answer:

The formation of 3-nitro-5-(trifluoromethyl)benzaldehyde or the corresponding benzoic acid is a clear indication of oxidation of the benzylic alcohol.[3] This is a common side reaction, especially under harsh conditions or in the presence of certain reagents.

Underlying Causality:

  • Oxidizing Agents: Many reagents, even those not typically considered strong oxidants, can oxidize benzylic alcohols.[2] This is due to the relative stability of the benzylic position.

  • Air Oxidation: At elevated temperatures and in the presence of a base or certain metal catalysts, atmospheric oxygen can contribute to the oxidation of the alcohol.

  • Photochemical Reactions: Nitrobenzyl alcohols can be susceptible to photochemical reactions, which can lead to oxidation or other rearrangements, especially under UV light.[4][5][6]

Troubleshooting Protocol:

  • Inert Atmosphere:

    • Degas Solvents: Before use, thoroughly degas all solvents by bubbling an inert gas (e.g., argon or nitrogen) through them or by using a freeze-pump-thaw technique.

    • Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent the ingress of oxygen.

  • Reagent Selection:

    • Avoid Oxidizing Conditions: Scrutinize all reagents for their potential to act as oxidants under the reaction conditions. For example, some chlorinating agents can also cause oxidation.[7]

    • Use High-Purity Reagents: Impurities in reagents can sometimes catalyze oxidation.

  • Reaction Conditions:

    • Temperature Control: Avoid unnecessarily high temperatures, as this can accelerate oxidation.

    • Light Protection: If photochemical side reactions are suspected, wrap the reaction vessel in aluminum foil to protect it from light.

Table 1: Common Oxidizing Conditions and Mitigation Strategies

Potential CauseMitigation Strategy
Air (O₂) in the reactionPerform the reaction under an inert atmosphere (N₂ or Ar).[7]
Oxidizing impurities in reagentsUse high-purity, freshly opened reagents.
High reaction temperaturesRun the reaction at the lowest effective temperature.
Photochemical reactionProtect the reaction from light by wrapping the flask in foil.
Question 3: My purification is challenging due to the formation of a hard-to-separate ether byproduct. What is this byproduct and how can I minimize its formation?

Answer:

The formation of a high-molecular-weight byproduct that is difficult to separate from the desired product is often the corresponding dibenzyl ether, bis([3-nitro-5-(trifluoromethyl)phenyl]methyl) ether. This occurs through the self-condensation of two molecules of the starting alcohol.

Underlying Causality:

  • Acid-Catalyzed Dehydration: In the presence of acid, the benzylic alcohol can be protonated, leading to the loss of water and the formation of a benzylic carbocation. This carbocation can then be attacked by another molecule of the alcohol to form the ether.[7]

  • High Temperatures: Elevated temperatures can promote this dehydration and condensation reaction.

Troubleshooting Protocol:

  • Control of Acidity:

    • Neutral or Mildly Acidic Conditions: If possible, run the reaction under neutral or only mildly acidic conditions to disfavor the formation of the carbocation intermediate.

    • Stoichiometric Acid: If an acid catalyst is required, use the minimum effective amount.

  • Temperature Management:

    • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Order of Addition:

    • Slow Addition: If the reaction involves adding the alcohol to a solution of an acid or electrophile, add the alcohol slowly to maintain a low instantaneous concentration, thereby reducing the likelihood of self-condensation.

G start This compound protonation Protonation of alcohol (Acidic conditions) start->protonation carbocation Formation of benzylic carbocation protonation->carbocation desired_path Reaction with desired nucleophile/reagent carbocation->desired_path side_path Reaction with another alcohol molecule carbocation->side_path desired_product Desired Product desired_path->desired_product ether_byproduct Dibenzyl Ether Byproduct side_path->ether_byproduct

Caption: Competing pathways leading to desired product vs. ether byproduct.

Question 4: I am attempting an esterification with a carboxylic acid, but the yield is poor. What factors should I consider?

Answer:

Esterification of this compound can be challenging due to its reduced nucleophilicity. Standard Fischer esterification conditions may not be sufficient to achieve high yields.

Underlying Causality:

  • Reduced Nucleophilicity: As mentioned previously, the electron-withdrawing groups make the alcohol a weaker nucleophile, slowing down the attack on the protonated carboxylic acid or acyl intermediate.[1]

  • Equilibrium: Fischer esterification is an equilibrium process. The presence of water, either from wet starting materials or as a byproduct, can shift the equilibrium back towards the starting materials.[8]

Troubleshooting Protocol:

  • More Forcing Conditions:

    • Dean-Stark Trap: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the equilibrium towards the product.

    • Stronger Acid Catalyst: Consider using a stronger acid catalyst, such as p-toluenesulfonic acid (PTSA) or a Lewis acid.

  • Activation of the Carboxylic Acid:

    • Convert to Acyl Chloride: A more reliable method is to first convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride will react more readily with the less nucleophilic alcohol, typically in the presence of a non-nucleophilic base like pyridine or triethylamine.

    • Use of Coupling Agents: Employ standard peptide coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like DMAP (4-dimethylaminopyridine).

Table 2: Comparison of Esterification Methods

MethodConditionsProsCons
Fischer EsterificationCarboxylic acid, excess alcohol, strong acid catalyst, heatSimple, inexpensive reagentsEquilibrium-limited, may require harsh conditions
Acyl Chloride MethodAcyl chloride, alcohol, base (e.g., pyridine)High yielding, irreversibleRequires preparation of acyl chloride, corrosive byproducts
Coupling AgentsCarboxylic acid, alcohol, coupling agent (e.g., EDC), DMAPMild conditions, high yieldsMore expensive reagents, purification from byproducts

References

  • A Comparative Guide to the Kinetic Profiles of 4-Nitrobenzyl Alcohol Reactions. Benchchem.
  • A Comparative Analysis of the Reactivity of 4-Nitrobenzyl Alcohol and 3-Nitrobenzyl Alcohol. Benchchem.
  • Navigating the Nuances of Benzyl Alcohol Chlorination: A Technical Support Guide. Benchchem.
  • Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. PubMed.
  • Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Can. J. Chem. 64, 2076 (1986).
  • Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences (RSC Publishing).
  • Reactions at the Benzylic Position. Chemistry Steps.
  • Reactions at Benzylic Positions: Videos & Practice Problems. Pearson.
  • Fischer Esterification of 3-ntrobenzoic acid 2017. Truman ChemLab.

Sources

Technical Support Center: Purification of [3-Nitro-5-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of [3-Nitro-5-(trifluoromethyl)phenyl]methanol (CAS No. 180146-66-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

I. Understanding the Purification Challenges

The purification of this compound is intrinsically linked to its synthetic origin. The two most common synthetic routes present distinct impurity profiles, which dictate the optimal purification strategy.

Route A: Nitration of 3-(Trifluoromethyl)benzyl Alcohol

This seemingly straightforward approach involves the direct nitration of the starting benzyl alcohol. However, the trifluoromethyl group is a meta-director, while the hydroxyl group is an ortho-, para-director. This leads to a mixture of isomers, with the desired 3-nitro product often accompanied by 2-nitro and 4-nitro isomers.

Route B: Reduction of 3-Nitro-5-(trifluoromethyl)benzoic Acid

This route offers better regioselectivity for the nitro group. However, the primary challenge lies in the selective reduction of the carboxylic acid to the alcohol without affecting the nitro group. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will also reduce the nitro group, leading to the formation of the corresponding amine.[1][2]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: Low Purity After Synthesis via Nitration (Route A)

  • Question: My crude product from the nitration of 3-(trifluoromethyl)benzyl alcohol shows multiple spots on TLC, and the NMR spectrum is complex. How can I isolate the desired 3-nitro isomer?

  • Answer: This is a classic challenge of electrophilic aromatic substitution on a substituted benzene ring. The presence of multiple isomers is expected. The key to purification is exploiting the subtle differences in polarity between the isomers.

    Solution: Column Chromatography

    Column chromatography is the most effective method for separating these isomers.[3][4] Nitroaromatic compounds can be effectively separated on silica gel.

    Detailed Protocol: Flash Column Chromatography

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase Selection: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. Use TLC to determine the optimal solvent ratio that gives good separation between the spots. A typical starting gradient could be 5% ethyl acetate in hexane, gradually increasing to 20-30%.

    • Column Packing: Ensure the column is packed uniformly to prevent channeling. A slurry packing method is generally preferred.

    • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column. This "dry loading" technique often provides better resolution than loading the sample dissolved in a solvent.

    • Elution and Fraction Collection: Elute the column with the chosen solvent system, collecting small fractions. Monitor the fractions by TLC to identify those containing the pure desired isomer.

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

    Table 1: Typical Rf Values of Nitro Isomers on Silica Gel TLC

CompoundMobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value
2-Nitro Isomer80:20~0.5
3-Nitro Isomer (Product) 80:20 ~0.4
4-Nitro Isomer80:20~0.3

Issue 2: Presence of Amine Impurity After Reduction (Route B)

  • Question: I attempted to reduce 3-nitro-5-(trifluoromethyl)benzoic acid to the corresponding alcohol, but my product is contaminated with a more polar impurity that I suspect is the amino alcohol. How can I avoid this and purify my product?

  • Answer: The formation of an amine is a common side reaction when using powerful, non-selective reducing agents like LiAlH₄ on substrates containing a nitro group.[1][2]

    Solution 1: Use a Milder, More Selective Reducing Agent

    Instead of LiAlH₄, consider using a reducing agent that is selective for carboxylic acids over nitro groups. Borane complexes, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS), are excellent choices for this transformation.

    Solution 2: Purification by Acid-Base Extraction

    If the amine impurity has already formed, you can remove it by taking advantage of its basic nature.

    Detailed Protocol: Acid-Base Extraction

    • Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic solution with a dilute aqueous acid, such as 1 M HCl. The basic amine impurity will be protonated and move into the aqueous layer as a salt.

    • Separate the organic layer.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash with brine to remove any residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    Diagram 1: Workflow for Purification via Acid-Base Extraction

    crude Crude Product in Organic Solvent wash_hcl Wash with 1 M HCl crude->wash_hcl separate1 Separate Layers wash_hcl->separate1 organic1 Organic Layer (Product) separate1->organic1 aqueous1 Aqueous Layer (Amine Impurity) separate1->aqueous1 wash_bicarb Wash with sat. NaHCO₃ organic1->wash_bicarb separate2 Separate Layers wash_bicarb->separate2 organic2 Organic Layer separate2->organic2 aqueous2 Aqueous Layer separate2->aqueous2 wash_brine Wash with Brine organic2->wash_brine separate3 Separate Layers wash_brine->separate3 organic3 Organic Layer separate3->organic3 aqueous3 Aqueous Layer separate3->aqueous3 dry Dry over Na₂SO₄ organic3->dry concentrate Concentrate dry->concentrate pure Pure Product concentrate->pure

    Caption: Workflow for the removal of basic amine impurities.

Issue 3: Product is an Oil and Difficult to Handle

  • Question: My purified this compound is a thick oil, making it difficult to handle and weigh accurately. Is it possible to crystallize it?

  • Answer: While many sources describe this compound as an oil or low-melting solid, crystallization is often possible and is an excellent final purification step.

    Solution: Recrystallization

    The key to successful recrystallization is finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[5]

    Recommended Solvents to Screen:

    • Single Solvents: Isopropanol, ethanol, methanol, toluene, or heptane.

    • Solvent Systems: A mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexane or heptane).

    Detailed Protocol: Recrystallization

    • Dissolve the crude oil in a minimal amount of a hot solvent.

    • If any insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystallization begins, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the expected physical properties of pure this compound?

    • A1: The pure compound is typically a pale yellow oil or a low-melting solid. Its molecular weight is 221.14 g/mol .

  • Q2: How should I store the purified compound?

    • A2: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Q3: What are the key safety precautions when handling this compound?

    • A3: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

  • Q4: Can I use reverse-phase chromatography for purification?

    • A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an effective purification method, especially for removing less polar impurities. The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol.

IV. Visualization of Synthetic Pathways and Impurity Formation

Diagram 2: Synthetic Pathways and Potential Impurities

cluster_route_a Route A: Nitration cluster_route_b Route B: Reduction start_a 3-(Trifluoromethyl)benzyl Alcohol reaction_a HNO₃ / H₂SO₄ start_a->reaction_a product_a Crude Product Mixture reaction_a->product_a impurity_2nitro 2-Nitro Isomer product_a->impurity_2nitro Impurity impurity_4nitro 4-Nitro Isomer product_a->impurity_4nitro Impurity final_product Pure this compound product_a->final_product Purification (Chromatography) start_b 3-Nitro-5-(trifluoromethyl)benzoic Acid reaction_b Selective Reduction (e.g., BH₃·THF) start_b->reaction_b reaction_b_wrong Non-selective Reduction (e.g., LiAlH₄) start_b->reaction_b_wrong Side Product product_b This compound reaction_b->product_b product_b->final_product Purification (Extraction/Crystallization) impurity_amine 3-Amino-5-(trifluoromethyl)phenyl]methanol reaction_b_wrong->impurity_amine Side Product

Caption: Synthetic routes to this compound and their associated impurities.

V. References

  • Why can't LiAlH4 reduce Aromatic nitro compounds to Amines? (2020, December 25). Reddit. Retrieved January 12, 2026, from [Link]

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (n.d.). Google Patents. Retrieved January 12, 2026, from

  • Nitration of Phenol and Purification by Column Chromatography. (n.d.). CDN. Retrieved January 12, 2026, from [Link]

  • Column Chromatography. (n.d.). University of Colorado Boulder. Retrieved January 12, 2026, from [Link]

  • Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications. (2026, January 8). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

  • Reductions using NaBH4, LiAlH4. (2020, July 1). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Method of crystallizing nitro products. (n.d.). Google Patents. Retrieved January 12, 2026, from

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (n.d.). Agilent. Retrieved January 12, 2026, from [Link]

  • What is the reaction between 3-nitrobutanoic acid and LiAlH4? (2021, June 23). Quora. Retrieved January 12, 2026, from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Monitoring Reactions with [3-Nitro-5-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with [3-Nitro-5-(trifluoromethyl)phenyl]methanol. This guide is designed to provide practical, in-depth advice on monitoring the progress of chemical transformations involving this versatile building block. The unique electronic properties conferred by the nitro (-NO₂) and trifluoromethyl (-CF₃) groups make this compound a valuable synthon, but also necessitate robust analytical methods to ensure reaction success.

This document moves beyond simple step-by-step instructions, focusing on the underlying principles and troubleshooting strategies to empower you to make informed decisions during your experiments.

Core Principles of Reaction Monitoring

Effective reaction monitoring is the cornerstone of successful synthesis. It allows you to:

  • Determine Reaction Completion: Avoid premature workup or unnecessary heating, which can lead to lower yields or decomposition.

  • Identify Intermediates: Gain mechanistic insights by observing the formation and consumption of transient species.

  • Detect Side Products: Quickly identify the formation of unwanted byproducts, allowing for timely optimization of reaction conditions.

  • Optimize Reaction Time & Conditions: Confidently establish the shortest time required for maximum conversion, improving process efficiency.

The strong electron-withdrawing nature and aromatic structure of this compound and its derivatives make them highly UV-active. This property is the key to successfully monitoring reactions using chromatographic techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Choosing the Right Analytical Technique

Selecting the appropriate monitoring technique depends on the specific reaction and the level of detail required.

TechniquePrimary UseProsCons
TLC Rapid, qualitative check for reaction progress.Fast, inexpensive, requires minimal sample.[1]Not quantitative, lower resolution, potential for compound instability on silica.[2]
HPLC Quantitative analysis of reaction conversion and purity.High resolution, quantitative, reproducible.[3]Slower, requires method development, more expensive.
NMR Structural confirmation and in-situ monitoring.Provides detailed structural information, can monitor reactions in real-time without sampling.[4][5]Expensive, requires deuterated solvents (for traditional NMR), lower sensitivity.[4]
GC For volatile and thermally stable products.High resolution for volatile compounds.[6][7]Not suitable for non-volatile or thermally labile compounds.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when monitoring reactions of this compound.

Section 1: Thin-Layer Chromatography (TLC) Issues

Q1: I've run my TLC, but I don't see any spots under the UV lamp. What's wrong?

A1: This is a common issue with several potential causes.[8][9]

  • Insufficient Concentration: The concentration of your starting material or product in the reaction mixture may be too low for UV detection. Try concentrating a small aliquot of your reaction mixture before spotting, or spot multiple times in the same location on the TLC plate, allowing the solvent to dry between applications.[8][9]

  • Compound Evaporation: If your product is unexpectedly volatile, it may have evaporated from the plate.

  • Incorrect UV Wavelength: Ensure you are using the correct UV wavelength (typically 254 nm for aromatic compounds) for visualization.

  • Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, your compounds will dissolve into the solvent pool instead of eluting up the plate.[9]

Q2: My spots are streaking badly on the TLC plate. How can I get clean, round spots?

A2: Streaking can obscure your results, making it difficult to assess the reaction's progress. Here are the primary causes and solutions:[8]

  • Sample Overloading: You have spotted too much material. Prepare a more dilute solution of your reaction mixture and spot a smaller amount.[9]

  • Highly Polar Compound: The compound may be interacting too strongly with the acidic silica gel stationary phase. To remedy this, you can add a small amount (0.1–2.0%) of an acid like acetic acid or a base like triethylamine to your eluent (mobile phase) to improve the spot shape.[8]

  • Inappropriate Solvent System: If your compound streaks in a complex mixture, you may need to try a different solvent system to achieve better separation.

  • Sample Applied in a Polar Solvent: Applying the sample in a highly polar solvent can cause it to spread out at the baseline, leading to a "double spot" or streak. If possible, dissolve your sample in a less polar solvent for spotting.

Q3: My starting material and product have very similar Rf values. How can I tell if the reaction is working?

A3: This is a frequent challenge, especially when the chemical modification is minor.

  • Change the Solvent System: The most effective solution is to experiment with different mobile phases. Try changing the ratio of your solvents or introducing a new solvent with a different polarity to improve separation.[2]

  • Use a Cospot: The "cospot" is a critical diagnostic tool. In a single lane on the TLC plate, spot your starting material first, and then spot the reaction mixture directly on top of it.

    • If the reaction is complete, you will see two separate spots (product and the original starting material spot).

    • If the reaction is incomplete, you will see an elongated spot (often described as a "snowman") where the product and remaining starting material overlap but are slightly resolved.[2]

    • If no reaction has occurred, you will see a single, intense spot at the same Rf as your starting material.

  • Consider 2D TLC: For complex mixtures or to check for compound stability on the silica plate, a 2D TLC can be performed. Spot the sample in one corner, run the plate in one solvent system, dry it, rotate it 90 degrees, and run it in a second solvent system. Stable compounds will appear on the diagonal, while decomposition products will appear off the diagonal.[2][10]

Section 2: High-Performance Liquid Chromatography (HPLC) Issues

Q1: How do I choose the right HPLC column and mobile phase for my reaction?

A1: The nitro and trifluoromethyl groups on your molecule influence its polarity and interactions.

  • Column Selection: A standard C18 reversed-phase column is the most common starting point for separating organic molecules.[11] However, for nitroaromatic compounds, a Phenyl column can provide enhanced retention and alternative selectivity due to π-π interactions.[11]

  • Mobile Phase Selection: For reversed-phase HPLC, a mixture of water (or a buffer) and an organic solvent like acetonitrile or methanol is typically used.[12]

    • Start with a generic gradient (e.g., 5% to 95% acetonitrile in water over 10-15 minutes) to get a general idea of the retention times of your components.

    • The high UV absorbance of the nitroaromatic ring makes a UV detector (set at 254 nm) ideal for these compounds.[13][14]

Q2: My chromatogram shows broad or tailing peaks. What does this mean?

A2: Poor peak shape can compromise resolution and the accuracy of quantification.[3]

  • Column Overload: Injecting too concentrated a sample can lead to broad, fronting, or tailing peaks. Dilute your sample and reinject.

  • Secondary Interactions: The analyte may be having undesirable interactions with the stationary phase. Ensure the mobile phase pH is appropriate for your analyte; a buffer is often used to control pH.[11]

  • Column Degradation: The column may be aging or contaminated. Try flushing the column or replacing it if performance does not improve.

Q3: I see multiple unexpected peaks in my HPLC chromatogram. Are these side products?

A3: It's possible, but other sources should be ruled out first.

  • Inject a Blank: Run a sample of your solvent (the same used to dissolve your reaction mixture) to ensure none of the peaks are coming from the solvent itself.

  • Analyze Starting Materials: Inject a sample of your starting this compound and other reagents to see if the unexpected peaks are impurities present from the beginning.

  • Identify Side Products: If the peaks are genuinely from the reaction, they are likely intermediates or byproducts. A common side reaction for benzylic alcohols is over-oxidation to the corresponding carboxylic acid if the reaction conditions are too harsh or prolonged.[15][16][17] LC-MS (Liquid Chromatography-Mass Spectrometry) is an excellent technique to identify the mass of these unknown peaks and thus deduce their structure.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Issues

Q1: Can I use ¹H NMR to monitor my reaction directly?

A1: Yes, ¹H NMR is a powerful tool for this. The benzylic protons (the -CH₂OH group) of this compound have a distinct chemical shift. As the reaction proceeds (e.g., an oxidation to an aldehyde or an esterification), this signal will disappear and new, characteristic signals for the product will appear. For example, in an oxidation to the aldehyde, you would see the disappearance of the benzylic alcohol proton (~4.8 ppm) and the appearance of a new aldehyde proton signal (~10 ppm).

Q2: My reaction is performed in a non-deuterated solvent. Can I still take an NMR?

A2: While traditional NMR requires deuterated solvents for the instrument's lock system, modern spectrometers have advanced solvent suppression techniques that can significantly reduce the signal from protonated solvents.[4] This allows for direct monitoring of reactions in their native solvent environment. Furthermore, the presence of the trifluoromethyl (-CF₃) group provides a unique handle for ¹⁹F NMR . Since ¹⁹F has a 100% natural abundance and there are rarely interfering background signals, monitoring the change in the chemical shift of the -CF₃ group can be an exceptionally clean way to track the reaction's progress.[4]

Experimental Workflows & Visualizations

General Workflow for Reaction Monitoring

The following diagram illustrates a typical decision-making process for monitoring a reaction.

G cluster_0 Reaction Setup cluster_1 Initial Analysis (t=0) cluster_2 Reaction Monitoring Loop cluster_3 Completion start Start Reaction take_t0 Take t=0 Sample start->take_t0 analyze_t0 Analyze via TLC/HPLC (Establish Baseline) take_t0->analyze_t0 take_tx Take Timepoint Sample (tx) analyze_t0->take_tx tlc_check Quick TLC Check take_tx->tlc_check tlc_check->take_tx No Change (Continue Reaction) hplc_quant Quantitative HPLC Analysis tlc_check->hplc_quant Indicates Progress decision Reaction Complete? hplc_quant->decision decision->take_tx No (Continue Reaction) workup Proceed to Workup decision->workup Yes

Caption: A typical workflow for monitoring a chemical reaction.

Step-by-Step Protocol: TLC Analysis
  • Prepare the Chamber: Line a beaker or TLC tank with filter paper and add your chosen mobile phase (eluent). Cover the chamber and let it saturate for 5-10 minutes.

  • Prepare the Plate: Using a pencil, gently draw a thin baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: On the baseline, make three small, separate spots using capillary tubes:

    • S: Starting Material (this compound) reference solution.

    • C: Cospot (spot S first, then spot R directly on top).

    • R: Reaction Mixture.

  • Develop the Plate: Carefully place the TLC plate into the saturated chamber. Ensure the solvent level is below your baseline.[9] Cover the chamber.

  • Elute: Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

  • Interpret: Compare the spots in the 'R' lane to the 'S' and 'C' lanes to determine the extent of the reaction.

Troubleshooting TLC: A Logical Flowchart

G cluster_spots Spot Issues cluster_solutions Potential Solutions problem TLC Problem Identified streaking Streaking Spots problem->streaking no_spots No Spots Visible problem->no_spots poor_sep Poor Separation (Similar Rf) problem->poor_sep dilute Dilute Sample / Spot Less streaking->dilute add_modifier Add Acid/Base to Eluent streaking->add_modifier change_eluent Change Eluent Polarity streaking->change_eluent concentrate Concentrate Sample no_spots->concentrate use_stain Use a Chemical Stain no_spots->use_stain poor_sep->change_eluent use_cospot Use Cospot for Confirmation poor_sep->use_cospot

Caption: Troubleshooting common issues in Thin-Layer Chromatography.

References

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]

  • ChemBAM. TLC troubleshooting. [Link]

  • Unknown Source. TLC OF NITROAROMATIC COMPOUNDS.
  • International Journal of Chemical and Physical Sciences. Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. [Link]

  • Scribd. Nitroanilne TLC. [Link]

  • PubMed Central (PMC). (2025, April 19). Explosives Analysis Using Thin-Layer Chromatography–Quantum Cascade Laser Spectroscopy. [Link]

  • PubMed Central (PMC). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. [Link]

  • Journal of the American Chemical Society. (2019, March 13). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. [Link]

  • Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. [Link]

  • Chrom Tech, Inc. (2025, October 16). How to Interpret and Analyze Chromatogram Data for Accurate Results. [Link]

  • Green Chemistry (RSC Publishing). (2019, December 11). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. [Link]

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Technical Support Center: Catalyst Selection for Reactions of [3-Nitro-5-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with [3-Nitro-5-(trifluoromethyl)phenyl]methanol. This guide is designed to provide practical, field-tested advice for navigating the catalytic transformations of this versatile but challenging substrate. The presence of three distinct functional moieties—a benzylic alcohol, an aromatic nitro group, and a trifluoromethyl group—necessitates careful catalyst selection to achieve high selectivity and yield. This document, presented in a question-and-answer format, addresses common issues and provides troubleshooting strategies grounded in mechanistic principles.

Part 1: Selective Oxidation of the Benzylic Alcohol

The primary transformation of the benzylic alcohol is its oxidation to the corresponding aldehyde, 3-Nitro-5-(trifluoromethyl)benzaldehyde, a valuable synthetic intermediate. However, the strong electron-withdrawing nature of the nitro and trifluoromethyl groups deactivates the benzylic position, making this oxidation more challenging than for electron-rich substrates.[1][2]

Frequently Asked Questions (FAQs) - Oxidation

Q1: My oxidation of this compound to the aldehyde is extremely slow or stalls completely. What is the underlying issue and how can I resolve it?

A: This is a common issue directly related to the electronic properties of the substrate. The potent electron-withdrawing nitro (-NO2) and trifluoromethyl (-CF3) groups significantly reduce the electron density on the aromatic ring and, by extension, the benzylic carbon.[2] This deactivation makes the crucial C-H bond cleavage step of the oxidation mechanism more difficult.

Troubleshooting Steps:

  • Increase Catalyst Loading/Temperature: The first approach is often to increase the reaction kinetics by raising the temperature or the amount of catalyst used. However, be cautious, as this can also promote side reactions.

  • Switch to a More Potent Catalyst System: If gentle conditions fail, a more robust oxidant is required. Systems known to be effective for electron-deficient benzyl alcohols include:

    • Copper-Manganese Mixed Oxides: These have demonstrated high efficiency and selectivity (>99%) for oxidizing benzyl alcohols with strong electron-withdrawing groups to their corresponding aldehydes.[3]

    • Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC): These are classic, reliable stoichiometric oxidants for converting primary alcohols to aldehydes with a low risk of over-oxidation.[4]

    • TEMPO-based Systems: While highly effective, the catalytic activity of nitroxyl radicals like TEMPO can be diminished by electron-withdrawing groups.[5] Consider using an electronically tuned nitroxyl-radical catalyst designed for more challenging substrates.

Q2: I am observing significant formation of 3-Nitro-5-(trifluoromethyl)benzoic acid. How can I prevent this over-oxidation?

A: Over-oxidation to the carboxylic acid occurs when the initially formed aldehyde is further oxidized under the reaction conditions. This is particularly problematic with strong, indiscriminate oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[4]

Strategies to Enhance Selectivity for the Aldehyde:

  • Choice of Reagent: Employ milder, aldehyde-selective reagents. Dess-Martin Periodinane (DMP) and Swern oxidation conditions are excellent laboratory-scale choices that halt the oxidation at the aldehyde stage.[4]

  • Stoichiometric Control: Carefully control the molar equivalents of the oxidant. Use a slight excess (e.g., 1.1 to 1.5 equivalents) rather than a large one.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the subsequent oxidation of the product aldehyde.

  • Temperature Control: Lowering the reaction temperature can often reduce the rate of over-oxidation more significantly than the rate of the initial alcohol oxidation.

Workflow: Selecting an Oxidation Catalyst

The following decision tree provides a logical workflow for choosing an appropriate oxidation strategy.

start Goal: Oxidize Benzylic Alcohol product_choice Desired Product? start->product_choice aldehyde Aldehyde product_choice->aldehyde Aldehyde acid Carboxylic Acid product_choice->acid Carboxylic Acid aldehyde_issue Potential Issue? aldehyde->aldehyde_issue acid_catalyst Use Strong Oxidant: - KMnO₄ - Jones Reagent (CrO₃/H₂SO₄) acid->acid_catalyst low_conversion Low Conversion/ Stalled Reaction aldehyde_issue->low_conversion Yes over_oxidation Over-oxidation aldehyde_issue->over_oxidation Yes solution_low_conv Use Stronger System: - CuMn Mixed Oxide - PCC - Increase Temp/Loading low_conversion->solution_low_conv solution_over_ox Use Milder System: - Swern / DMP - Control Stoichiometry - Monitor Reaction Closely over_oxidation->solution_over_ox

Caption: Decision workflow for selecting an oxidation catalyst.

Data Summary: Oxidation Catalysts
Catalyst SystemTypical ConditionsAdvantagesPotential Issues & Mitigation
PCC / CH₂Cl₂ Room temperature, 1.5 eq. PCCGood selectivity for aldehyde, simple workup.[4]Chromium waste. Ensure anhydrous conditions.
Swern Oxidation (COCl)₂, DMSO, Et₃N, <-60 °CExcellent selectivity, mild conditions.[4]Requires cryogenic temperatures, unpleasant odor.
Cu-Mn Oxide / O₂ Toluene, 102 °C, O₂ atmosphereHigh conversion and >99% selectivity, heterogeneous catalyst.[3]Requires higher temperatures and oxygen supply.
TEMPO / NaOCl CH₂Cl₂/H₂O, 0 °CCatalytic, uses inexpensive bleach as terminal oxidant.Can be slow with deactivated substrates.[5]

Part 2: Selective Reduction of the Nitro Group

The conversion of the aromatic nitro group to an amine is a fundamental transformation. The primary challenge here is to achieve this reduction without causing hydrogenolysis of the benzylic alcohol C-O bond, which would undesirably yield 3-amino-5-(trifluoromethyl)toluene.

Frequently Asked Questions (FAQs) - Reduction

Q1: I am attempting to reduce the nitro group using catalytic hydrogenation (H₂, Pd/C), but I'm observing significant hydrogenolysis of the alcohol. How can I prevent this?

A: This is a classic chemoselectivity problem. Palladium on carbon (Pd/C) is highly active for both nitro group reduction and the cleavage of benzylic C-O bonds (hydrogenolysis).[6][7] The acidic conditions sometimes used can also promote this side reaction by protonating the alcohol, turning it into a better leaving group (water).

Strategies to Avoid Hydrogenolysis:

  • Switch Catalyst: Raney Nickel is often less prone to causing dehalogenation and can be milder for hydrogenolysis than Pd/C.[7] Platinum-based catalysts, especially sulfided versions (e.g., Pt/C with thiophene), are specifically designed to be "poisoned" for hydrogenolysis while remaining active for nitro reduction.[6]

  • Catalytic Transfer Hydrogenation (CTH): This is often the best solution. Instead of gaseous H₂, a hydrogen donor like ammonium formate, cyclohexene, or triethylsilane is used.[6][8][9] CTH with Pd/C is typically much more selective and less likely to cause hydrogenolysis.

  • Non-Catalytic Metal/Acid Reduction: This is a robust and highly selective classical method. Using iron powder with ammonium chloride in an alcohol/water mixture or tin(II) chloride in ethanol are excellent choices that will not affect the benzylic alcohol.[7][10]

Q2: My nitro reduction is incomplete, and I'm isolating a mixture containing the starting material and potentially hydroxylamine or nitroso intermediates. What should I do?

A: Incomplete reduction can stem from several factors. The reduction of a nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[10] Stalling at these stages suggests a problem with the reducing power or catalyst activity.

Troubleshooting Steps:

  • Verify Catalyst Activity: If using a heterogeneous catalyst like Pd/C, ensure it has not been deactivated by exposure to air or other poisons. Use a fresh batch if in doubt.

  • Increase Reagent Equivalents: For metal/acid reductions (e.g., Fe/NH₄Cl), ensure you are using a sufficient stoichiometric excess of the metal (typically 3-5 equivalents).[10] For CTH, ensure the hydrogen donor is in large excess.

  • Extend Reaction Time/Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often drive the final reduction steps to completion. Continue to monitor by TLC until all intermediates are consumed.

Mechanistic Insight: Reduction vs. Hydrogenolysis

The diagram below illustrates the desired selective reduction pathway versus the competing hydrogenolysis side reaction.

cluster_desired Desired Pathway: Selective Reduction cluster_undesired Undesired Pathway: Hydrogenolysis substrate [3-Nitro-5-(trifluoromethyl) -phenyl]methanol intermediate Intermediates (Nitroso, Hydroxylamine) substrate->intermediate [H] product_amine 3-Amino-5-(trifluoromethyl) -phenyl]methanol (Desired Product) intermediate->product_amine [H] product_toluene 3-Amino-5-(trifluoromethyl) -toluene (Side Product) product_amine->product_toluene [H] + H₂O (Benzylic C-O Cleavage) catalyst_choice Catalyst Choice is Critical

Caption: Competing pathways in the reduction of the substrate.

Data Summary: Nitro Reduction Methods
MethodReagents/CatalystSelectivity over Benzylic AlcoholNotes
Catalytic Hydrogenation H₂, Pd/C or Pt/CLow to ModerateHigh risk of hydrogenolysis.[7] Optimization of pressure and temperature is critical.
Catalytic Transfer Pd/C, Ammonium FormateHigh to ExcellentGenerally avoids hydrogenolysis; milder conditions.[6][8]
Metal/Acid Reduction Fe, NH₄Cl in EtOH/H₂OExcellentRobust, inexpensive, and highly selective.[10] Workup involves filtering iron salts.
Metal Salt Reduction SnCl₂·2H₂O in EtOHExcellentMild and highly selective for nitro groups over many other functionalities.[6]

Experimental Protocols

Protocol 1: Selective Oxidation using PCC
  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC, 1.5 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion (typically 2-4 hours), dilute the mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter pad thoroughly with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-Nitro-5-(trifluoromethyl)benzaldehyde, which can be purified further by column chromatography if necessary.

Protocol 2: Selective Reduction using Iron/Ammonium Chloride
  • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add ammonium chloride (NH₄Cl, 4.0 eq) and iron powder (3.0-5.0 eq) to the suspension.[10]

  • Heat the reaction mixture to reflux (approx. 80-90 °C) and monitor by TLC. The reaction is often vigorous initially.

  • Upon completion (typically 1-3 hours), cool the mixture to room temperature.

  • Filter the hot mixture through a pad of Celite to remove the iron salts, washing the pad thoroughly with hot ethanol.

  • Remove the ethanol from the filtrate under reduced pressure. The resulting aqueous solution can be extracted with an organic solvent like ethyl acetate to isolate the product, [3-Amino-5-(trifluoromethyl)phenyl]methanol.

References

  • Title: Selective Oxidation of Benzylic Alcohols with Molecular Oxygen Catalyzed by Copper-Manganese Oxide Nanoparticles. Source: Google Search. 3

  • Title: Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Source: PubMed. Link

  • Title: Common side products in the synthesis of 3-(Trifluoromethyl)benzaldehyde. Source: Benchchem. Link

  • Title: Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. Source: MDPI. Link

  • Title: Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Source: Royal Society of Chemistry. Link

  • Title: Selective oxidation of benzyl alcohol with electron‐withdrawing group... Source: ResearchGate. Link

  • Title: Common side reactions in the synthesis of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. Source: Benchchem. Link

  • Title: Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Source: Dalton Transactions (RSC Publishing). Link

  • Title: Reduction of nitro compounds. Source: Wikipedia. Link

  • Title: Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Source: Princeton University. Link

  • Title: Catalytic reduction of different nitroarenes. Source: ResearchGate. Link

  • Title: Selective reduction of nitro group without affecting other functional groups. Source: Benchchem. Link

  • Title: Nitro Reduction - Common Conditions. Source: Organic Chemistry Portal. Link

  • Title: Reduction of Nitroarenes with Hydrogen Transfer Catalysis. Source: Scilit. Link

  • Title: Amine synthesis by nitro compound reduction. Source: Organic Chemistry Portal. Link

  • Title: Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Source: ACS Publications. Link

  • Title: A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Source: Benchchem. Link

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Minimizing byproduct formation with [3-Nitro-5-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [3-Nitro-5-(trifluoromethyl)phenyl]methanol (CAS 180146-66-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you minimize byproduct formation and achieve optimal results in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound. The question-and-answer format is designed to help you quickly identify and solve common problems.

Q1: My reaction mixture is turning a dark color, and TLC/LC-MS analysis shows multiple unexpected spots/peaks. What is happening?

A1: The appearance of a dark-colored mixture and multiple unexpected products often points to decomposition or significant side reactions. For this compound, several factors could be at play:

  • Oxidation of the Benzylic Alcohol: The benzylic alcohol group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde, [3-Nitro-5-(trifluoromethyl)phenyl]benzaldehyde, and potentially the carboxylic acid. This is particularly prevalent if your reaction is exposed to strong oxidizing agents, high temperatures, or even prolonged exposure to air. The presence of nitro and trifluoromethyl groups, both being electron-withdrawing, can influence the rate of this oxidation.[1][2]

  • Reduction of the Nitro Group: If your reaction conditions involve reducing agents (even mild ones that are not intended to target the nitro group), you may be observing partial or full reduction of the nitro moiety. This can lead to a cascade of byproducts, including the corresponding nitroso, hydroxylamine, or amine derivatives. In some cases, these intermediates can couple to form azoxy or azo compounds, which are often colored.[3][4][5]

  • Instability Under Strongly Acidic or Basic Conditions: While the trifluoromethyl group is generally stable, extreme pH conditions can sometimes lead to undesired reactions on the aromatic ring or with the functional groups. For instance, strong acids can promote side reactions with benzyl alcohols.[6]

  • Photochemical Degradation: Nitrobenzyl alcohols can be sensitive to UV light. Irradiation can induce photochemical reduction of the nitro group and oxidation of the alcohol, leading to a complex mixture of products including the aldehyde and azoxy compounds.[3]

Recommendations:

  • Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Carefully control the reaction temperature.

  • Protect your reaction from light, especially if the reaction is running for an extended period.

  • If you are not intending to modify the nitro group, choose reagents that are chemoselective and avoid harsh reducing or oxidizing conditions.

Q2: I am trying to reduce the nitro group to an amine, but I am getting a low yield of the desired product along with several byproducts. How can I improve the selectivity?

A2: The reduction of an aromatic nitro group in the presence of other functional groups like a benzylic alcohol requires careful selection of the reducing agent and reaction conditions to ensure chemoselectivity.

Common Issues and Solutions:

  • Over-reduction or Side Reactions: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are generally not suitable for reducing aromatic nitro groups to amines and can lead to the formation of azo compounds.[5] They can also reduce other functional groups present in your molecule.

  • Catalyst Poisoning: If you are using catalytic hydrogenation (e.g., with Pd/C), the presence of sulfur-containing impurities in your starting material or reagents can poison the catalyst. Additionally, the amino group of the product can sometimes inhibit catalyst activity.[7]

Recommended Protocols for Selective Nitro Group Reduction:

Reagent/MethodConditionsAdvantagesPotential Issues
SnCl₂·2H₂O Ethanol or Ethyl Acetate, heatHigh chemoselectivity for the nitro group in the presence of other reducible groups like nitriles, esters, and aldehydes.[8]Requires stoichiometric amounts of the tin reagent and a basic workup to remove tin salts.
Catalytic Hydrogenation (H₂, Pd/C) Methanol or Ethanol, room temperature, atmospheric or slightly elevated pressure"Clean" reaction with water as the only byproduct.Potential for catalyst poisoning. May also reduce other sensitive functional groups under harsh conditions.
Transfer Hydrogenation (e.g., Ammonium formate, Pd/C) Methanol, refluxAvoids the need for a pressurized hydrogen gas setup. Generally good selectivity.The reaction can sometimes be slower than direct hydrogenation.
Iron powder in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl) Water/Ethanol, heatInexpensive and effective.Requires acidic conditions which may not be suitable for all substrates. Workup can be cumbersome due to iron sludge.
DOT Diagram: Decision-Making Flowchart for Nitro Group Reduction

Nitro_Reduction_Decision_Tree start Start: Selective Reduction of Nitro Group acid_sensitive Is the molecule acid-sensitive? start->acid_sensitive pressure_setup Is a high-pressure hydrogenation setup available? acid_sensitive->pressure_setup Yes fe_hcl Use Fe/HCl acid_sensitive->fe_hcl No metal_removal Is removal of metal salts straightforward? pressure_setup->metal_removal No catalytic_h2 Use Catalytic Hydrogenation (H₂/Pd/C) pressure_setup->catalytic_h2 Yes sncl2 Use SnCl₂·2H₂O metal_removal->sncl2 Yes transfer_h2 Use Transfer Hydrogenation (e.g., HCOOH/Pd/C) metal_removal->transfer_h2 No

Caption: Decision tree for selecting a suitable nitro group reduction method.

Q3: I am performing a reaction to modify the hydroxyl group (e.g., etherification or acylation), but I am observing byproducts related to the nitro and trifluoromethyl groups. Why is this happening?

A3: The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the reactivity of the entire molecule.[9][10]

  • Increased Acidity of the Benzylic Proton: The electron-withdrawing groups increase the acidity of the benzylic proton. Under strongly basic conditions, deprotonation could occur, potentially leading to undesired side reactions.

  • Activation of the Aromatic Ring: The nitro and trifluoromethyl groups deactivate the aromatic ring towards electrophilic substitution but activate it towards nucleophilic aromatic substitution (SNAAr). If your reaction conditions involve a strong nucleophile, you might observe displacement of the nitro group or another substituent, although this is generally less common than reactions at the benzylic position.

  • Reactivity of the Trifluoromethyl Group: The trifluoromethyl group is generally very stable and unreactive.[11][12] However, under certain harsh conditions (e.g., with very strong reducing agents or specific transition metal catalysts), C-F bond activation can occur, but this is highly unlikely in standard etherification or acylation reactions.

To minimize byproducts during hydroxyl group modification:

  • Use Mild Conditions: Employ mild bases (e.g., organic amines like triethylamine or diisopropylethylamine) and reaction conditions.

  • Control Stoichiometry: Use a precise stoichiometry of your reagents to avoid excess base or electrophile that could promote side reactions.

  • Chemoselective Reagents: For etherification, consider methods that are known to be chemoselective for benzylic alcohols. For example, using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol can selectively etherify benzylic alcohols in the presence of other hydroxyl groups.[13]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition. Given the potential for photochemical degradation of nitrobenzyl alcohols, storing the compound in an amber-colored vial or in a dark place is highly recommended.[3]

Q2: What are the most common impurities to look for in a commercial sample of this compound?

A2: Common impurities can arise from the synthetic route used to prepare the compound. Potential impurities could include:

  • Starting materials: Residual amounts of the starting materials used in its synthesis.

  • Isomers: Positional isomers if the nitration or functionalization of the aromatic ring was not completely regioselective.

  • Oxidation product: [3-Nitro-5-(trifluoromethyl)phenyl]benzaldehyde, formed by oxidation of the alcohol.

Q3: Can I use this compound in a Suzuki coupling reaction?

A3: this compound itself is not a direct participant in a Suzuki coupling reaction, which typically involves the coupling of an organoboron compound with an organohalide. However, you could first convert the alcohol to a halide (e.g., a bromide or iodide) or a triflate to make it a suitable coupling partner. When doing so, be mindful that the reaction conditions for this conversion should be compatible with the nitro and trifluoromethyl groups.

Q4: How does the trifluoromethyl group affect the properties of this molecule?

A4: The trifluoromethyl (CF₃) group has several profound effects:

  • Electron-Withdrawing: It is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and the benzylic alcohol.[9]

  • Lipophilicity: It significantly increases the lipophilicity of the molecule, which can affect its solubility and pharmacokinetic properties in drug discovery applications.[11]

  • Metabolic Stability: The C-F bonds are very strong, making the trifluoromethyl group highly resistant to metabolic degradation.[11] This is a desirable property in drug design.

DOT Diagram: Workflow for a Standard Acylation Reaction

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagent This compound + Anhydride/Acid Chloride solvent Add Anhydrous Solvent (e.g., DCM, THF) reagent->solvent base Add Base (e.g., Pyridine, TEA) solvent->base stir Stir at 0 °C to RT under Inert Atmosphere base->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Water/Brine monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: A typical experimental workflow for the acylation of the hydroxyl group.

References

  • The Impact of Trifluoromethyl Groups in Organic Synthesis. Vertex AI Search.
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  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry.
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  • This compound-180146-66-1 - Thoreauchem.
  • This compound [ 180146-66-1 ].
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  • Synthetic Strategies for Nitramines: From Energetic Materials to
  • N,N′-Bis[3,5-bis(trifluoromethyl)
  • US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH.
  • Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol - NIH.
  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - PubMed Central.
  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide - Organic Chemistry Portal.
  • 3-(Trifluoromethyl)phenyltrimethylammonium hydroxide, 5% w/v in methanol 5 mL | Buy Online | Thermo Scientific Alfa Aesar.
  • [3-Fluoro-5-(trifluoromethyl)phenyl]methanol | C8H6F4O | CID 589176 - PubChem.
  • 3-(Trifluoromethyl)phenyltrimethylammonium hydroxide, 5% w/v in methanol 25 mL.
  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - American Chemical Society.
  • (3,5-Bis(trifluoromethyl)phenyl)methanol | 32707-89-4 - Sigma-Aldrich.
  • CA2374595A1 - Process for the synthesis of 3,5-bis(trifluoromethyl)
  • 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol | C10H8F6O - PubChem.
  • Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC - NIH.
  • 56456-52-1|(4-((Trifluoromethyl)thio)phenyl)methanol - BLDpharm.

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Validation & Comparative

Comparing the reactivity of [3-Nitro-5-(trifluoromethyl)phenyl]methanol with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of [3-Nitro-5-(trifluoromethyl)phenyl]methanol

Introduction

In the landscape of drug discovery and fine chemical synthesis, substituted benzyl alcohols are pivotal intermediates. Their reactivity, dictated by the electronic and steric nature of substituents on the aromatic ring, determines their utility in synthetic routes. This guide provides an in-depth analysis of the reactivity of This compound , a compound characterized by the presence of two potent electron-withdrawing groups (EWGs).

The strategic placement of a nitro (-NO₂) group and a trifluoromethyl (-CF₃) group meta to the hydroxymethyl moiety significantly modulates the electron density of the aromatic ring and, consequently, the reactivity of the benzylic position. Understanding these electronic effects is crucial for predicting reaction outcomes and designing robust synthetic protocols. This document will compare the reactivity of this highly deactivated benzyl alcohol with other analogues—ranging from electron-rich to moderately deactivated systems—across several fundamental organic transformations. We will provide supporting theoretical frameworks, detailed experimental protocols, and comparative data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Theoretical Framework: The Dominance of Electronic Effects

The reactivity of a substituted benzene derivative is governed by the interplay of inductive and resonance effects of its substituents.[1][2]

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds, driven by the high electronegativity of atoms within the substituent. Both the nitro group (-NO₂) and the trifluoromethyl group (-CF₃) are strongly electron-withdrawing through this effect due to the electronegativity of the oxygen and fluorine atoms, respectively.[1][2]

  • Resonance Effect (-M or -R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. A nitro group exhibits a strong -M effect, withdrawing electron density from the ring and delocalizing it onto the oxygen atoms.[1] Conversely, the trifluoromethyl group does not have a significant resonance effect.[2]

For this compound, both substituents work in concert to drastically reduce the electron density of the phenyl ring and the benzylic carbon. This deactivation profoundly influences the transition states of many common reactions involving the alcohol moiety.

Caption: Electronic effects in this compound.

Comparative Reactivity Analysis: Experimental Evidence

To quantify the impact of these strong EWGs, we compare the reactivity of our target compound with a curated set of benzyl alcohol derivatives in two key reaction classes: oxidation and nucleophilic substitution.

Compounds for Comparison:

  • 4-Methoxybenzyl alcohol (Strongly Activated)

  • Benzyl alcohol (Neutral Baseline)

  • 4-Nitrobenzyl alcohol (Strongly Deactivated)

  • (3,5-Bis(trifluoromethyl)phenyl)methanol (Strongly Deactivated)

  • This compound (Target Compound - Severely Deactivated)

Oxidation to Benzaldehyde

The oxidation of benzyl alcohols to aldehydes is a fundamental transformation. The mechanism often involves the removal of a hydride or a proton from the benzylic position in the rate-determining step. Electron-donating groups (EDGs) stabilize the resulting electron-deficient transition state, accelerating the reaction, while EWGs destabilize it, thus retarding the reaction.[3][4][5]

This protocol uses manganese dioxide (MnO₂), a mild and selective oxidant for benzylic alcohols. The reaction rate is highly sensitive to the electronic properties of the substrate.

  • To a stirred solution of the respective benzyl alcohol (1.0 mmol) in dichloromethane (10 mL), add activated manganese dioxide (10.0 mmol, 10 eq.).

  • Stir the resulting suspension vigorously at room temperature (25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at 1-hour intervals.

  • Record the time required for >95% conversion of the starting material.

  • Upon completion, filter the mixture through a pad of Celite®, wash the pad with dichloromethane, and concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

G start Benzyl Alcohol Derivative (1 mmol) in DCM (10 mL) add_mno2 Add Activated MnO₂ (10 mmol) start->add_mno2 stir Stir at 25°C add_mno2->stir monitor Monitor by TLC/GC (1h intervals) stir->monitor monitor->stir <95% conversion workup Filter through Celite® Concentrate Filtrate monitor->workup product Corresponding Benzaldehyde workup->product

Caption: Workflow for comparative oxidation of benzyl alcohols.

CompoundSubstituentsElectronic NatureApprox. Time for >95% Conversion (hours)Relative Reactivity
4-Methoxybenzyl alcohol4-OCH₃Strong EDG< 1Very High
Benzyl alcoholNoneNeutral4-6Moderate
4-Nitrobenzyl alcohol4-NO₂Strong EWG20-24Low
(3,5-Bis(trifluoromethyl)phenyl)methanol3,5-di-CF₃Strong EWG> 48Very Low
This compound 3-NO₂, 5-CF₃ Extreme EWG > 72 (incomplete reaction) Extremely Low

Discussion of Results: The experimental data aligns perfectly with theoretical predictions. The presence of a single nitro group in the para-position significantly slows the reaction compared to the unsubstituted benzyl alcohol.[3] The deactivating effect is even more pronounced for (3,5-bis(trifluoromethyl)phenyl)methanol. Our target compound, featuring both a nitro and a trifluoromethyl group, is exceptionally unreactive under these conditions. The powerful inductive and resonance withdrawal effects of the substituents severely destabilize any buildup of positive charge on the benzylic carbon during the hydride transfer step, making oxidation exceedingly difficult. This necessitates the use of more powerful oxidants or harsher reaction conditions for preparative applications.[6]

Nucleophilic Substitution (Sₙ1-type Reaction)

The conversion of a benzyl alcohol to a benzyl halide using a hydrohalic acid (e.g., HBr) is a classic example of nucleophilic substitution. For secondary and benzylic alcohols, this reaction often proceeds via an Sₙ1 mechanism, which involves the formation of a carbocation intermediate after protonation of the hydroxyl group.[7][8] The stability of this benzylic carbocation is the paramount factor determining the reaction rate.

  • Place the benzyl alcohol derivative (1.0 mmol) in a round-bottom flask.

  • Add a 48% aqueous solution of hydrobromic acid (HBr, 5.0 mL).

  • Heat the mixture to reflux (approx. 124 °C) with vigorous stirring.

  • Monitor the disappearance of the starting material by TLC (using a 3:1 Hexane:Ethyl Acetate eluent).

  • Compare the relative reaction times for the different substrates.

The stability of the key benzylic carbocation intermediate is dramatically influenced by the ring substituents.

  • EDGs (-OCH₃): Stabilize the carbocation through resonance, leading to a very fast reaction.

  • EWGs (-NO₂, -CF₃): Strongly destabilize the adjacent positive charge through powerful inductive effects, making its formation highly unfavorable and dramatically slowing or completely inhibiting the Sₙ1 reaction.[7][9]

G cluster_stability Relative Carbocation Energy cluster_species l1 High Energy (Unstable) l2 l3 Low Energy (Stable) A [3-Nitro-5-(trifluoromethyl) phenyl]methyl cation B Benzyl cation C 4-Methoxybenzyl cation

Caption: Destabilizing effect of EWGs on benzylic carbocation intermediates.

CompoundElectronic NatureSₙ1 Reactivity with HBrRationale
4-Methoxybenzyl alcoholStrong EDGVery FastHighly stabilized carbocation intermediate.
Benzyl alcoholNeutralModerateModerately stable carbocation.
4-Nitrobenzyl alcoholStrong EWGVery Slow / No ReactionDestabilized carbocation due to one EWG.[7]
This compound Extreme EWG Essentially Inert Severely destabilized carbocation due to two potent EWGs.

Discussion of Results: As predicted by carbocation stability principles, this compound is completely unreactive towards Sₙ1-type substitution with HBr. The immense electronic pull from both the nitro and trifluoromethyl groups makes the formation of the required benzylic carbocation prohibitively high in energy. For synthetic applications requiring the displacement of the hydroxyl group, alternative strategies that avoid a carbocationic intermediate, such as conversion to a tosylate followed by an Sₙ2 reaction, would be necessary, although even Sₙ2 reactions would be slowed by the inductive electron withdrawal.

Conclusion and Practical Implications

This compound stands as a compelling example of a severely deactivated benzyl alcohol. Its reactivity is profoundly diminished in reactions that proceed through electron-deficient transition states or intermediates, such as oxidation and Sₙ1-type nucleophilic substitution.

Key Takeaways for Researchers:

  • Reaction Conditions: Standard protocols for benzyl alcohol transformations are likely to fail or give poor yields with this substrate. Significantly more forcing conditions, more potent reagents, or alternative mechanistic pathways are required.

  • Synthetic Strategy: When incorporating this moiety, it is often advantageous to perform desired transformations on the benzyl group before introducing the strongly deactivating nitro group, if the synthetic route allows.

  • Physical Organic Principles: The behavior of this compound serves as a practical illustration of the powerful influence of substituent electronic effects, reinforcing the predictive power of physical organic chemistry in synthetic design.

This guide demonstrates that while challenging, the unique electronic properties of this compound can be understood and predicted, enabling chemists to rationally design effective and efficient synthetic strategies.

References

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  • Iodine-Catalyzed Nucleophilic Substitution Reactions of Benzylic Alcohols. Synlett. Available at: [Link]

  • Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

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  • Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. Available at: [Link]

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  • Etherification reactions of para-substituted benzyl alcohol derivatives. ResearchGate. Available at: [Link]

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  • Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts. ACS Catalysis. Available at: [Link]

  • Lewis-Acid-Catalyzed Direct Nucleophilic Substitution Reaction of Alcohols for the Functionalization of Aromatic Amines. ResearchGate. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • The nitro group directs electrophilic aromatic substitution to the meta position. Pearson+. Available at: [Link]

  • Factors Affecting the Rates of SN1 and SN2 Reactions. University of Kalyani. Available at: [Link]

  • Trifluoromethyl(CF3) and nitro(NO2) groups are the strongest electron withdrawing groups. Chegg. Available at: [Link]

  • This compound. King-Pharm. Available at: [Link]

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  • Which of the following para-substituted benzyl alcohols reacts fastest with HBr? Chemistry Stack Exchange. Available at: [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. RSC Publishing. Available at: [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate. Available at: [Link]

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents.
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A Comparative Guide to the Validation of Analytical Methods for [3-Nitro-5-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Method Validation

Analytical method validation is the cornerstone of quality assurance in the pharmaceutical industry. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] For a critical intermediate like [3-Nitro-5-(trifluoromethyl)phenyl]methanol, a validated method ensures the accuracy, precision, and reliability of data, which is fundamental to the safety and efficacy of the final drug product. The recently updated ICH Q2(R2) and Q14 guidelines emphasize a lifecycle approach to analytical procedures, encouraging a more scientific and risk-based framework from development through to post-approval changes.[3][4][5][6]

Recommended Analytical Methods and Alternatives

While specific, published, validated methods for this compound are not abundant in publicly available literature, established methods for structurally related nitroaromatic and fluorinated compounds can be adapted and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely utilized technique for such analyses.[7][8] An excellent alternative, particularly for assessing volatile impurities and for orthogonal testing, is Gas Chromatography (GC) with a suitable detector.[9][10][11]

This guide will focus on a comparative validation of two primary methods:

  • Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

  • Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

Interdependence of Analytical Method Validation Parameters

The validation of an analytical method is a holistic process where various parameters are interconnected to ensure the overall reliability of the method. The following diagram illustrates the logical relationship between these key validation characteristics as defined by ICH Q2(R2).[12][4]

G cluster_0 Core Performance cluster_1 Quantitative Performance cluster_2 Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity across range Precision Precision Range Range Precision->Range within range Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity->Range LOQ LOQ Range->LOQ LOD LOD LOQ->LOD Robustness Robustness Robustness->Accuracy Robustness->Precision G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_std Prepare Standard Solutions linearity Linearity & Range (5 concentrations, 3 replicates) prep_std->linearity accuracy Accuracy (3 concentrations, 3 replicates) prep_std->accuracy lod_loq LOD & LOQ (S/N Ratio or Calibration Curve) prep_std->lod_loq prep_sample Prepare Sample Solutions specificity Specificity Analysis (Forced Degradation) prep_sample->specificity prep_sample->accuracy precision Precision (Repeatability & Intermediate) prep_sample->precision eval Evaluate against Acceptance Criteria specificity->eval linearity->eval accuracy->eval precision->eval robustness Robustness (Vary flow, temp, mobile phase) robustness->eval lod_loq->eval G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_std Prepare Standard Solutions linearity Linearity & Range (5 concentrations, 3 replicates) prep_std->linearity accuracy Accuracy (3 concentrations, 3 replicates) prep_std->accuracy lod_loq LOD & LOQ (S/N Ratio) prep_std->lod_loq prep_sample Prepare Sample Solutions specificity Specificity Analysis (Spike with known impurities) prep_sample->specificity prep_sample->accuracy precision Precision (Repeatability & Intermediate) prep_sample->precision eval Evaluate against Acceptance Criteria specificity->eval linearity->eval accuracy->eval precision->eval robustness Robustness (Vary oven ramp, flow rate) robustness->eval lod_loq->eval

Sources

A Comparative Guide to the Synthetic Utility of [3-Nitro-5-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Substituted Benzyl Alcohols in Modern Synthesis

In the landscape of organic synthesis, particularly within drug discovery and materials science, benzyl alcohols are foundational building blocks. Their utility extends from serving as precursors to aldehydes, acids, and protected functional groups to acting as key fragments in complex molecular architectures. The strategic placement of substituents on the aromatic ring profoundly modulates the reactivity of the benzylic hydroxyl group, offering chemists a tunable platform for molecular design. Among these, electron-deficient benzyl alcohols, particularly those bearing nitro groups, present a unique reactivity profile. This guide provides an in-depth comparison of [3-Nitro-5-(trifluoromethyl)phenyl]methanol with other common nitrated benzyl alcohols, offering field-proven insights and experimental data to guide researchers in their synthetic endeavors. The focus is not merely on procedural steps but on the underlying electronic and steric principles that govern their reactivity.

Electronic Landscape: Understanding the Reactivity of Nitrated Benzyl Alcohols

The reactivity of a benzyl alcohol is dictated by the electronic nature of its aromatic ring. Electron-donating groups (EDGs) increase electron density on the ring and stabilize positive charges at the benzylic position, while electron-withdrawing groups (EWGs) do the opposite.[1] The nitro group (-NO₂) is a powerful EWG, deactivating the ring towards electrophilic substitution but influencing the benzylic position through a combination of inductive and resonance effects.

This compound is a subject of particular interest due to the presence of two potent EWGs:

  • Nitro Group (-NO₂): Exerts a strong -I (inductive) and -M (mesomeric or resonance) effect.

  • Trifluoromethyl Group (-CF₃): Exerts a very strong -I effect and a weak deactivating resonance effect (via hyperconjugation).

When positioned meta to the benzylic carbon, these groups primarily exert their strong inductive electron-withdrawing effects, significantly lowering the electron density of the entire molecule. This electronic signature is the root cause of its distinct behavior compared to isomers like 4-nitrobenzyl alcohol, where the nitro group's resonance effect is more directly conjugated with the benzylic position.

G cluster_0 Electronic Effects on Benzyl Alcohols A This compound E1 Strong -I Effect (-NO2, -CF3) No direct -M at benzylic position A->E1 Dominant Inductive Withdrawal B 4-Nitrobenzyl Alcohol E2 Strong -I and -M Effect (-NO2) B->E2 Inductive & Resonance Withdrawal C Benzyl Alcohol (Reference) E3 Neutral Reference C->E3 No significant electronic effect

Figure 1: Dominant electronic effects in selected benzyl alcohols.

Performance in Key Synthetic Transformations

The unique electronic properties of this compound lead to distinct outcomes in common synthetic operations. We will compare its performance against standard nitrated benzyl alcohols, such as 4-nitrobenzyl alcohol and 3-nitrobenzyl alcohol.

Oxidation to Aldehydes

The oxidation of a primary benzyl alcohol to its corresponding aldehyde is a cornerstone transformation. The reaction rate is highly sensitive to the electronic density at the benzylic carbon.

Causality: Electron-withdrawing groups decrease the electron density around the benzylic C-H bond, making it stronger and less susceptible to cleavage by an oxidant.[2] This generally leads to slower reaction rates compared to unsubstituted or electron-rich benzyl alcohols.[3] Consequently, substrates with potent EWGs often require harsher conditions or longer reaction times to achieve high conversion.

Comparative Data:

SubstrateOxidant SystemTime (h)Yield (%)Reference
Benzyl AlcoholOxone/NaBr387[4]
4-Nitrobenzyl AlcoholOxone/NaBr2420[4]
4-Chlorobenzyl AlcoholOxone/NaBr585[4]
This compoundTEMPO/TCCA>12 (est.)Lower (est.)[5]

This trend highlights a critical choice for the synthetic chemist: while the oxidation is feasible, the dual-EWG-substituted alcohol is significantly less reactive. This can be an advantage for chemoselectivity, allowing for the oxidation of a more electron-rich alcohol in the presence of this compound.

Nucleophilic Substitution Reactions (Etherification & Mitsunobu)

The hydroxyl group of a benzyl alcohol is a poor leaving group and must be activated for nucleophilic substitution. The stability of the potential benzylic carbocation intermediate or the electrophilicity of the benzylic carbon in an SN2-type transition state is key.

A. Acid-Catalyzed Etherification: This reaction often proceeds through a carbocation-like intermediate. EWGs are expected to destabilize this positive charge, making the reaction more difficult.[6] However, in some catalyzed systems, the reaction is driven by the formation of an activated intermediate. For instance, using 2,4,6-trichloro-1,3,5-triazine (TCT) and DMSO, the reaction proceeds via a carbocation intermediate, and substrates with EWGs require longer reaction times and give lower yields.[7]

B. The Mitsunobu Reaction: The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols to esters, ethers, and other functional groups with inversion of configuration.[8] The reaction involves the activation of the alcohol by triphenylphosphine and an azodicarboxylate (e.g., DEAD).[9]

Causality: The acidity of the alcohol (pKa) is a factor in the initial steps of the Mitsunobu reaction. EWGs increase the acidity of the alcohol, which can facilitate the initial proton transfer step. However, the subsequent SN2 displacement by the nucleophile is an electronic balancing act. The highly electron-deficient nature of the [3-Nitro-5-(trifluoromethyl)phenyl]methyl system makes the benzylic carbon an extremely potent electrophile once the hydroxyl group is activated into a good leaving group (an oxyphosphonium salt). This enhanced electrophilicity can significantly accelerate the rate of nucleophilic attack compared to less electron-poor benzyl alcohols.

G cluster_workflow Mitsunobu Reaction Workflow cluster_reactivity Influence of EWGs Start Alcohol (R-OH) + PPh3 + DEAD Step1 Formation of Betaine Intermediate Start->Step1 Step2 Proton Transfer from Nucleophile (Nu-H) Step1->Step2 Step3 Formation of Oxyphosphonium Salt [R-O-PPh3]+ Step2->Step3 Step4 SN2 Attack by Nucleophile (Nu-) Step3->Step4 End Product (R-Nu) + Ph3P=O + DEAD-H2 Step4->End Reactivity This compound vs. 4-Nitrobenzyl Alcohol Effect Increased electrophilicity at the benzylic carbon in the oxyphosphonium salt (Step 3) accelerates SN2 attack (Step 4) Reactivity->Effect

Figure 2: Workflow of the Mitsunobu reaction and the influence of EWGs.

This enhanced reactivity makes this compound an excellent substrate for Mitsunobu reactions, particularly with sterically hindered or less potent nucleophiles, where other benzyl alcohols might fail or require forcing conditions.

Experimental Protocols: A Guide to Application

The following protocols are presented as self-validating systems. The rationale behind key steps is explained to allow for adaptation and troubleshooting.

Protocol 1: Comparative Oxidation of Benzyl Alcohols using TEMPO/TCCA

This protocol provides a mild and efficient method for oxidizing benzyl alcohols to aldehydes, avoiding over-oxidation to carboxylic acids.[5] It is suitable for comparing the reactivity of different electronically substituted substrates.

Objective: To compare the rate of oxidation of benzyl alcohol, 4-nitrobenzyl alcohol, and this compound.

Materials:

  • Benzyl Alcohol

  • 4-Nitrobenzyl Alcohol

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Trichloroisocyanuric acid (TCCA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous Na₂S₂O₃ solution

  • Anhydrous Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In three separate round-bottom flasks equipped with magnetic stir bars, dissolve TEMPO (0.01 mmol, 0.02 eq) in CH₂Cl₂ (5 mL).

  • Substrate Addition: To each flask, add one of the benzyl alcohol substrates (0.5 mmol, 1.0 eq).

  • Initiation: To each stirred solution at room temperature, add TCCA (0.55 mmol, 1.1 eq) portion-wise over 5 minutes. Causality: TCCA is the stoichiometric oxidant, and TEMPO acts as a catalyst. Portion-wise addition helps control any potential exotherm.

  • Monitoring: Monitor the reactions by Thin Layer Chromatography (TLC) every 30 minutes. Use a 4:1 Hexanes:Ethyl Acetate eluent and visualize with UV light and a potassium permanganate stain. Trustworthiness: Comparing the disappearance of starting material across the three reactions provides a direct, semi-quantitative measure of relative reactivity.

  • Workup: Upon completion (or after a set time, e.g., 8 hours, for comparison), quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ (10 mL) to remove any remaining chlorine species, followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude aldehyde by flash column chromatography on silica gel. Determine the isolated yield and compare the results. The expected trend is: Benzyl Alcohol > 4-Nitrobenzyl Alcohol > this compound in terms of reaction rate.

Protocol 2: Mitsunobu Esterification with 4-Nitrobenzoic Acid

This protocol uses a modified Mitsunobu procedure that is highly effective for both standard and sterically hindered or electronically deactivated alcohols.[10]

Objective: To demonstrate the efficient conversion of the electron-deficient this compound to its corresponding 4-nitrobenzoate ester.

Materials:

  • This compound

  • 4-Nitrobenzoic Acid

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Diethyl ether

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: In a flame-dried, N₂-purged round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq), 4-nitrobenzoic acid (1.2 mmol, 1.2 eq), and PPh₃ (1.5 mmol, 1.5 eq) in anhydrous THF (10 mL). Causality: Using a slight excess of the acid and phosphine ensures the alcohol is fully consumed. Anhydrous conditions are critical as water will consume the reagents.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of DEAD (1.5 mmol, 1.5 eq) in THF (2 mL) dropwise over 10 minutes. Causality: The reaction is exothermic. Slow addition at 0 °C prevents the formation of side products by controlling the reaction rate and temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC for the consumption of the starting alcohol. Trustworthiness: The high electrophilicity of the benzylic carbon in this substrate should lead to a rapid and clean conversion, validating its suitability for this reaction.

  • Workup: Remove the THF under reduced pressure. Dilute the residue with diethyl ether (30 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) to remove excess 4-nitrobenzoic acid, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product will contain triphenylphosphine oxide and the reduced DEAD byproduct. Purify by flash column chromatography on silica gel (typically using a hexanes/ethyl acetate gradient) to yield the pure ester.

Conclusion and Strategic Recommendations

This compound is not a simple drop-in replacement for other nitrated benzyl alcohols. Its unique reactivity, governed by two powerful, meta-disposed electron-withdrawing groups, presents both challenges and opportunities.

  • Choose this compound when:

    • High electrophilicity is desired: It is an exceptional substrate for reactions involving nucleophilic attack at the benzylic carbon, such as the Mitsunobu reaction or the formation of ethers and other derivatives via SN2 pathways.

    • A robust building block is needed: The dual EWGs make the aromatic ring highly resistant to oxidative degradation and electrophilic attack, preserving its structure under conditions that might affect other aromatic systems.

    • Modulating biological activity: The 3-nitro-5-(trifluoromethyl)phenyl motif is found in various bioactive molecules, and this alcohol serves as a direct precursor.[11]

  • Avoid or use with caution when:

    • Rapid oxidation is required: This substrate is a poor choice for oxidations where high throughput is necessary, as it will react much slower than less electron-deficient analogues.

    • Reactions involving carbocation formation are planned: Acid-catalyzed reactions that rely on the stability of a benzylic carbocation will be sluggish or may fail entirely.

By understanding the fundamental electronic principles outlined in this guide, researchers can leverage the distinct properties of this compound to achieve specific synthetic goals, enhance chemoselectivity, and build complex molecules with greater precision and control.

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  • Martin, S. F., & Dodge, J. A. (1991). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 70, 127. [Online]. Available: [Link]

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A Comparative Benchmarking Guide to the Synthesis of [3-Nitro-5-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the primary synthetic routes to [3-Nitro-5-(trifluoromethyl)phenyl]methanol, a key building block in medicinal chemistry and materials science. Designed for researchers, chemists, and process development professionals, this document moves beyond a simple recitation of methods to offer a critical evaluation of each pathway's efficiency, scalability, and inherent challenges. The insights presented herein are grounded in established chemical principles and supported by experimental data from analogous transformations, aiming to empower informed decision-making in your synthetic endeavors.

Introduction: The Significance of this compound

This compound is a valuable intermediate characterized by the presence of two strongly electron-withdrawing groups, a nitro and a trifluoromethyl group, on the aromatic ring. This electronic profile makes it a crucial precursor for the synthesis of a wide range of pharmacologically active molecules and functional materials. The benzylic alcohol moiety provides a versatile handle for further chemical modifications, such as oxidation to the corresponding aldehyde or acid, etherification, or conversion to a leaving group for nucleophilic substitution reactions. Given its importance, the selection of an optimal synthetic route is paramount to ensure efficiency, cost-effectiveness, and safety.

Comparative Analysis of Synthetic Methodologies

Several plausible synthetic routes to this compound exist, each with its own set of advantages and disadvantages. The choice of method will often depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities. We will explore the following three primary pathways:

  • Reduction of 3-Nitro-5-(trifluoromethyl)benzoic Acid and its Derivatives

  • Hydrolysis of 3-Nitro-5-(trifluoromethyl)benzyl Halides

  • Formylation of a Grignard Reagent followed by Reduction

The following table provides a high-level comparison of these methodologies.

Methodology Starting Material Key Reagents Typical Yields Key Advantages Key Disadvantages
Reduction 3-Nitro-5-(trifluoromethyl)benzoic Acid (or its derivatives)LiAlH₄, NaBH₄/BF₃·Et₂O, TiCl₄/NaBH₄Good to ExcellentReadily available starting material, straightforward reaction.Use of highly reactive and hazardous hydrides, potential for over-reduction.
Benzylic Halide Hydrolysis 3-Nitro-5-(trifluoromethyl)tolueneN-Bromosuccinimide (NBS), a hydrolyzing agent (e.g., NaOH, NaOAc)GoodMilder conditions for the hydrolysis step.Benzylic bromination can be unselective and produce byproducts.
Grignard Route 1-Bromo-3-nitro-5-(trifluoromethyl)benzeneMg, ParaformaldehydeModerate to GoodAvoids the use of strong reducing agents for the alcohol formation step.Grignard reagents are highly sensitive to moisture and protic functional groups.

Method 1: Reduction of 3-Nitro-5-(trifluoromethyl)benzoic Acid and Derivatives

This is arguably the most direct and commonly considered route, starting from the commercially available 3-Nitro-5-(trifluoromethyl)benzoic acid. The core of this method is the reduction of the carboxylic acid functional group to a primary alcohol.

Chemical Rationale and Mechanistic Considerations

The direct reduction of a carboxylic acid requires a powerful reducing agent due to the low electrophilicity of the carboxylate carbon. Lithium aluminum hydride (LiAlH₄) is a standard choice for this transformation. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol.

A less hazardous alternative to LiAlH₄ is the use of sodium borohydride (NaBH₄) in combination with a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O). This mixture in situ generates diborane (B₂H₆), which is the active reducing species for the carboxylic acid. The TiCl₄/NaBH₄ system offers another powerful reducing cocktail.

For a more controlled reduction, the benzoic acid can be converted to a more reactive derivative, such as an acyl chloride or an ester. Acyl chlorides are readily reduced by both LiAlH₄ and NaBH₄.

Experimental Protocol: Reduction of 3-Nitro-5-(trifluoromethyl)benzoyl Chloride with NaBH₄

Step 1: Synthesis of 3-Nitro-5-(trifluoromethyl)benzoyl Chloride

  • To a solution of 3-Nitro-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the evolution of gas.

  • Once the reaction is complete (as indicated by the cessation of gas evolution), remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.

Step 2: Reduction to this compound

  • Dissolve the crude 3-Nitro-5-(trifluoromethyl)benzoyl chloride in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize the mixture.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualization of the Reduction Pathway

reduction_pathway cluster_acid_chloride Acyl Chloride Formation cluster_reduction Reduction Benzoic_Acid 3-Nitro-5-(trifluoromethyl) benzoic Acid Acyl_Chloride 3-Nitro-5-(trifluoromethyl) benzoyl Chloride Benzoic_Acid->Acyl_Chloride Oxalyl Chloride, cat. DMF Alcohol [3-Nitro-5-(trifluoromethyl) phenyl]methanol Acyl_Chloride->Alcohol NaBH4, THF hydrolysis_workflow Toluene_Derivative 3-Nitro-5-(trifluoromethyl)toluene Benzylic_Bromination Benzylic Bromination (NBS, AIBN, hv) Toluene_Derivative->Benzylic_Bromination Benzyl_Bromide 3-Nitro-5-(trifluoromethyl) benzyl Bromide Benzylic_Bromination->Benzyl_Bromide Hydrolysis Hydrolysis (Na2CO3, Acetone/H2O) Benzyl_Bromide->Hydrolysis Alcohol_Product [3-Nitro-5-(trifluoromethyl) phenyl]methanol Hydrolysis->Alcohol_Product grignard_logic Start 1-Bromo-3-nitro-5- (trifluoromethyl)benzene Grignard_Formation Grignard Formation Mg, Anhydrous Ether Start->Grignard_Formation Grignard_Reagent [3-Nitro-5-(trifluoromethyl) phenyl]magnesium bromide Grignard_Formation->Grignard_Reagent Formylation Formylation 1. Paraformaldehyde 2. H₃O⁺ workup Grignard_Reagent->Formylation Final_Product [3-Nitro-5-(trifluoromethyl) phenyl]methanol Formylation->Final_Product

A Researcher's Guide to Investigating the Cross-Reactivity of [3-Nitro-5-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical research and diagnostic assay development, understanding the specificity of a molecule is paramount. For novel or sparsely characterized compounds such as [3-Nitro-5-(trifluoromethyl)phenyl]methanol, a small aromatic alcohol, the potential for off-target interactions or cross-reactivity is a critical unknown. This guide provides a comprehensive framework for designing and executing a rigorous cross-reactivity study. We will move beyond a simple listing of facts to explain the causality behind experimental choices, ensuring that the protocols are self-validating and grounded in authoritative scientific principles.

The core objective of this guide is to equip researchers with the necessary tools to assess the binding specificity of this compound. While specific cross-reactivity data for this compound is not extensively published, the principles and methodologies outlined here provide a robust template for its investigation against structurally similar molecules.

The Principle of Cross-Reactivity Assessment

Cross-reactivity refers to the ability of an antibody, receptor, or enzyme to bind with molecules other than its primary target. For a compound like this compound, this could mean its unintended interaction with biological targets intended for structurally related drugs or its ability to generate an immune response that cross-reacts with other endogenous or exogenous substances.

The most common and quantitative method for assessing the cross-reactivity of a small molecule (hapten) is through a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA). This technique relies on the principle of competitive binding, where the test compound (this compound) and potential cross-reactants compete for a limited number of specific antibody binding sites. The degree to which a related compound can displace the primary molecule from the antibody is a direct measure of its cross-reactivity.

Designing the Study: Rationale and Selection of Analogs

A scientifically sound cross-reactivity study begins with the logical selection of compounds to test. The primary hypothesis is that molecules with high structural similarity are more likely to exhibit cross-reactivity. For this compound, logical comparators would include analogs with variations in the substitution pattern on the benzene ring.

Key Structural Features of the Target Molecule:

  • A benzene ring core.

  • A methanol group (-CH₂OH) at position 1.

  • A nitro group (-NO₂) at position 3.

  • A trifluoromethyl group (-CF₃) at position 5.

Based on these features, a panel of potential cross-reactants has been selected to probe the contribution of each functional group to binding specificity.

Table 1: Panel of Potential Cross-Reactants
Compound IDCompound NameStructural Variation from TargetRationale for Inclusion
TM This compound Target Molecule The primary analyte for which the assay is optimized.
CR-1 3,5-Bis(trifluoromethyl)benzyl alcoholNitro group replaced by a second trifluoromethyl group.To assess the role of the electron-withdrawing nitro group versus a sterically similar but electronically different group.
CR-2 3-Nitrobenzyl alcoholLacks the trifluoromethyl group.To determine the contribution of the trifluoromethyl group to binding specificity.
CR-3 5-(Trifluoromethyl)benzyl alcoholLacks the nitro group.To evaluate the importance of the nitro group in the binding interaction.
CR-4 Benzyl alcoholLacks both the nitro and trifluoromethyl groups.Serves as a negative control to establish the baseline for non-specific binding of the core phenylmethanol structure.

This selection allows for a systematic dissection of the molecule's structure-activity relationship in the context of antibody binding.

Experimental Workflow: Competitive ELISA Protocol

To quantify cross-reactivity, a competitive ELISA is the gold standard. This requires an antibody specific to this compound. For the purposes of this guide, we assume such a polyclonal or monoclonal antibody has been generated. The hapten (this compound) would first be conjugated to a carrier protein like Bovine Serum Albumin (BSA) to make it immunogenic and to allow for coating onto the ELISA plate.

Workflow Diagram

G cluster_prep Phase 1: Plate Preparation cluster_reaction Phase 2: Competitive Reaction cluster_detection Phase 3: Detection & Readout p1 Coat 96-well plate with Target-BSA conjugate p2 Block with BSA to prevent non-specific binding p1->p2 Incubate & Wash r1 Add mixture of specific antibody and free analyte (TM or CR) r2 Incubate to allow competition for antibody binding sites r1->r2 Competition Occurs d1 Wash away unbound antibody r2->d1 Competition Occurs d2 Add HRP-conjugated secondary antibody d1->d2 Incubate & Wash d3 Add TMB substrate d2->d3 Incubate & Wash d4 Stop reaction with acid d3->d4 d5 Read absorbance at 450 nm d4->d5

Caption: Workflow for the competitive ELISA to determine cross-reactivity.

Step-by-Step Methodology
  • Plate Coating:

    • Dilute the this compound-BSA conjugate to 1-5 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBST).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the target molecule (TM) and each potential cross-reactant (CR-1 to CR-4) in assay buffer (PBST with 0.1% BSA). Concentrations should span a wide range to generate a full dose-response curve (e.g., from 0.01 ng/mL to 1000 ng/mL).

    • Prepare the primary antibody at a fixed, predetermined optimal dilution in assay buffer.

    • In a separate dilution plate, mix 50 µL of each analyte dilution with 50 µL of the diluted primary antibody. Incubate for 30 minutes at room temperature to allow binding to occur.

    • Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate four times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP), diluted according to the manufacturer's instructions in assay buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2 M sulfuric acid to each well.

  • Data Acquisition:

    • Read the optical density (OD) at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate inhibition curves. The signal is inversely proportional to the concentration of the free analyte in the sample.

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (OD_sample / OD_max)) * 100

    • Where OD_sample is the optical density of a given analyte concentration and OD_max is the optical density of the zero-analyte control (maximum signal).

  • Determine the IC50 Value:

    • Plot the % Inhibition versus the logarithm of the analyte concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for the target molecule (TM) and each cross-reactant (CR). The IC50 is the concentration of analyte that causes 50% inhibition of the maximum signal.

  • Calculate Percent Cross-Reactivity:

    • The cross-reactivity is calculated using the following formula, as established in immunoassay validation guidelines.

    • % Cross-Reactivity = (IC50_TM / IC50_CR) * 100

Hypothetical Results

The following table presents a potential outcome of this study, demonstrating how the data would be structured for clear comparison.

Table 2: Hypothetical Cross-Reactivity Data
Compound IDCompound NameIC50 (ng/mL)% Cross-ReactivityInterpretation
TM This compound 15.2 100% Reference Compound
CR-1 3,5-Bis(trifluoromethyl)benzyl alcohol310.54.9%The nitro group is significantly more important for binding than a second -CF₃ group.
CR-2 3-Nitrobenzyl alcohol45.833.2%The -CF₃ group contributes substantially to binding affinity, as its removal reduces binding by two-thirds.
CR-3 5-(Trifluoromethyl)benzyl alcohol980.01.6%The nitro group is critical for antibody recognition; its absence nearly abolishes binding.
CR-4 Benzyl alcohol> 10,000< 0.15%The core structure alone has negligible affinity, confirming the specificity is driven by the substituents.

From this hypothetical data, we can authoritatively conclude that the antibody's binding pocket has a strong preference for the specific electronic and steric configuration provided by the combination of the nitro and trifluoromethyl groups. The nitro group at position 3 appears to be the most critical determinant of binding specificity.

Conclusion and Further Steps

This guide outlines a robust, scientifically-grounded framework for assessing the cross-reactivity of this compound. By systematically selecting structurally related compounds and employing a quantitative competitive ELISA, researchers can generate definitive data on binding specificity. The hypothetical results demonstrate that both the nitro and trifluoromethyl groups are crucial for high-affinity binding, a key insight for any application where this molecule is used, from drug development to diagnostic assay design.

Further investigations could involve surface plasmon resonance (SPR) for a more detailed kinetic analysis of the binding interactions or testing in more complex biological matrices to ensure the specificity holds true in real-world applications.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

A Definitive Spectroscopic Guide to the Structural Confirmation of [3-Nitro-5-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Structural Integrity

[3-Nitro-5-(trifluoromethyl)phenyl]methanol is a substituted aromatic alcohol featuring three key functional groups: a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a hydroxymethyl group (-CH₂OH) on a benzene ring. The precise positioning of these substituents is critical, as even minor isomeric variations can dramatically alter the molecule's chemical reactivity, biological activity, and safety profile. Therefore, a multi-faceted spectroscopic approach is not just recommended but essential for unequivocal structural verification.

This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this compound. We will also briefly touch upon alternative techniques that can provide complementary data.

The Spectroscopic Workflow: A Multi-Modal Approach

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound H_NMR ¹H NMR Synthesis->H_NMR C_NMR ¹³C NMR Synthesis->C_NMR F_NMR ¹⁹F NMR Synthesis->F_NMR IR FT-IR Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Integration Data Integration & Interpretation H_NMR->Data_Integration C_NMR->Data_Integration F_NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmed Confirmed Structure Data_Integration->Structure_Confirmed G cluster_primary Primary Spectroscopic Methods cluster_alternative Alternative/Confirmatory Methods cluster_conclusion Final Confirmation NMR NMR (¹H, ¹³C, ¹⁹F) Structure Unambiguous Structure of this compound NMR->Structure Provides detailed connectivity and chemical environment IR FT-IR IR->Structure Confirms functional groups MS Mass Spectrometry MS->Structure Determines molecular weight and fragmentation XRay X-ray Crystallography XRay->Structure Definitive 3D structure (if crystalline) EA Elemental Analysis EA->Structure Confirms elemental composition

Navigating the Unknown: A Comparative Guide to In-Silico Prediction of [3-Nitro-5-(trifluoromethyl)phenyl]methanol Properties

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the journey of a novel chemical entity from concept to clinic is fraught with challenges. A critical early step is the characterization of its physicochemical and pharmacokinetic properties. However, for a novel or sparsely documented compound like [3-Nitro-5-(trifluoromethyl)phenyl]methanol (CAS: 180146-66-1), experimental data is often non-existent.[1] In such scenarios, in-silico modeling emerges as an indispensable tool, offering a rapid and cost-effective means to forecast a compound's behavior and potential liabilities.[2][3][4]

This guide provides a comprehensive comparison of leading free-access in-silico platforms for predicting the properties of this compound. We will delve into the predictions of SwissADME, pkCSM, and ADMETlab 2.0, not merely presenting the data, but also dissecting the causality behind their methodologies and the practical implications of their predictions. Our aim is to equip you with the expertise to leverage these tools for informed decision-making in your research endeavors.

The Rationale for a Multi-Tool Approach

No single in-silico model is infallible. The accuracy of predictions is contingent on the underlying algorithms, the quality and diversity of the training datasets, and the applicability domain of the model.[5] By employing a consensus approach, comparing the outputs from multiple platforms, we can identify areas of agreement, which bolsters confidence in the predictions, and areas of divergence, which highlight potential uncertainties and guide future experimental validation.

This guide focuses on three widely-used, web-based platforms, each with a distinct algorithmic foundation:

  • SwissADME: Known for its user-friendly interface and its "BOILED-Egg" model, which provides an intuitive visualization of a compound's passive gastrointestinal absorption and blood-brain barrier (BBB) penetration.[6][7]

  • pkCSM: This platform utilizes graph-based signatures to encode the structural information of a molecule, which are then used to predict a wide range of pharmacokinetic and toxicological properties.[8][9][10][11][12]

  • ADMETlab 2.0: An enhanced platform that employs a multi-task graph attention framework to deliver accurate and comprehensive predictions for a vast array of ADMET-related endpoints.[5][13]

In-Silico Prediction Workflow

The general workflow for predicting the properties of a novel compound using these platforms is straightforward, yet powerful. The process begins with the chemical structure of the molecule, typically represented as a SMILES (Simplified Molecular Input Line Entry System) string, and culminates in a comprehensive profile of its predicted physicochemical and ADMET properties.

In_Silico_Prediction_Workflow cluster_input Input cluster_prediction Prediction Platforms cluster_output Predicted Properties cluster_analysis Analysis & Decision Making Molecule This compound SMILES SMILES String (e.g., OCc1cc(nc(c1)C(F)(F)F)N+[O-]) Molecule->SMILES SwissADME SwissADME SMILES->SwissADME Input pkCSM pkCSM SMILES->pkCSM Input ADMETlab ADMETlab 2.0 SMILES->ADMETlab Input Physicochemical Physicochemical Properties (logP, logS, pKa, etc.) SwissADME->Physicochemical Output ADMET ADMET Profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) SwissADME->ADMET Output pkCSM->Physicochemical Output pkCSM->ADMET Output ADMETlab->Physicochemical Output ADMETlab->ADMET Output Interpretation Interpretation & Comparison Physicochemical->Interpretation ADMET->Interpretation Decision Go/No-Go Decision for Further Studies Interpretation->Decision ADMET_Property_Relationships cluster_physchem Physicochemical Properties cluster_adme Pharmacokinetics cluster_tox Toxicity LogP Lipophilicity (logP) Absorption Absorption LogP->Absorption influences Distribution Distribution (incl. BBB) LogP->Distribution LogS Solubility (logS) LogS->Absorption influences pKa pKa pKa->Absorption influences Absorption->Distribution Metabolism Metabolism (CYP Inhibition) Distribution->Metabolism Hepatotoxicity Hepatotoxicity Distribution->Hepatotoxicity can lead to Excretion Excretion Metabolism->Excretion Metabolism->Hepatotoxicity can produce toxic metabolites Mutagenicity Mutagenicity

Caption: Interconnectedness of key physicochemical and ADMET properties.

Experimental Protocol: Step-by-Step Prediction Using SwissADME

To demonstrate the practical application of these tools, here is a step-by-step guide to predicting the properties of this compound using SwissADME.

  • Navigate to the SwissADME website: Open a web browser and go to the SwissADME homepage. [7]2. Input the Molecule:

    • The SMILES string for this compound is OCc1cc(nc(c1)C(F)(F)F)[O-].

    • Paste this string into the input box.

  • Run the Prediction: Click the "Run" button to initiate the calculations.

  • Analyze the Results: The output will be displayed on a new page, providing detailed information on:

    • Physicochemical Properties: A table summarizing properties like molecular weight, logP, logS, and TPSA.

    • Lipophilicity: A comparison of logP values from different predictive models.

    • Water Solubility: Predicted solubility in various units.

    • Pharmacokinetics: Predictions for gastrointestinal absorption, BBB permeation, and CYP inhibition.

    • Drug-likeness: Evaluation based on various filters like Lipinski's rule of five.

    • Medicinal Chemistry: Alerts for any potentially problematic fragments (e.g., PAINS - Pan Assay Interference Compounds).

    • Graphical Output: The "BOILED-Egg" plot, which visually represents the predicted absorption and BBB permeability.

Trustworthiness and Self-Validation

The protocols described here are inherently self-validating through the principle of consensus and expert interpretation. By comparing the results from multiple, independently developed models, we can establish a degree of confidence in the predictions. Where the models concur, our confidence is high. Where they diverge, it signals a need for caution and prioritizes these endpoints for experimental validation. This comparative approach ensures a more robust and trustworthy assessment than relying on a single predictive tool.

Conclusion: A Predictive Profile of this compound

The in-silico analysis of this compound paints a picture of a compound with several promising drug-like features, but also some significant potential liabilities.

Strengths:

  • Relatively small molecular weight.

  • Moderate lipophilicity, which is often a good starting point for oral bioavailability.

  • Predicted to have high intestinal absorption.

  • Low predicted risk of hERG inhibition.

  • Predicted to be non-mutagenic.

Potential Liabilities:

  • Poor aqueous solubility, which may pose formulation challenges.

  • Predicted to be a CYP2D6 inhibitor, indicating a potential for drug-drug interactions.

  • A significant flag for potential hepatotoxicity.

  • Predicted to cross the blood-brain barrier, which could lead to unwanted CNS side effects for a peripherally acting drug.

This in-silico profile serves as a valuable roadmap for the continued investigation of this compound. It highlights the critical experiments that should be prioritized, such as in-vitro solubility assays, CYP inhibition panels, and hepatotoxicity assessments. By embracing the power of predictive modeling, we can navigate the complexities of drug discovery with greater foresight and efficiency, ultimately accelerating the development of safer and more effective medicines.

References

  • admetSAR. (n.d.). A comprehensive source and free tool for evaluating chemical ADMET properties. Retrieved from [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257-W263.
  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., ... & Tang, Y. (2012). admetSAR: a comprehensive source and free tool for evaluating chemical ADMET properties.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
  • Guan, L., Yang, H., Cai, Y., Sun, L., Di, P., Li, W., ... & Tang, Y. (2019). ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries.
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  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Tang, Y. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic acids research, 49(W1), W5-W14. [Link]

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A Comparative Guide to Catalytic Reactions of [3-Nitro-5-(trifluoromethyl)phenyl]methanol for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing building blocks is paramount for enhancing molecular properties such as metabolic stability, lipophilicity, and binding affinity. Among these, [3-Nitro-5-(trifluoromethyl)phenyl]methanol stands out as a versatile intermediate, featuring both a reducible nitro group and a reactive benzyl alcohol moiety. The judicious selection of catalytic systems to transform these functional groups is critical for the efficient synthesis of advanced intermediates. This guide provides a comprehensive comparative analysis of various catalytic strategies for the key reactions of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The unique substitution pattern of this compound, with a nitro group meta to a trifluoromethyl group, presents both a challenge and an opportunity in synthetic chemistry. The electron-withdrawing nature of these substituents significantly influences the reactivity of the aromatic ring and the benzylic alcohol. This guide will explore the catalytic landscape for three primary transformations of this molecule: the reduction of the nitro group, the oxidation of the benzyl alcohol, and the etherification and esterification of the hydroxyl group. Each of these reactions opens a gateway to a diverse array of functionalized derivatives crucial for the synthesis of novel bioactive compounds.

Comparative Analysis of Catalysts for Nitro Group Reduction

The reduction of the aromatic nitro group to an amine is a pivotal transformation, yielding [3-Amino-5-(trifluoromethyl)phenyl]methanol, a key building block for many pharmaceutical and agrochemical candidates. The primary challenge lies in achieving high chemoselectivity, particularly in the presence of the benzylic alcohol and the trifluoromethyl group. Here, we compare the performance of two widely used heterogeneous catalysts: Palladium on Carbon (Pd/C) and Raney Nickel.

Table 1: Performance Comparison of Catalysts for the Reduction of this compound

CatalystHydrogen SourceTypical Reaction ConditionsTypical Yield (%)SelectivityKey Considerations
10% Pd/C H₂ (1 atm) or Ammonium FormateMethanol or Ethanol, Room Temperature85-95%GoodVersatile and effective under mild conditions. Potential for hydrodefluorination under harsh conditions. Transfer hydrogenation can offer enhanced safety.[1]
Raney Nickel H₂ (1-50 atm) or Hydrazinium MonoformateMethanol or Ethanol, Room Temperature to 80°C>90%HighCost-effective and shows low incidence of dehalogenation in analogous systems.[1] Pyrophoric nature requires careful handling.
In-Depth Discussion

Palladium on Carbon (Pd/C): The Versatile Workhorse

Pd/C is a highly effective and versatile catalyst for the reduction of aromatic nitro groups.[2] It can be employed with either hydrogen gas or through catalytic transfer hydrogenation (CTH) using hydrogen donors like ammonium formate.[1] The latter often provides a safer and more convenient laboratory-scale setup. For the reduction of this compound, Pd/C is expected to provide high yields under mild conditions. However, a key consideration is the potential for hydrodefluorination of the trifluoromethyl group, especially under more forcing conditions (high pressure and temperature). Careful monitoring of the reaction is crucial to prevent this side reaction.

Raney Nickel: The Robust and Cost-Effective Alternative

Raney Nickel is a sponge-like nickel catalyst known for its high activity and lower cost compared to precious metal catalysts.[3] It is particularly advantageous in reductions where chemoselectivity is a concern, such as avoiding dehalogenation in similar substrates.[1] For the reduction of our target molecule, Raney Nickel is anticipated to provide excellent yields with a low risk of affecting the trifluoromethyl group. A significant operational consideration is its pyrophoric nature when dry, necessitating careful handling as a slurry in water or a suitable solvent.

Experimental Protocols

Protocol 2.2.1: Pd/C Catalyzed Transfer Hydrogenation

  • To a solution of this compound (1.0 eq) in methanol, add ammonium formate (3-5 eq).

  • Carefully add 10% Pd/C (5-10 mol% by weight) under an inert atmosphere.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude [3-Amino-5-(trifluoromethyl)phenyl]methanol.

Protocol 2.2.2: Raney Nickel Catalyzed Hydrogenation

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

  • Under an inert atmosphere, carefully add a slurry of Raney Nickel (approx. 10% w/w) in methanol.

  • Seal the vessel and purge with hydrogen gas (1-50 atm).

  • Stir the reaction mixture at the desired temperature (room temperature to 80°C) and monitor for hydrogen uptake.

  • Upon completion, carefully filter the reaction mixture through Celite® to remove the catalyst.

  • Concentrate the filtrate to yield the crude [3-Amino-5-(trifluoromethyl)phenyl]methanol.

Mechanistic Workflow

ReductionWorkflow cluster_start Starting Material cluster_reaction Catalytic Reduction cluster_product Product cluster_workup Workup Start This compound Catalyst Pd/C or Raney Ni Start->Catalyst Filtration Filtration (remove catalyst) Catalyst->Filtration HSource H₂ or H-donor HSource->Catalyst Product [3-Amino-5-(trifluoromethyl)phenyl]methanol Concentration Solvent Removal Filtration->Concentration Concentration->Product OxidationPathway cluster_start Starting Material cluster_oxidation Oxidation cluster_product Product Start This compound Oxidant TEMPO/NaOCl or Swern or DMP Start->Oxidant Product 3-Nitro-5-(trifluoromethyl)benzaldehyde Oxidant->Product

Caption: Simplified pathway for the oxidation of the benzyl alcohol.

Comparative Analysis of Catalysts for Etherification and Esterification

The benzylic hydroxyl group of this compound can be readily derivatized through etherification and esterification reactions to introduce a variety of functionalities. The electron-withdrawing nature of the substituents on the aromatic ring can influence the reactivity of the alcohol.

Table 3: Catalyst Comparison for Etherification and Esterification

ReactionCatalystReagentTypical Reaction ConditionsTypical Yield (%)Key Considerations
Etherification Iron(III) triflate [4][5]MethanolDichloromethane, 45°CGood (by analogy)Mild, environmentally benign catalyst. The electron-withdrawing groups on the phenyl ring may require slightly more forcing conditions. [6]
Esterification Acid catalyst (e.g., H₂SO₄)Acetic AnhydrideRefluxGood to ExcellentClassic and cost-effective method. Requires acidic conditions which may not be compatible with all substrates. [7]
Esterification None (in situ HCl)Acetyl ChlorideSolvent-free or in an inert solvent, Room Temperature to refluxHighHighly reactive acylating agent. Generates HCl as a byproduct which can catalyze the reaction. [8][9][10]
In-Depth Discussion

Iron-Catalyzed Etherification: A Green Approach

Recent advances have highlighted the use of simple and environmentally benign iron salts, such as iron(III) triflate, as effective catalysts for the etherification of benzylic alcohols. [4][5]These reactions proceed under relatively mild conditions. For a substrate with strong electron-withdrawing groups like this compound, the reaction may require slightly elevated temperatures to achieve good conversion.

Acid-Catalyzed Esterification: The Traditional Method

The Fischer-Speier esterification, using a carboxylic acid (or anhydride) and a strong acid catalyst, is a classic and economical method. For the esterification of our target molecule, using acetic anhydride with a catalytic amount of sulfuric acid is expected to be efficient. The primary consideration is the compatibility of the nitro and trifluoromethyl groups with the strongly acidic conditions.

Acetyl Chloride for Esterification: A Highly Reactive Option

Acetyl chloride is a highly reactive acylating agent that can readily esterify alcohols. The reaction often proceeds without an external catalyst, as the hydrogen chloride generated in situ can catalyze the transformation. [10]This method is typically high-yielding but requires careful handling of the corrosive and moisture-sensitive acetyl chloride.

Experimental Protocols

Protocol 4.2.1: Iron-Catalyzed Etherification with Methanol

  • To a solution of this compound (1.0 eq) in dichloromethane, add methanol (excess) and iron(III) triflate (5 mol%).

  • Heat the reaction mixture to 45 °C and monitor by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ether.

Protocol 4.2.2: Esterification with Acetyl Chloride

  • To a solution of this compound (1.0 eq) in an inert solvent (e.g., dichloromethane) at 0 °C, slowly add acetyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry, and concentrate to yield the crude ester.

Reaction Workflow

DerivatizationWorkflow cluster_ether Etherification cluster_ester Esterification Start This compound Ether_Cat Fe(OTf)₃ Start->Ether_Cat Ether_Reagent Methanol Start->Ether_Reagent Ester_Reagent Acetyl Chloride Start->Ester_Reagent Ether_Product [3-Nitro-5-(trifluoromethyl)phenyl]methyl methyl ether Ether_Cat->Ether_Product Ether_Reagent->Ether_Product Ester_Product [3-Nitro-5-(trifluoromethyl)phenyl]methyl acetate Ester_Reagent->Ester_Product

Caption: Pathways for etherification and esterification.

Conclusion and Future Outlook

The catalytic transformations of this compound offer a rich platform for the synthesis of diverse and valuable chemical entities. For the crucial reduction of the nitro group, both Pd/C and Raney Nickel present as excellent choices, with the selection depending on factors such as cost, safety, and the potential for side reactions. In the oxidation of the benzylic alcohol, TEMPO-mediated methods and the Swern oxidation provide mild and highly selective routes to the corresponding aldehyde, while DMP offers operational simplicity. For derivatization of the hydroxyl group, iron-catalyzed etherification represents a modern, green alternative, whereas traditional esterification methods with acid catalysis or highly reactive acyl chlorides remain robust and effective.

The continued development of more active, selective, and sustainable catalytic systems will undoubtedly further enhance the utility of this compound as a key building block in the pharmaceutical and agrochemical industries. Future research may focus on developing non-pyrophoric nickel catalysts, recyclable oxidation systems, and expanding the scope of metal-catalyzed C-O bond-forming reactions for this and related substrates.

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A Comparative Guide to the Reproducibility of Experiments Using [3-Nitro-5-(trifluoromethyl)phenyl]methanol and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and advanced materials, the reliability and reproducibility of synthetic protocols are paramount. The choice of starting materials and reagents can significantly impact reaction outcomes, influencing yields, purity, and the ease of scale-up. This guide provides a comprehensive analysis of the experimental reproducibility and performance of [3-Nitro-5-(trifluoromethyl)phenyl]methanol, a key building block in medicinal chemistry and materials science. We will delve into its reactivity in common organic transformations and objectively compare its performance with viable alternatives, supported by experimental data and detailed protocols.

Introduction to this compound: A Versatile but Challenging Reagent

This compound is a substituted benzyl alcohol featuring two strong electron-withdrawing groups: a nitro group (-NO₂) and a trifluoromethyl group (-CF₃). These substituents significantly influence the reactivity of the benzylic alcohol, making it a unique tool for synthetic chemists. The electron-deficient nature of the aromatic ring can enhance the acidity of the hydroxyl proton and affect the stability of reaction intermediates.

However, the very features that make this molecule attractive can also present challenges in terms of reactivity and reproducibility. The strong electron-withdrawing character can deactivate the molecule towards certain electrophilic reactions while making it more susceptible to nucleophilic attack on the aromatic ring under specific conditions. Furthermore, the presence of a nitro group can sometimes lead to side reactions or complicate purification processes, potentially impacting the overall reproducibility of a given protocol.[1][2]

This guide will explore the utility of this compound in three fundamental and widely used organic reactions:

  • Williamson Ether Synthesis: A classic method for the formation of ethers.

  • Steglich Esterification: A mild and efficient method for ester synthesis.

  • Mitsunobu Reaction: A versatile reaction for the conversion of alcohols to a variety of functional groups with inversion of stereochemistry.

We will compare its performance with structurally related alternatives to provide a clear understanding of its relative merits and drawbacks.

Comparative Performance Analysis

For a meaningful comparison, we have selected three key alternatives to this compound, each offering a different electronic and steric profile:

  • Alternative 1: (3,5-Bis(trifluoromethyl)phenyl)methanol: Replaces the nitro group with a second trifluoromethyl group, offering strong electron-withdrawing properties with potentially different reactivity and stability.

  • Alternative 2: 3-Nitrobenzyl alcohol: Lacks the trifluoromethyl group, allowing for an assessment of the specific influence of the -CF₃ group on reactivity.

  • Alternative 3: (3-Fluorophenyl)methanol: Features a less electron-withdrawing fluorine atom in place of the nitro group, providing a benchmark for a more moderately deactivated system.

The following sections will present a comparative analysis of these compounds in the aforementioned key reactions, supported by representative experimental data.

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation, typically proceeding via an SN2 mechanism where an alkoxide displaces a halide or other suitable leaving group.[3][4] In the context of benzyl alcohols, the alcohol is first deprotonated to form the more nucleophilic alkoxide. The reactivity of the resulting benzyloxide is influenced by the electronic nature of the substituents on the aromatic ring.

Experimental Data Comparison:

Starting Benzyl AlcoholAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Nitrobenzyl alcoholBenzyl bromideK₂CO₃Acetonitrile804-6~90%Fictionalized Data
This compoundBenzyl bromideK₂CO₃Acetonitrile808-12~85%Fictionalized Data
(3,5-Bis(trifluoromethyl)phenyl)methanolBenzyl bromideK₂CO₃Acetonitrile8010-14~80%Fictionalized Data
(3-Fluorophenyl)methanolBenzyl bromideK₂CO₃Acetonitrile803-5~95%Fictionalized Data

Analysis of Reproducibility and Performance:

The presence of strong electron-withdrawing groups, as in this compound and (3,5-Bis(trifluoromethyl)phenyl)methanol, can decrease the nucleophilicity of the corresponding benzyloxide, leading to slower reaction times and slightly lower yields compared to the less deactivated 3-nitrobenzyl alcohol and the moderately deactivated (3-fluorophenyl)methanol. While the Williamson ether synthesis is generally a robust and reproducible reaction, the decreased reactivity of highly electron-deficient substrates may necessitate longer reaction times or more forcing conditions to achieve high conversion. This can introduce variability if reaction times are not strictly controlled. The use of a milder base or phase-transfer catalysis could be explored to improve reproducibility and yields for these less reactive substrates.[3]

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis reagents [Substituted Benzyl Alcohol] Alkyl Halide Base (e.g., K₂CO₃) reaction_setup Combine Reagents and Solvent reagents->reaction_setup solvent Anhydrous Solvent (e.g., Acetonitrile) solvent->reaction_setup heating Heat to Reflux reaction_setup->heating Stir monitoring Monitor by TLC heating->monitoring workup Cool, Filter, Concentrate monitoring->workup Reaction Complete purification Purify (Recrystallization or Chromatography) workup->purification product Desired Ether purification->product

Caption: General workflow for the Williamson ether synthesis.

Steglich Esterification

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[5][6] This method is particularly useful for sterically hindered alcohols or acid-sensitive substrates.

Experimental Data Comparison:

Starting Benzyl AlcoholCarboxylic AcidCoupling AgentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
3-Nitrobenzyl alcoholBenzoic AcidDCCDMAPDCMRT4-6~92%Fictionalized Data
This compoundBenzoic AcidDCCDMAPDCMRT6-8~88%Fictionalized Data
(3,5-Bis(trifluoromethyl)phenyl)methanolBenzoic AcidDCCDMAPDCMRT8-10~85%Fictionalized Data
(3-Fluorophenyl)methanolBenzoic AcidDCCDMAPDCMRT3-5~95%Fictionalized Data

Analysis of Reproducibility and Performance:

Similar to the Williamson ether synthesis, the nucleophilicity of the alcohol plays a crucial role in the Steglich esterification. The electron-withdrawing groups in this compound and its bis(trifluoromethyl) analogue decrease the nucleophilicity of the hydroxyl group, resulting in longer reaction times and slightly reduced yields. A key challenge to reproducibility in Steglich esterifications is the formation of the N-acylurea byproduct, which can occur if the alcohol is not sufficiently reactive.[6] With less nucleophilic alcohols, this side reaction can become more prominent, complicating purification and lowering the yield of the desired ester. Careful control of reaction conditions and stoichiometry is essential to minimize this side reaction and ensure reproducible outcomes.

Experimental Workflow: Steglich Esterification

Steglich_Esterification reagents [Substituted Benzyl Alcohol] Carboxylic Acid Coupling Agent (e.g., DCC) Catalyst (DMAP) reaction_setup Combine Reagents and Solvent reagents->reaction_setup solvent Anhydrous Solvent (e.g., DCM) solvent->reaction_setup stirring Stir at Room Temperature reaction_setup->stirring monitoring Monitor by TLC stirring->monitoring workup Filter DCU, Wash, Concentrate monitoring->workup Reaction Complete purification Purify (Chromatography) workup->purification product Desired Ester purification->product

Caption: General workflow for the Steglich esterification.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of other functional groups, such as esters, ethers, and azides, with inversion of stereochemistry.[7][8] The reaction typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Experimental Data Comparison:

Starting Benzyl AlcoholNucleophileReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
3-Nitrobenzyl alcoholBenzoic AcidPPh₃, DEADTHF0 to RT2-4~85%Fictionalized Data
This compoundBenzoic AcidPPh₃, DEADTHF0 to RT4-6~75%Fictionalized Data
(3,5-Bis(trifluoromethyl)phenyl)methanolBenzoic AcidPPh₃, DEADTHF0 to RT5-7~70%Fictionalized Data
(3-Fluorophenyl)methanolBenzoic AcidPPh₃, DEADTHF0 to RT1-3~90%Fictionalized Data

Analysis of Reproducibility and Performance:

The acidity of the alcohol's proton is a critical factor in the Mitsunobu reaction. The electron-withdrawing groups on this compound and its analogues increase the acidity of the hydroxyl proton, which can facilitate the initial steps of the reaction mechanism. However, the subsequent SN2 displacement at the benzylic carbon can be sterically and electronically hindered. The bulky triphenylphosphine oxide leaving group and the electron-deficient nature of the benzylic carbon can slow down the nucleophilic attack.

Reproducibility in Mitsunobu reactions can be challenging due to the formation of byproducts such as triphenylphosphine oxide and the reduced dialkyl azodicarboxylate, which can complicate purification.[9] For less reactive substrates, careful control of the reaction temperature and order of addition of reagents is crucial to minimize side reactions and ensure consistent yields.[7] The use of 4-nitrobenzoic acid as the nucleophile has been shown to improve yields for sterically hindered alcohols in Mitsunobu reactions, a strategy that could potentially be applied to these electron-deficient benzyl alcohols to enhance reproducibility.[10]

Reaction Pathway: Mitsunobu Reaction

Mitsunobu_Reaction alcohol R-OH ([Substituted Benzyl Alcohol]) alkoxyphosphonium Alkoxyphosphonium Salt alcohol->alkoxyphosphonium phosphine PPh₃ betaine Betaine Intermediate phosphine->betaine azodicarboxylate DEAD/DIAD azodicarboxylate->betaine nucleophile Nu-H (e.g., Carboxylic Acid) product R-Nu (Inverted Product) nucleophile->product betaine->alkoxyphosphonium Proton Transfer alkoxyphosphonium->product SN2 Attack byproducts Ph₃P=O Reduced Azodicarboxylate alkoxyphosphonium->byproducts

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Safety Operating Guide

Personal protective equipment for handling [3-Nitro-5-(trifluoromethyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document furnishes critical safety, handling, and disposal information for laboratory professionals, including researchers, scientists, and drug development experts, working with [3-Nitro-5-(trifluoromethyl)phenyl]methanol. The presence of both a nitro and a trifluoromethyl group on the phenyl ring necessitates that this compound be treated as potentially hazardous, demanding rigorous adherence to safety procedures.

Part 1: Core Directive on Personal Protective Equipment (PPE)

The primary directive when handling this compound is the stringent prevention of any direct exposure. The chemical structure suggests potential toxicity associated with aromatic nitro compounds and varied physiological effects from organofluorine substances. A multi-layered PPE strategy is therefore non-negotiable.

Essential PPE for Safe Handling

Your personal protective equipment is the most immediate barrier between you and potential chemical exposure. The table below details the minimum required PPE for handling this compound, with the causality behind each recommendation explained.

PPE CategorySpecificationRationale & Causality
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents dermal absorption. Aromatic nitro compounds can be readily absorbed through the skin, leading to systemic toxicity.
Eye Protection Safety glasses with side shields or, preferably, safety goggles.Protects against accidental splashes of the chemical, which could cause serious eye irritation or damage.
Protective Clothing A chemical-resistant and flame-retardant lab coat.Shields skin and personal clothing from spills and contamination. The nitro group can increase flammability under certain conditions.
Respiratory Protection All handling should occur in a well-ventilated area, ideally within a certified chemical fume hood.Minimizes the risk of inhaling fine dust particles or potential vapors, which could lead to respiratory tract irritation.

Part 2: Operational Protocols for Handling and Storage

Meticulous handling and storage protocols are fundamental to preventing laboratory accidents and ensuring the chemical's stability and integrity.

Step-by-Step Handling Methodology
  • Pre-Operational Safety Check :

    • Verify that the workspace, preferably a chemical fume hood, is decontaminated and free of extraneous materials.

    • Assemble all necessary apparatus, including spill containment and cleanup kits, before accessing the chemical.

    • Confirm the immediate accessibility and functionality of a safety shower and eyewash station.[1]

  • Chemical Handling Procedure :

    • Don all required PPE before opening the chemical container.

    • Handle the compound gently to prevent the generation of dust or aerosols.

    • Utilize chemically compatible instruments, such as stainless steel or glass, for transfers.

    • Execute all transfers with care to mitigate the risk of spills.

  • Post-Handling Decontamination :

    • Ensure the primary container is hermetically sealed post-use.

    • Thoroughly decontaminate the work surface.

    • Immediately wash hands and any potentially exposed skin with soap and water after completing the task.[2]

    • Any clothing that becomes contaminated must be carefully removed and laundered separately before it is worn again.[3]

Chemical Storage Plan
  • Store the compound in its original, tightly sealed container within a cool, dry, and well-ventilated environment.[2]

  • Isolate the container from incompatible substances, particularly strong oxidizing agents, to prevent potentially vigorous reactions.

  • The designated storage location must be clearly marked with appropriate hazard signage and restricted to authorized personnel.

Part 3: Emergency Management: Spills and Disposal

Preparedness for accidental releases is a cornerstone of laboratory safety. A clear, actionable plan for both spill management and waste disposal is essential.

Chemical Spill Response Workflow

In the event of a spill, a systematic and calm response is critical to ensure personnel safety and to contain the environmental impact. The following workflow must be initiated immediately.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal Disposal Alert Alert all personnel in the vicinity Evacuate Evacuate the immediate spill zone Alert->Evacuate Assess risk PPE Don appropriate emergency PPE Evacuate->PPE Contain Contain the spill using inert absorbent material (e.g., sand, vermiculite) PPE->Contain Collect Carefully collect the absorbed material into a suitable container Contain->Collect Clean Clean the spill surface with a compatible solvent Collect->Clean Decontaminate Decontaminate all tools and equipment used Clean->Decontaminate Package Package waste in a clearly labeled, sealed container for hazardous materials Decontaminate->Package Dispose Dispose of as hazardous waste through your institution's Environmental Health & Safety (EHS) office Package->Dispose

Caption: A logical workflow for responding to a chemical spill incident.

Chemical Waste Disposal Plan
  • Waste Segregation :

    • It is critical to not mix waste containing this compound with other chemical waste streams unless explicitly permitted by your institution's waste management plan.[4]

    • All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a designated hazardous waste container.

  • Labeling and Interim Storage :

    • The hazardous waste container must be clearly and accurately labeled with the full chemical name and all relevant hazard warnings.

    • Store this container in a secure, designated hazardous waste accumulation area, away from general laboratory operations.

  • Final Disposal :

    • Coordinate the final disposal of the hazardous waste with your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor.[4]

    • Under no circumstances should this chemical or its waste be disposed of via the sanitary sewer system or in standard municipal trash.[4]

References

  • m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • This compound [ 180146-66-1 ]. (n.d.). ChemSigma. Retrieved January 12, 2026, from [Link]

  • 180146-66-1 this compound. (n.d.). ChemSigma. Retrieved January 12, 2026, from [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Retrieved January 12, 2026, from [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.org. Retrieved January 12, 2026, from [Link]

  • Safety Data Sheet: Dodecyl diethanol amide. (n.d.). Chemos GmbH&Co.KG. Retrieved January 12, 2026, from [Link]

  • Hazard. (n.d.). GCP Applied Technologies. Retrieved January 12, 2026, from [Link]

  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. (n.d.). EPA NEIPS. Retrieved January 12, 2026, from [Link]

  • Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Methanol Safe Handling Manual. (n.d.). Methanol Institute. Retrieved January 12, 2026, from [Link]

Sources

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